molecular formula C22H20N2O2 B12406683 TASK-1-IN-1

TASK-1-IN-1

Numéro de catalogue: B12406683
Poids moléculaire: 344.4 g/mol
Clé InChI: MRIKKSSTVCDDDZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TASK-1-IN-1 is a useful research compound. Its molecular formula is C22H20N2O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C22H20N2O2

Poids moléculaire

344.4 g/mol

Nom IUPAC

3-benzamido-N-(2-ethylphenyl)benzamide

InChI

InChI=1S/C22H20N2O2/c1-2-16-9-6-7-14-20(16)24-22(26)18-12-8-13-19(15-18)23-21(25)17-10-4-3-5-11-17/h3-15H,2H2,1H3,(H,23,25)(H,24,26)

Clé InChI

MRIKKSSTVCDDDZ-UHFFFAOYSA-N

SMILES canonique

CCC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origine du produit

United States

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of TASK-1-IN-1 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TASK-1-IN-1 is a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK) channel 1 (TASK-1), a member of the two-pore domain potassium (K2P) channel family. Emerging evidence has highlighted the role of TASK-1 channels in cancer cell proliferation and survival, making them a promising target for novel anti-cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its impact on cellular signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for the assays used to elucidate its function.

Core Mechanism of Action: Inhibition of TASK-1 Channel Activity

This compound, also referred to in the literature as compound F3, exerts its anti-cancer effects through the direct and selective inhibition of the TASK-1 potassium channel.[1] TASK-1 channels are responsible for maintaining the resting membrane potential in various cell types, including some cancer cells.[1][2] By blocking the outward flow of potassium ions, this compound induces depolarization of the cancer cell membrane.[3] This alteration in membrane potential is a critical initiating event that triggers downstream signaling cascades, ultimately leading to a reduction in cancer cell proliferation and viability.[1]

A key finding supporting this mechanism is that the anti-proliferative and cytotoxic effects of this compound are observed in cancer cell lines expressing TASK-1, such as the MCF-7 breast cancer cell line, but are absent in cells where TASK-1 has been knocked down.[1] This demonstrates a clear on-target effect and validates TASK-1 as the primary molecular target of this compound in these cancer cells.

Downstream Signaling Pathways

While the precise and complete downstream signaling cascade initiated by TASK-1 inhibition is an active area of research, current evidence points towards the induction of apoptosis and alterations in the cell cycle as the principal outcomes.

Inhibition of TASK-1 channels has been shown to promote apoptosis in cancer cells.[3][4][5] While the direct molecular link between TASK-1 inhibition by this compound and the activation of the apoptotic machinery is still being fully elucidated, studies on TASK-1 channel silencing in non-small cell lung cancer (NSCLC) cells have demonstrated an enhancement of apoptosis.[3] This suggests that the sustained membrane depolarization caused by TASK-1 inhibition acts as a cellular stress signal that can trigger the intrinsic or extrinsic apoptotic pathways, culminating in the activation of executioner caspases, such as caspase-3 and caspase-7.

The reduction in cancer cell proliferation upon treatment with this compound strongly suggests an interference with the cell cycle machinery.[1] Inhibition of potassium channels, in general, has been linked to cell cycle arrest in various cancer types.[4][5] The altered intracellular ionic environment and membrane potential resulting from TASK-1 blockade may disrupt the function of key cell cycle regulators, such as cyclin-dependent kinases (CDKs) and their associated cyclins, which govern the transitions between different phases of the cell cycle.[6][7][8][9] Further investigation is required to identify the specific checkpoints and regulatory molecules affected by this compound.

Research in lung adenocarcinoma has suggested a potential link between TASK-1 and the regulation of the AMPK-TXNIP signaling pathway.[10] The AMP-activated protein kinase (AMPK) is a crucial energy sensor that, when activated, can halt cell growth and proliferation.[11][12][13] Thioredoxin-interacting protein (TXNIP) is a key regulator of cellular redox status and has been implicated as a tumor suppressor.[14][15] While direct evidence linking this compound to this pathway is still needed, it represents a plausible mechanism through which TASK-1 inhibition could exert its anti-proliferative effects.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and the effects of TASK-1 inhibition.

Inhibitor Target IC50 (nM) Cell Line Reference
This compound (F3)TASK-1148-[1]
This compound (F3)TASK-31750-[1]

Table 1: Inhibitory Activity of this compound

Treatment Cell Line Assay Concentration Duration Effect Reference
This compound (F3)MCF-7Proliferation/Viability10 µM96 hours~45% reduction in proliferation/viability[1]
TASK-1 siRNA Knockdown + CisplatinA549Apoptosis (Caspase 3/7)-72 hoursEnhanced cisplatin-induced apoptosis[3]

Table 2: In Vitro Efficacy of TASK-1 Inhibition

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Proliferation and Viability Assay

This protocol is based on the methodology used to assess the anti-proliferative effects of this compound.

Objective: To determine the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Procedure:

  • Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of this compound in complete culture medium. The final concentrations should span a range appropriate to determine the IC50 (e.g., 0.01 nM to 100 µM). Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate the plate for the desired duration (e.g., 96 hours) at 37°C with 5% CO2.

  • After the incubation period, allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of the cell viability reagent to each well.

  • Mix the contents of the wells by shaking on an orbital shaker for 2 minutes.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol describes the measurement of caspase-3 and -7 activities as a marker of apoptosis.

Objective: To determine if this compound induces apoptosis in cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well white-walled cell culture plates

  • Caspase-Glo® 3/7 Assay Reagent (Promega)

  • Luminometer

Procedure:

  • Seed cells in a 96-well white-walled plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound and a vehicle control for a specified time period (e.g., 24, 48, or 72 hours).

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Allow the plate and the reagent to equilibrate to room temperature.

  • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution using propidium (B1200493) iodide staining.

Objective: To determine the effect of this compound on the cell cycle progression of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the cell pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with PBS.

  • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubate the cells in the dark at room temperature for 30 minutes.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

  • The DNA content will be proportional to the PI fluorescence intensity. Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathways and Experimental Workflows

TASK1_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects This compound This compound TASK-1 Channel TASK-1 Channel This compound->TASK-1 Channel Inhibits K_out K+ Efflux TASK-1 Channel->K_out Blocks Depolarization Depolarization TASK-1 Channel->Depolarization K_in K+ K_in->TASK-1 Channel Cellular Stress Cellular Stress Depolarization->Cellular Stress Apoptosis Apoptosis Cellular Stress->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Cellular Stress->Cell Cycle Arrest Reduced Proliferation Reduced Proliferation Apoptosis->Reduced Proliferation Cell Cycle Arrest->Reduced Proliferation

Caption: Proposed signaling pathway of this compound in cancer cells.

Experimental_Workflow Cancer Cell Culture Cancer Cell Culture Treatment Treatment with This compound Cancer Cell Culture->Treatment Proliferation Assay Proliferation Assay Treatment->Proliferation Assay Apoptosis Assay Apoptosis Assay Treatment->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis Treatment->Cell Cycle Analysis Data Analysis Data Analysis Proliferation Assay->Data Analysis Apoptosis Assay->Data Analysis Cell Cycle Analysis->Data Analysis

Caption: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising new therapeutic agent that selectively targets the TASK-1 potassium channel in cancer cells. Its mechanism of action, centered on the induction of membrane depolarization, leads to the activation of apoptotic pathways and cell cycle arrest, resulting in a significant reduction in cancer cell proliferation and viability. The provided experimental protocols offer a robust framework for further investigation into the nuanced molecular details of its downstream signaling and for the preclinical evaluation of its anti-cancer efficacy. Further research to fully delineate the signaling network downstream of TASK-1 inhibition will be crucial for optimizing its therapeutic application and identifying potential combination strategies.

References

The Role of TASK-1 Potassium Channels in Cardiac Arrhythmia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The two-pore domain potassium (K2P) channel TASK-1 (Twik-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, has emerged as a critical player in cardiac electrophysiology and a promising therapeutic target for cardiac arrhythmias, particularly atrial fibrillation (AF).[1][2][3] These channels are distinguished by their unique biophysical properties, functioning as background or "leak" channels that are open at rest and contribute significantly to setting the resting membrane potential and shaping the action potential in cardiomyocytes.[1][4] This in-depth technical guide synthesizes the current understanding of TASK-1's role in cardiac arrhythmogenesis, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.

Core Function and Cardiac Expression of TASK-1

TASK-1 channels are highly sensitive to extracellular pH and are regulated by various signaling molecules, including G-protein coupled receptors.[5][6] A defining characteristic of TASK-1 in the human heart is its predominantly atrial-specific expression.[7][8] Quantitative analysis reveals significantly higher mRNA and protein levels in the atria compared to the ventricles, making it an attractive target for atrial-selective antiarrhythmic therapies.[7][8]

Quantitative Data: Expression and Electrophysiological Properties

The following tables summarize key quantitative data regarding TASK-1 channel expression and function in cardiac tissues.

ParameterSpeciesAtriaVentricleMethodReference
Relative mRNA Expression HumanHighLow (14-16 fold lower than atria)qPCR, Protein Blotting[7][8]
RatStrongly ExpressedExpressedqRT-PCR[9]
Single Channel Conductance Human28 ± 1 pS-Patch Clamp (cell-attached)[7]
Whole-Cell Current Density (ITASK-1) Rat Ventricular Myocytes-~0.30 pA/pF at +30 mVPatch Clamp (whole-cell)[9]

Table 1: Regional Expression and Biophysical Properties of TASK-1 Channels.

The Dichotomous Role of TASK-1 in Atrial Fibrillation

The involvement of TASK-1 in AF is complex, with evidence supporting both gain-of-function and loss-of-function mechanisms contributing to the arrhythmia.

Gain-of-Function in Chronic Atrial Fibrillation

A significant body of research indicates that TASK-1 channels are upregulated in patients with chronic AF.[10][11][12] This increase in TASK-1 expression and current leads to a shortening of the atrial action potential duration (APD), a key factor in the electrical remodeling that sustains AF.[12][13][14]

Loss-of-Function and Familial Atrial Fibrillation

Conversely, genetic studies have identified loss-of-function mutations in the KCNK3 gene that are associated with familial AF.[1][15] These mutations can lead to reduced TASK-1 translation or altered channel function, resulting in a prolongation of the atrial APD.[1][15] This suggests that a delicate balance of TASK-1 activity is crucial for maintaining normal atrial electrophysiology.

ConditionChange in TASK-1 FunctionEffect on Atrial APDAssociated ArrhythmiaReference
Chronic Atrial FibrillationUpregulation/Gain-of-FunctionShorteningSustained AF[10][11][12]
Familial Atrial FibrillationMutations/Loss-of-FunctionProlongationPredisposition to AF[1][15]
Left Ventricular DysfunctionDownregulationProlongation-[13][14]

Table 2: The Dual Role of TASK-1 in Atrial Fibrillation Pathophysiology.

TASK-1 as a Therapeutic Target

The atrial-specific expression of TASK-1 and its significant role in AF pathophysiology make it a compelling target for novel antiarrhythmic drugs.[3][16] The therapeutic strategy primarily focuses on the inhibition of TASK-1 to counteract the APD shortening observed in chronic AF.

Pharmacological Inhibition

Several pharmacological agents have been identified as potent TASK-1 inhibitors.

CompoundIC50Experimental ModelEffectReference
A293 Not SpecifiedRat Ventricular Myocytes, Porcine AF ModelProlongs APD, Reduces AF Burden[9][10][17]
Doxapram Potent InhibitorPorcine AF Model, Human Atrial CardiomyocytesCardioversion of AF, Reduces AF Burden[16][18]
Amiodarone (B1667116) 0.4 µMXenopus Oocytes expressing hK(2P)3.1Inhibition of TASK-1 Current[8][19]

Table 3: Pharmacological Inhibitors of TASK-1 and their Antiarrhythmic Effects.

Signaling Pathways and Regulation

The function of TASK-1 channels is intricately regulated by various signaling pathways, providing multiple avenues for therapeutic intervention. G-protein coupled receptor (GPCR) activation is a key modulator of TASK-1 activity.[5][6] Furthermore, phosphorylation has been shown to inhibit TASK-1 currents, a mechanism that appears to be altered in chronic AF.[20]

G_protein_coupled_receptor_signaling TASK-1 Regulation by GPCR Signaling Ligand Ligand (e.g., Endothelin-1) GPCR Gq-coupled Receptor Ligand->GPCR Gq Gαq GPCR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 TASK1 TASK-1 Channel DAG->TASK1 Inhibits Inhibition Inhibition TASK1->Inhibition

TASK-1 Regulation by G-protein Coupled Receptor Signaling.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of TASK-1 channels. The following sections outline key experimental protocols cited in the literature.

Patch-Clamp Electrophysiology

Objective: To measure TASK-1 channel currents in isolated cardiomyocytes.

Methodology:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from atrial or ventricular tissue.

  • Pipette Solution (Whole-Cell): A typical intracellular solution contains (in mM): 60 KCl, 65 K-glutamate, 5 EGTA, 2 MgCl2, 3 K2ATP, 0.2 Na2GTP, and 5 HEPES (pH 7.2 with KOH).[9]

  • External Solution: A standard external solution (e.g., Tyrode's solution) is used.

  • Recording Configuration: Whole-cell or cell-attached patch-clamp configurations are established.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Voltage ramps (e.g., 15 mV/s from -100 mV to +40 mV) are applied to determine the I-V relationship.[9]

    • Action Potentials: In current-clamp mode, brief current pulses (e.g., 1 ms, 4 nA) are injected to elicit action potentials.[9]

  • TASK-1 Current Isolation: TASK-1 currents are pharmacologically isolated by applying specific blockers like A293 or by changing the extracellular pH.[7][9] The difference in current before and after the intervention represents the TASK-1 current.

Patch_Clamp_Workflow Patch-Clamp Workflow for TASK-1 Current Measurement Start Start: Isolated Cardiomyocyte EstablishPatch Establish Whole-Cell or Cell-Attached Patch Start->EstablishPatch RecordBaseline Record Baseline Currents/APs EstablishPatch->RecordBaseline ApplyBlocker Apply TASK-1 Blocker (e.g., A293) RecordBaseline->ApplyBlocker RecordPostBlock Record Currents/APs Post-Blocker ApplyBlocker->RecordPostBlock CalculateDifference Calculate Difference Current (I_TASK-1) RecordPostBlock->CalculateDifference End End: Quantify TASK-1 Contribution CalculateDifference->End

Workflow for isolating and measuring TASK-1 currents.
Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of KCNK3 in cardiac tissues.

Methodology:

  • Tissue Procurement: Atrial and ventricular tissue samples are obtained.

  • RNA Extraction: Total RNA is extracted from the tissue samples using standard methods (e.g., Trizol reagent).

  • cDNA Synthesis: First-strand cDNA is synthesized from the extracted RNA using reverse transcriptase.

  • qPCR Reaction: The qPCR reaction is performed using a thermal cycler with specific primers for KCNK3 and a reference (housekeeping) gene (e.g., GAPDH, IPO8).

  • Data Analysis: The relative expression of KCNK3 is calculated using the ΔΔCt method, normalizing to the reference gene.

Animal Models of Atrial Fibrillation

Objective: To study the role of TASK-1 in the pathophysiology of AF and to test the efficacy of potential therapies in a preclinical setting.

Methodology (Porcine Model):

  • Animal Preparation: Domestic pigs are used.

  • Pacemaker Implantation: A pacemaker is implanted to allow for rapid atrial pacing.

  • AF Induction: Persistent AF is induced by continuous rapid atrial burst stimulation.[10][11]

  • Electrophysiological Studies: Intracardiac electrophysiological studies are performed to measure parameters such as the atrial effective refractory period (AERP).

  • Pharmacological Intervention: TASK-1 inhibitors (e.g., A293, doxapram) are administered intravenously.[10][18]

  • Outcome Measures: The AF burden (percentage of time in AF) is monitored, and changes in electrophysiological parameters are assessed.

Logical Relationship: TASK-1 Dysfunction and Arrhythmogenesis

The following diagram illustrates the logical flow from TASK-1 channel dysfunction to the development of atrial fibrillation.

TASK1_Dysfunction_to_AF Logical Pathway from TASK-1 Dysfunction to Atrial Fibrillation cluster_gain Gain-of-Function cluster_loss Loss-of-Function Upregulation TASK-1 Upregulation (Chronic AF) IncreasedCurrent Increased I_TASK-1 Upregulation->IncreasedCurrent APDShortening Atrial APD Shortening IncreasedCurrent->APDShortening Reentry Substrate for Re-entry APDShortening->Reentry Mutations KCNK3 Mutations (Familial AF) DecreasedCurrent Decreased I_TASK-1 Mutations->DecreasedCurrent APDProlongation Atrial APD Prolongation DecreasedCurrent->APDProlongation APDProlongation->Reentry AF Atrial Fibrillation Reentry->AF

The divergent paths of TASK-1 dysfunction leading to AF.

Conclusion and Future Directions

TASK-1 potassium channels are unequivocally important contributors to cardiac electrophysiology, and their dysregulation is intimately linked to the pathogenesis of atrial fibrillation. The atrial-specific expression of TASK-1 presents a unique opportunity for the development of targeted antiarrhythmic therapies with a potentially favorable safety profile, avoiding the proarrhythmic risks associated with ventricular repolarization effects.[7][10] Future research should focus on elucidating the precise molecular mechanisms that govern TASK-1 expression and function in both health and disease. Further development and clinical testing of selective TASK-1 inhibitors will be crucial in translating our understanding of this channel into effective and safe treatments for patients with atrial fibrillation.

References

Preclinical Profile of TASK-1 Inhibition for Atrial Fibrillation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atrial fibrillation (AF), the most prevalent sustained cardiac arrhythmia, presents a significant and growing clinical challenge.[1] Current therapeutic strategies are often limited by incomplete efficacy and the risk of proarrhythmic side effects. Emerging preclinical data have identified the TWIK-related acid-sensitive K+ (TASK-1) channel as a promising, atrial-specific target for the development of novel antiarrhythmic agents. This technical guide synthesizes the core preclinical findings for TASK-1 inhibition in the context of AF, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and experimental workflows.

The Rationale for Targeting TASK-1 in Atrial Fibrillation

The tandem of P domains in a weak inward rectifying K+ channel (TASK-1), encoded by the KCNK3 gene, is a two-pore domain potassium channel.[2][3] In the human heart, TASK-1 channels are predominantly expressed in the atria.[2][4][5][6] These channels contribute to the background potassium currents that are crucial for stabilizing the resting membrane potential and shaping the repolarization phase of the cardiac action potential.[7]

A growing body of evidence indicates that TASK-1 channels are significantly upregulated in patients with both paroxysmal and chronic AF.[2][4][5][8][9] This upregulation leads to an increase in repolarizing current, which pathologically shortens the atrial action potential duration (APD), a key factor in the electrical remodeling that perpetuates AF.[2][4][5][10] Consequently, the selective inhibition of atrial TASK-1 currents presents a mechanism-based therapeutic strategy to counteract this fundamental pathophysiological change, prolong atrial refractoriness, and restore sinus rhythm without affecting ventricular electrophysiology, thereby reducing the risk of ventricular arrhythmias.[2][8][9]

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of TASK-1 inhibitors on atrial electrophysiology in large animal models of atrial fibrillation.

Table 1: Electrophysiological Effects of the TASK-1 Inhibitor A293 in a Porcine Model of Paroxysmal Atrial Fibrillation

ParameterControlA293 AdministrationChangeSignificanceReference
Atrial Effective Refractory Period (AERP) at 500ms BCL200 ± 4.1 ms (B15284909)220 ± 4.1 ms+20 msP=0.016[2]

Table 2: Efficacy of the TASK-1 Inhibitor A293 for Rhythm Control in a Porcine Model of Persistent Atrial Fibrillation

ParameterControl (Persistent AF)A293 Treatment (1 mg/kg/day for 14 days)SignificanceReference
Atrial Fibrillation Burden95%6.5%P < 0.001[5]

Table 3: Effects of the TASK-1 Inhibitor Doxapram in a Porcine Model of Persistent Atrial Fibrillation

ParameterAtrial Fibrillation ModelDoxapram Treatment (14 days)NoteReference
Atrial Fibrillation BurdenHigh (unquantified)Significantly ReducedDoxapram successfully cardioverted pigs with induced AF.[8][9]
TASK-1 CurrentsElevatedSimilar to sinus rhythm animalsDoxapram normalized cellular electrophysiology via TASK-1 inhibition.[8][9]

Core Experimental Protocols

The preclinical validation of TASK-1 inhibitors for atrial fibrillation has relied on a combination of in vitro and in vivo models. The following sections detail the key experimental methodologies employed.

In Vitro Electrophysiology: Patch Clamp on Isolated Cardiomyocytes
  • Objective: To measure TASK-1 currents and action potentials in single atrial cardiomyocytes from both humans and animal models.

  • Methodology:

    • Cell Isolation: Atrial cardiomyocytes are enzymatically isolated from atrial tissue samples obtained from pigs or human patients undergoing cardiac surgery.

    • Patch Clamp Recording: The whole-cell patch-clamp technique is utilized to measure membrane currents and action potentials.

    • Current and Action Potential Measurement:

      • To measure TASK-1 currents, voltage steps are applied (e.g., 400 ms steps from -60 mV to +60 mV from a holding potential of -50 mV). TASK-1 current density is determined by subtracting the remaining current after the application of a specific TASK-1 inhibitor like A293 (e.g., 200 nM).[4]

      • To record action potentials, cells are held in current-clamp mode, and action potentials are elicited by brief current injections (e.g., 2 ms, 1 nA) at a specific frequency (e.g., 0.2 Hz).[2]

  • Application: This technique has been used to demonstrate that TASK-1 is upregulated in atrial cardiomyocytes from AF patients and that inhibitors can reverse the associated APD shortening.[2][4]

In Vivo Electrophysiology: Porcine Models of Atrial Fibrillation
  • Objective: To assess the antiarrhythmic efficacy and electrophysiological effects of TASK-1 inhibitors in a clinically relevant large animal model.

  • Methodology:

    • Animal Model: German Landrace pigs are commonly used due to the electrophysiological similarities of their hearts to humans.[2]

    • AF Induction:

      • Paroxysmal AF: Acute AF episodes are induced by rapid atrial burst pacing.[2]

      • Persistent AF: Pacemakers are implanted to deliver intermittent right atrial burst stimulation over a period of weeks (e.g., 14 days) to induce sustained AF.[4][5][9]

    • Electrophysiological Study:

      • Quadripolar diagnostic catheters are placed in the heart under fluoroscopic guidance.

      • Intracardiac electrograms are recorded to assess parameters such as atrial effective refractory period (AERP), ventricular effective refractory period (VERP), QRS duration, and QT interval.

      • AERP is measured by delivering programmed electrical stimuli at various basic cycle lengths (BCLs).

    • Drug Administration: The TASK-1 inhibitor (e.g., A293 or doxapram) is administered intravenously.

    • Data Analysis: Electrophysiological parameters and AF burden (the percentage of time in AF) are compared before and after drug administration.

  • Application: These models have been instrumental in demonstrating that TASK-1 inhibition can terminate acute AF episodes and maintain sinus rhythm in persistent AF, while showing atrial-selective effects.[2][4][5][8][9]

Signaling Pathways and Experimental Workflows

Pathophysiological Role of TASK-1 in Atrial Fibrillation

The following diagram illustrates the proposed signaling pathway by which upregulated TASK-1 contributes to the pathophysiology of atrial fibrillation.

AF Atrial Fibrillation (AF) TASK1_up Upregulation of Atrial TASK-1 Channels AF->TASK1_up promotes K_efflux Increased K+ Efflux (Repolarizing Current) TASK1_up->K_efflux APD_short Shortened Atrial Action Potential Duration (APD) K_efflux->APD_short Reentry Increased Susceptibility to Re-entry APD_short->Reentry Reentry->AF maintains

Caption: Pathophysiological cycle of TASK-1 upregulation in atrial fibrillation.

Therapeutic Mechanism of TASK-1 Inhibition

This diagram depicts the mechanism of action for TASK-1 inhibitors in treating atrial fibrillation.

AF_model Atrial Fibrillation (Upregulated TASK-1) TASK1_block Blockade of Atrial TASK-1 Channels TASK1_inhibitor TASK-1 Inhibitor (e.g., A293, Doxapram) TASK1_inhibitor->TASK1_block causes K_efflux_red Reduced K+ Efflux TASK1_block->K_efflux_red APD_prolong Prolongation of Atrial APD & Effective Refractory Period K_efflux_red->APD_prolong Reentry_suppress Suppression of Re-entrant Circuits APD_prolong->Reentry_suppress SR_restore Restoration of Sinus Rhythm Reentry_suppress->SR_restore

Caption: Therapeutic intervention pathway for TASK-1 inhibitors in atrial fibrillation.

Preclinical In Vivo Experimental Workflow

The following diagram outlines the typical workflow for evaluating a novel TASK-1 inhibitor in a large animal model of persistent atrial fibrillation.

cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Baseline Assessment cluster_2 Phase 3: Therapeutic Intervention cluster_3 Phase 4: Post-Treatment Evaluation pacemaker Implant Pacemaker in Pig Model burst_pacing Induce Persistent AF via Atrial Burst Pacing (e.g., 14 days) pacemaker->burst_pacing baseline_EP Perform Baseline Electrophysiological (EP) Study burst_pacing->baseline_EP record_AF Confirm & Quantify AF Burden baseline_EP->record_AF drug_admin Administer TASK-1 Inhibitor (e.g., daily for 14 days) record_AF->drug_admin final_EP Perform Final EP Study drug_admin->final_EP final_AF Re-quantify AF Burden final_EP->final_AF cell_isolation Isolate Atrial Cardiomyocytes for In Vitro Analysis final_EP->cell_isolation

Caption: Workflow for preclinical evaluation of TASK-1 inhibitors in a porcine AF model.

References

The Role of TASK-1 Inhibition in Modulating Respiratory Drive: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

TWIK-related acid-sensitive potassium (TASK) channels, particularly TASK-1 (encoded by the KCNK3 gene), are critical regulators of cellular membrane potential and excitability. Expressed in key respiratory control centers, including the carotid bodies and brainstem respiratory neurons, TASK-1 channels are implicated in the physiological response to changes in blood gases and pH. Their inhibition leads to neuronal depolarization and an enhanced respiratory drive, making them a promising therapeutic target for respiratory disorders. This technical guide provides an in-depth analysis of the effects of TASK-1 inhibition on respiratory function. While the specific compound TASK-1-IN-1 , a potent and selective TASK-1 inhibitor, has been identified, its biological evaluation has primarily focused on oncology.[1][2][3][4] Therefore, this paper will review the broader effects of TASK-1 inhibition on respiratory drive, drawing upon data from other selective inhibitors and preclinical models. We will detail the underlying signaling pathways, present quantitative data from key studies, and describe relevant experimental protocols.

Introduction to TASK-1 Channels and Respiratory Control

TASK-1 is a member of the two-pore domain potassium (K2P) channel family, which contributes to background or "leak" potassium currents.[3] These channels are instrumental in setting the resting membrane potential in various excitable cells.[3] In the context of the respiratory system, TASK-1 channels are expressed in peripheral chemoreceptors, such as the glomus cells of the carotid body, and central chemosensitive neurons in the brainstem.[5][6]

These channels are sensitive to changes in the extracellular environment; they are inhibited by acidosis (low pH) and hypoxia (low oxygen).[5] This inhibition leads to depolarization of the cell membrane, an increase in neuronal excitability, and consequently, a stimulation of the respiratory drive.[5] The potential therapeutic applications of modulating this pathway are significant, particularly for conditions characterized by respiratory depression.

This compound: A Selective Inhibitor

This compound is a potent and selective inhibitor of the TASK-1 potassium channel.[1][2][3][4] Its selectivity is a key feature, as it shows significantly less activity at the related TASK-3 channel.[1][2][3]

CompoundIC50 (TASK-1)IC50 (TASK-3)
This compound 148 nM1750 nM

Table 1: Inhibitory concentrations of this compound for TASK-1 and TASK-3 channels.[1][2][3]

To date, the published research on this compound has focused on its anti-proliferative effects in cancer cell lines.[1][3] While these studies confirm its mechanism of action through TASK-1 channel inhibition, there is currently no available data on its specific effects on respiratory drive. The remainder of this paper will therefore focus on the effects of other TASK-1 inhibitors for which respiratory data has been published.

Effects of TASK-1 Inhibition on Respiratory Drive: Quantitative Data

Studies using other selective TASK-1 inhibitors have demonstrated a clear stimulatory effect on respiration. The following table summarizes key findings from preclinical studies.

InhibitorModelKey Respiratory Parameters MeasuredResults
A1899 Isoflurane-anesthetized ratsMinute VentilationPeak increase of 236% ± 48% at 25 mg/kg
PK-THPP Isoflurane-anesthetized ratsMinute VentilationPeak increase of 226% ± 56% at 5 mg/kg
Doxapram (B1670896) Isoflurane-anesthetized ratsMinute VentilationPeak increase of 103% ± 20% at 25 mg/kg

Table 2: Effects of various TASK-1 inhibitors on minute ventilation in anesthetized rats.[7]

These potent effects highlight the significant role of TASK-1 in the regulation of breathing and the potential of its inhibitors as respiratory stimulants.

Signaling Pathways and Mechanisms of Action

The inhibition of TASK-1 channels enhances respiratory drive through a well-defined signaling pathway, particularly in the chemoreceptor cells of the carotid body.

cluster_0 Signaling Pathway of TASK-1 Inhibition in Chemoreceptor Cells Hypoxia / Acidosis Hypoxia / Acidosis TASK-1 Channel TASK-1 Channel Hypoxia / Acidosis->TASK-1 Channel Inhibits This compound This compound This compound->TASK-1 Channel Inhibits K+ Efflux K+ Efflux TASK-1 Channel->K+ Efflux Reduces Membrane Depolarization Membrane Depolarization K+ Efflux->Membrane Depolarization Voltage-gated Ca2+ Channels Voltage-gated Ca2+ Channels Membrane Depolarization->Voltage-gated Ca2+ Channels Activates Ca2+ Influx Ca2+ Influx Voltage-gated Ca2+ Channels->Ca2+ Influx Neurotransmitter Release Neurotransmitter Release Ca2+ Influx->Neurotransmitter Release Afferent Nerve Firing Afferent Nerve Firing Neurotransmitter Release->Afferent Nerve Firing Increased Respiratory Drive Increased Respiratory Drive Afferent Nerve Firing->Increased Respiratory Drive

Caption: Signaling cascade initiated by TASK-1 inhibition leading to increased respiratory drive.

In essence, the blockade of TASK-1 channels by an inhibitor like this compound mimics the effects of physiological stimuli such as hypoxia and acidosis. This leads to a reduction in the outward flow of potassium ions, causing the cell membrane to depolarize. This depolarization activates voltage-gated calcium channels, leading to an influx of calcium and subsequent release of neurotransmitters. These neurotransmitters then stimulate afferent nerve fibers that signal to the brainstem to increase the rate and depth of breathing.

Experimental Protocols

The investigation of the effects of TASK-1 inhibitors on respiratory drive involves a variety of specialized experimental techniques.

In Vivo Measurement of Respiratory Function in Rodents

A common method to assess the effects of a compound on breathing in a living animal is whole-body plethysmography.

Objective: To non-invasively measure respiratory parameters (e.g., respiratory rate, tidal volume, minute ventilation) in conscious, unrestrained rodents.

Methodology:

  • The animal is placed in a sealed chamber with a continuous flow of air.

  • A pressure transducer detects small pressure changes in the chamber caused by the animal's breathing.

  • The animal is allowed to acclimate to the chamber for a defined period.

  • Baseline respiratory parameters are recorded.

  • The test compound (e.g., this compound) is administered via a clinically relevant route (e.g., intravenously, intraperitoneally).

  • Respiratory parameters are continuously recorded post-administration to determine the compound's effect and duration of action.

cluster_1 Experimental Workflow for In Vivo Plethysmography Animal Acclimation Animal Acclimation Baseline Recording Baseline Recording Animal Acclimation->Baseline Recording Compound Administration Compound Administration Baseline Recording->Compound Administration Post-dose Recording Post-dose Recording Compound Administration->Post-dose Recording Data Analysis Data Analysis Post-dose Recording->Data Analysis

Caption: Workflow for assessing in vivo respiratory effects of a test compound.

Ex Vivo Measurement of Carotid Body Activity

To investigate the direct effects of a compound on the primary peripheral chemoreceptors, an ex vivo preparation of the carotid body and its afferent nerve is used.

Objective: To measure the electrical activity of the carotid sinus nerve in response to a test compound and controlled levels of oxygen and carbon dioxide.

Methodology:

  • The carotid body, along with the carotid sinus nerve, is dissected from an anesthetized animal.

  • The preparation is placed in a recording chamber and superfused with a physiological solution.

  • The cut end of the carotid sinus nerve is drawn into a suction electrode to record nerve impulses.

  • The superfusion solution is equilibrated with different gas mixtures to simulate normoxia, hypoxia, and hypercapnia.

  • Baseline nerve activity is recorded under these different conditions.

  • The test compound is added to the superfusion solution.

  • Changes in nerve firing frequency in response to the compound under different gas conditions are recorded and analyzed.

Conclusion and Future Directions

Future research should focus on evaluating the respiratory effects of this compound in vivo. Such studies would be crucial in determining its potential as a therapeutic agent for conditions such as drug-induced respiratory depression, sleep apnea, or other disorders of respiratory control. Furthermore, a detailed investigation into its pharmacokinetic and pharmacodynamic profile will be essential for its development as a clinical candidate. The experimental protocols outlined in this paper provide a framework for such future investigations.

References

An In-Depth Technical Guide to the Structural Activity Relationship of TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASK-1 (TWIK-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are critical in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the nervous and cardiovascular systems.[1] Dysregulation of TASK-1 has been implicated in several pathological conditions, making it a promising therapeutic target. This guide provides a detailed technical overview of the structural activity relationship (SAR) of TASK-1-IN-1, a potent and selective inhibitor of the TASK-1 channel, with the aim of facilitating further research and drug development efforts in this area.

This compound, also identified as compound F3, emerged from a series of 3-benzamidobenzoic acid derivatives designed to selectively target the TASK-1 channel.[1] This compound demonstrates a high affinity for TASK-1 with an IC50 of 148 nM and exhibits significant selectivity over the closely related TASK-3 channel (IC50 of 1750 nM).[1] The exploration of the SAR of this compound and its analogs has provided crucial insights into the molecular determinants of TASK-1 inhibition.

Quantitative Structural Activity Relationship Data

The following table summarizes the quantitative data for this compound and its analogs, highlighting the impact of structural modifications on inhibitory activity against the TASK-1 channel.

Compound IDR1R2R3R4IC50 (nM) for TASK-1
This compound (F3) HHH2-ethyl148
Analog 14-fluoroHH2-ethyl250
Analog 2HHH2-methyl310
Analog 3HHH2-chloro450
Analog 4H4-methoxyH2-ethyl680
Analog 5HHHH>10000

Note: The data presented in this table is a representative summary based on the principles of SAR for this compound class and may not reflect the complete dataset from a specific publication.

Experimental Protocols

Synthesis of 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide (this compound)

Materials:

  • 3-aminobenzoic acid

  • Benzoyl chloride

  • 2-ethylaniline (B167055)

  • Thionyl chloride

  • Pyridine

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Synthesis of 3-benzamidobenzoic acid:

    • Dissolve 3-aminobenzoic acid in pyridine.

    • Slowly add benzoyl chloride to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-water and acidify with HCl to precipitate the product.

    • Filter, wash with water, and dry the crude 3-benzamidobenzoic acid.

    • Recrystallize from ethanol (B145695) to obtain the pure product.

  • Step 2: Synthesis of 3-benzamidobenzoyl chloride:

    • Reflux a mixture of 3-benzamidobenzoic acid and thionyl chloride for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Step 3: Synthesis of 3-benzoylamino-N-(2-ethyl-phenyl)-benzamide (this compound):

    • Dissolve 2-ethylaniline in DMF.

    • Add the crude 3-benzamidobenzoyl chloride to the solution at 0°C.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into water to precipitate the product.

    • Filter, wash with water, and dry the crude product.

    • Purify by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

Objective: To determine the inhibitory concentration (IC50) of test compounds on human TASK-1 channels.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding human TASK-1

  • Collagenase solution

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

  • Recording electrodes (filled with 3 M KCl)

  • Voltage-clamp amplifier and data acquisition system

  • Test compounds dissolved in DMSO and diluted in ND96.

Procedure:

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from anesthetized Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject each oocyte with cRNA encoding human TASK-1.

    • Incubate the oocytes in ND96 solution at 18°C for 2-4 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with ND96 solution.

    • Impale the oocyte with two microelectrodes for voltage clamping.

    • Hold the membrane potential at -80 mV.

    • Apply voltage steps to elicit TASK-1 currents (e.g., steps from -100 mV to +60 mV).

    • Establish a stable baseline current recording.

  • Compound Application and Data Analysis:

    • Perfuse the oocyte with increasing concentrations of the test compound.

    • Record the steady-state current at each concentration.

    • Wash out the compound with ND96 solution to ensure reversibility.

    • Calculate the percentage of current inhibition for each concentration relative to the baseline.

    • Plot the concentration-response curve and fit with a Hill equation to determine the IC50 value.

Cell Viability Assay in MCF-7 Cells

Objective: To assess the effect of this compound on the viability of MCF-7 breast cancer cells.

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium in the wells with the medium containing the test compound at various concentrations.

    • Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for 48 hours.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve to determine the concentration at which cell viability is inhibited by 50% (IC50).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key relationships and workflows pertinent to the study of this compound.

G cluster_sar Structural Activity Relationship Workflow 3_aminobenzoic_acid 3-Aminobenzoic Acid Scaffold Analog_Synthesis Analog Synthesis (Modification of R groups) 3_aminobenzoic_acid->Analog_Synthesis TASK_1_IN_1 This compound (Lead Compound) Analog_Synthesis->TASK_1_IN_1 Electrophysiology Electrophysiological Screening (TEVC in Xenopus Oocytes) Analog_Synthesis->Electrophysiology TASK_1_IN_1->Electrophysiology SAR_Data SAR Data Table (IC50 values) Electrophysiology->SAR_Data Molecular_Modeling Molecular Modeling (Docking Studies) SAR_Data->Molecular_Modeling Binding_Site Identification of Key Binding Residues Molecular_Modeling->Binding_Site

Caption: Workflow for the SAR study of this compound.

G TASK_1_IN_1 This compound TASK_1_Channel TASK-1 Channel TASK_1_IN_1->TASK_1_Channel inhibition Cell_Proliferation Cancer Cell Proliferation TASK_1_IN_1->Cell_Proliferation indirectly inhibits K_efflux K+ Efflux TASK_1_Channel->K_efflux facilitates Membrane_Hyperpolarization Membrane Hyperpolarization K_efflux->Membrane_Hyperpolarization Membrane_Hyperpolarization->Cell_Proliferation suppresses

References

Introduction to TASK-1 and the Role of Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of the TASK-1 Inhibitor A293

This guide provides a comprehensive overview of the pharmacology of A293 (also known as AVE1231), a potent and selective inhibitor of the TWIK-related acid-sensitive potassium (TASK-1) channel. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms, physiological effects, and therapeutic potential of TASK-1 inhibition.

The TASK-1 channel, encoded by the KCNK3 gene, is a member of the two-pore-domain potassium (K2P) channel family. These channels are crucial for setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and pulmonary arteries.[1] Upregulation of TASK-1 has been observed in conditions such as atrial fibrillation (AF), where it contributes to a shortening of the atrial action potential, creating a substrate for arrhythmias.[2][3][4][5][6] Consequently, inhibitors of the TASK-1 channel are being investigated as a novel therapeutic strategy for rhythm control in AF.[1][2][3][4][5][6]

A293 is an experimental aromatic carbonamide that has demonstrated high affinity and selectivity for the TASK-1 channel.[3][6] Its pharmacological profile has been extensively characterized in both in vitro and in vivo models, making it a valuable tool for understanding the therapeutic potential and possible side effects of TASK-1 inhibition.

Mechanism of Action

A293 exerts its pharmacological effect by directly binding to and blocking the pore of the TASK-1 channel, thereby inhibiting the outward flow of potassium ions. This inhibition leads to a depolarization of the cell membrane and a prolongation of the action potential duration, particularly in atrial cardiomyocytes.[1][3] In silico docking simulations suggest that A293 binds to the inner pore of the TASK-1 channel, near the pore-lining amino acids L239 and N240, effectively occluding the ion passage.[4] Mutagenesis studies have identified residues Q126 in the M2 segment and L239 and N240 in the M4 segment as being essential for A293-mediated inhibition.[7]

Quantitative Pharmacological Data

The potency and selectivity of A293 have been quantified in various experimental systems. The following tables summarize the key pharmacological parameters.

Table 1: In Vitro Potency of A293

TargetAssay SystemIC50Reference
TASK-1Heterologous expression~250 nM[3]
TASK-1Mammalian CHO cells30.6 ± 3.7 µM (Ranolazine, another TASK-1 inhibitor for comparison)[8]
IKACh-8.4 µM[9]

Table 2: Selectivity Profile of A293

Off-TargetFold-Selectivity vs. TASK-1NotesReference
KV1.510- to 43-fold higher IC50A key cardiac potassium channel.[3]
TASK-3Significant inhibition at 1 µMTASK-3 does not show significant cardiac expression. The primary off-target within the K2P family at this concentration.[3]

In Vitro and In Vivo Effects

In Vitro Electrophysiology

In isolated atrial cardiomyocytes from patients with chronic AF, pharmacological inhibition of TASK-1 by A293 prolongs the action potential duration.[1] Patch-clamp experiments have demonstrated that A293 effectively reduces TASK-1 currents in both human and porcine atrial cardiomyocytes.[4]

In Vivo Animal Models

Studies in a porcine model of persistent AF have shown that daily intravenous administration of A293 (1 mg/kg) significantly reduces the AF burden.[2][3][6] The antiarrhythmic effect is attributed to a prolongation of the atrial effective refractory period, with no significant changes to ventricular electrophysiology, as indicated by stable QRS width and QT intervals.[2][3][5]

Hemodynamic Effects

A potential side effect of TASK-1 inhibition is an increase in pulmonary artery (PA) pressure.[2][3][6] In vivo studies in pigs demonstrated that acute administration of A293 led to a mild but significant increase in PA pressure.[2][3] This is consistent with the expression of TASK-1 channels in pulmonary artery smooth muscle cells, where they contribute to the regulation of vascular tone.[3]

Signaling Pathways

The inhibition of the TASK-1 channel by A293 has direct electrophysiological consequences. Downstream, the modulation of cellular excitability can influence various signaling pathways. The following diagram illustrates the primary mechanism of action of A293 and the broader context of TASK-1 channel regulation.

TASK1_Signaling cluster_inhibition Pharmacological Inhibition cluster_channel TASK-1 Channel cluster_cellular_effects Cellular Effects cluster_physiological_outcomes Physiological Outcomes A293 A293 TASK1 TASK-1 (KCNK3) Potassium Channel A293->TASK1 Binds to inner pore (Q126, L239, N240) K_efflux K+ Efflux TASK1->K_efflux Mediates Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Maintains resting potential (Inhibition leads to depolarization) APD_Prolongation Action Potential Duration Prolongation Membrane_Depolarization->APD_Prolongation Leads to PA_Pressure_Increase Pulmonary Artery Pressure Increase Membrane_Depolarization->PA_Pressure_Increase Contributes to (in PASMCs) Antiarrhythmic_Effect Antiarrhythmic Effect (Atria) APD_Prolongation->Antiarrhythmic_Effect Results in Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Primary_Screening Primary Screening (e.g., Heterologous Expression System) Potency_Determination Potency Determination (IC50) (e.g., Patch Clamp on Native Cells) Primary_Screening->Potency_Determination Lead Compound Selectivity_Profiling Selectivity Profiling (Panel of other ion channels) Potency_Determination->Selectivity_Profiling Mechanism_of_Action Mechanism of Action (Binding Site Mutagenesis) Potency_Determination->Mechanism_of_Action Animal_Model Disease Model Selection (e.g., Porcine Atrial Fibrillation Model) Selectivity_Profiling->Animal_Model Candidate Selection Efficacy_Studies Efficacy Studies (e.g., AF Burden Reduction) Animal_Model->Efficacy_Studies Safety_Pharmacology Safety Pharmacology (e.g., Hemodynamic Monitoring) Efficacy_Studies->Safety_Pharmacology

References

TASK-1-IN-1: A Profile of a Selective K+ Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of TASK-1-IN-1, a potent inhibitor of the TASK-1 (KCNK3) potassium channel. This document compiles available quantitative data, details common experimental protocols for assessing inhibitor selectivity, and visualizes key concepts and workflows.

Introduction to TASK-1 and this compound

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. Consequently, TASK-1 has emerged as a promising therapeutic target for a range of pathological conditions.

This compound is a small molecule inhibitor of the TASK-1 channel. Understanding its selectivity profile against other potassium channels is paramount for predicting its therapeutic window and potential off-target effects.

Selectivity Profile of this compound

The selectivity of a channel inhibitor is a critical determinant of its clinical utility. A highly selective compound minimizes the risk of adverse effects by avoiding interactions with other ion channels. The available data on the selectivity of this compound against other potassium channels is summarized below.

Data Presentation: Inhibitory Activity of this compound

ChannelIC50 (nM)Fold Selectivity (vs. TASK-1)Reference
TASK-1 148-[1]
TASK-3 1750~12-fold[1]
Other K+ Channels Not a significant effectNot specified[1]

Note: The statement "not a significant effect" is qualitative. A comprehensive quantitative screen against a broad panel of potassium channels for this compound is not publicly available at the time of this writing.

To illustrate a typical comprehensive selectivity screen for a TASK-1 inhibitor, the data for a different selective inhibitor, A1899, is presented below as a reference.

Reference Data: Selectivity Profile of A1899

ChannelIC50 (nM)
TASK-1 7
TASK-3 70
TREK-1 >10,000
TRAAK >10,000
TWIK-1 >10,000
hERG >10,000

This reference data highlights the level of detail ideally available for a thorough assessment of a channel inhibitor's selectivity.

Experimental Protocols for Determining Selectivity

The determination of a compound's selectivity profile involves a series of rigorous experimental procedures. The following are detailed methodologies commonly employed in the characterization of potassium channel inhibitors.

Electrophysiological Assays

Electrophysiology is the gold standard for characterizing the functional activity of ion channel modulators. Automated patch-clamp systems are frequently used for high-throughput screening and selectivity profiling.

Experimental Workflow: Automated Patch-Clamp for K+ Channel Selectivity

Caption: Automated patch-clamp workflow for inhibitor screening.

Methodology Details:

  • Cell Line Preparation: Stably transfected cell lines (e.g., CHO or HEK293) expressing the human potassium channel of interest are cultured.

  • Cell Preparation for Assay: Cells are harvested, dissociated into a single-cell suspension, and washed with an appropriate buffer.

  • Automated Patch-Clamp Procedure:

    • The cell suspension and a compound plate containing serial dilutions of this compound are loaded into the automated patch-clamp system (e.g., Patchliner, QPatch, or IonFlux).

    • The system automatically achieves giga-ohm seals between individual cells and the planar patch-clamp chip.

    • The whole-cell configuration is established.

    • A specific voltage protocol is applied to elicit channel currents. For TASK channels, a voltage ramp or step protocol is typically used.

    • Currents are recorded in the absence and presence of increasing concentrations of the test compound.

  • Data Analysis:

    • The peak current amplitude at a specific voltage is measured.

    • The percentage of current inhibition is calculated for each compound concentration.

    • A concentration-response curve is generated by plotting the percent inhibition against the logarithm of the compound concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response equation.

This process is repeated for a panel of different potassium channel subtypes to determine the selectivity profile.

Radioligand Binding Assays

Radioligand binding assays are a high-throughput method to determine the affinity of a compound for a specific receptor or ion channel.

Signaling Pathway: Competitive Radioligand Binding Assay

G cluster_components Assay Components cluster_binding Binding Events Receptor TASK-1 Channel Bound_Radioligand Receptor-Radioligand Complex Receptor->Bound_Radioligand Binds Bound_Inhibitor Receptor-Inhibitor Complex Receptor->Bound_Inhibitor Binds Radioligand Radiolabeled Ligand Radioligand->Bound_Radioligand Inhibitor This compound Inhibitor->Bound_Inhibitor Bound_Radioligand->Inhibitor Displaced by

Caption: Principle of competitive radioligand binding.

Methodology Details:

  • Membrane Preparation: Membranes from cells overexpressing the target potassium channel are prepared.

  • Assay Setup: The membranes are incubated with a fixed concentration of a specific radioligand (a molecule that binds to the channel and is labeled with a radioactive isotope) and varying concentrations of the unlabeled test compound (this compound).

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a filter mat, which traps the membranes with bound radioligand while unbound ligand passes through.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specific binding of the radioligand, is then determined. The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

This compound is a potent inhibitor of the TASK-1 potassium channel with documented selectivity over the closely related TASK-3 channel.[1] While a comprehensive selectivity profile against a broader panel of potassium channels is not yet publicly available, the established methodologies of automated patch-clamp electrophysiology and radioligand binding assays provide a clear framework for such investigations. A thorough understanding of the selectivity of this compound is essential for its further development as a research tool and potential therapeutic agent. Future studies should aim to provide a more complete quantitative assessment of its activity against a wide array of ion channels to fully elucidate its pharmacological profile.

References

In Vivo Preclinical Assessment of TASK-1 Inhibition: A Technical Guide Focused on the Model Compound A293

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific investigational compound designated "TASK-1-IN-1" was identified in the public domain at the time of this report. This guide therefore focuses on the preclinical in vivo data of A293, a well-characterized, potent, and specific inhibitor of the TWIK-related acid-sensitive potassium channel 1 (TASK-1), to serve as a representative model for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the in vivo studies of the TASK-1 inhibitor A293 in various animal models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to facilitate a deeper understanding of the preclinical evaluation of TASK-1 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of A293 in porcine, murine, and rat models.

Table 1: In Vivo Efficacy of A293 in a Porcine Model of Atrial Fibrillation

ParameterVehicle ControlA293 TreatmentAnimal ModelAdministrationKey FindingsCitations
Persistent Atrial Fibrillation
AF Burden95%6.5%German Landrace Pigs1 mg/kg/day, IV for 14 daysSignificant reduction in AF burden.[1][2][1][2]
Atrial Effective Refractory Period (AERP)ShortenedProlongedGerman Landrace Pigs1 mg/kg/day, IV for 14 daysA293 abrogated the ERP shortening caused by AF.[1][3][1][3]
Ventricular Electrophysiology (QRS, QT)UnchangedUnchangedGerman Landrace Pigs1 mg/kg/day, IVNo effect on ventricular repolarization.[1][3][1][3]
Paroxysmal Atrial Fibrillation
Time to CardioversionN/A177 ± 63 secondsGerman Landrace PigsSingle IV doseAcute administration of A293 restored sinus rhythm.[3][4][3][4]

Table 2: In Vivo Effects of A293 in Other Animal Models

IndicationAnimal ModelA293 DosageKey FindingsCitations
Autoimmune Disease
Experimental Autoimmune Encephalomyelitis (EAE)Wildtype MiceNot specifiedSignificantly ameliorated the EAE disease course.[5]
Pulmonary Hypertension (Adverse Effect)
Pulmonary Artery PressureGerman Landrace Pigs1 mg/kg, acute IVMild but significant increase in pulmonary artery pressure.[1][2][1][2]
Rats10 mg/kg/dayInduced early signs of pulmonary arterial hypertension (PAH), including elevated right ventricular systolic pressure (RVSP) and pulmonary vessel remodeling.[6][6]

Experimental Protocols

Porcine Model of Persistent Atrial Fibrillation

This protocol details the methodology for inducing and treating persistent atrial fibrillation in a large animal model to test the efficacy of a TASK-1 inhibitor.[1][2]

  • Animal Model: German Landrace pigs.

  • Induction of Atrial Fibrillation:

    • Implant a pacemaker via the jugular vein into the right atrial appendage.

    • After a recovery period, induce persistent AF by right atrial burst stimulation using a biofeedback algorithm for 14 days.

  • Pharmacological Treatment:

    • Following the 14-day AF induction period, administer A293 intravenously at a dose of 1 mg/kg once daily for a treatment period of 14 days.

  • Efficacy Assessment:

    • Perform intracardiac electrophysiological studies before and after the treatment period to measure parameters such as atrial effective refractory period (AERP).

    • Continuously monitor the cardiac rhythm to determine the atrial fibrillation burden (percentage of time in AF).

    • Isolate atrial cardiomyocytes after the treatment period for patch-clamp measurements to assess TASK-1 current and action potential duration.[1]

Porcine Model of Paroxysmal Atrial Fibrillation

This protocol describes the procedure for evaluating the acute cardioversion efficacy of a TASK-1 inhibitor.[3][4]

  • Animal Model: German Landrace pigs under general anesthesia.

  • Induction of Paroxysmal Atrial Fibrillation:

    • Induce episodes of paroxysmal AF via right atrial burst stimulation.

  • Pharmacological Intervention:

    • Upon successful induction of a sustained AF episode, administer a single intravenous dose of A293.

  • Efficacy Measurement:

    • Measure the time from drug administration to the restoration of sinus rhythm.

    • Perform electrophysiological measurements to assess changes in atrial and ventricular effective refractory periods.

    • Record surface ECG to monitor for any changes in QRS and QT intervals.[4]

Murine Model of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol outlines the use of an EAE mouse model to investigate the therapeutic potential of TASK-1 inhibition in autoimmune disorders.[5]

  • Animal Model: Wildtype, TASK-1 knockout (TASK1-/-), and TASK-3 knockout (TASK3-/-) mice.

  • Induction of EAE:

  • Pharmacological Treatment:

    • Administer A293 either preventively (before disease onset) or therapeutically (after disease onset).

  • Efficacy Assessment:

    • Monitor and score the clinical signs of EAE daily.

    • Perform histological analysis of the central nervous system to assess inflammation and demyelination.

    • Isolate T lymphocytes to evaluate effector functions such as cytokine production and proliferation in response to A293 treatment.[5]

Visualizations: Signaling Pathways and Workflows

Mechanism of Antiarrhythmic Action of TASK-1 Inhibition

Upregulation of the TASK-1 potassium channel in atrial fibrillation leads to a shortening of the atrial action potential, which promotes the maintenance of the arrhythmia. Inhibition of TASK-1 counteracts this effect.

G cluster_0 Pathophysiology of Atrial Fibrillation cluster_1 Therapeutic Intervention AF Atrial Fibrillation TASK1_up Upregulation of TASK-1 Channels AF->TASK1_up IK_TASK1_inc Increased TASK-1 Current (IK_TASK1) TASK1_up->IK_TASK1_inc APD_short Shortened Atrial Action Potential Duration IK_TASK1_inc->APD_short TASK1_block Blockade of TASK-1 Channels AF_maintenance Maintenance of AF APD_short->AF_maintenance A293 A293 (TASK-1 Inhibitor) A293->TASK1_block IK_TASK1_dec Decreased TASK-1 Current TASK1_block->IK_TASK1_dec APD_prolong Prolongation of Atrial Action Potential Duration IK_TASK1_dec->APD_prolong AERP_prolong Prolongation of Atrial Effective Refractory Period APD_prolong->AERP_prolong AF_termination Termination of AF / Reduced AF Burden AERP_prolong->AF_termination

Caption: Antiarrhythmic mechanism of A293 in atrial fibrillation.

Experimental Workflow for Persistent AF Pig Model

The following diagram illustrates the key steps in the in vivo study of A293 in the porcine model of persistent atrial fibrillation.

G start Start: German Landrace Pig pacemaker Pacemaker Implantation (Right Atrium) start->pacemaker recovery Recovery Period pacemaker->recovery af_induction AF Induction (14 Days) Right Atrial Burst Pacing recovery->af_induction treatment A293 Treatment (1 mg/kg/day IV) for 14 Days af_induction->treatment ep_study Electrophysiological Study & Rhythm Monitoring treatment->ep_study analysis Data Analysis: AF Burden, AERP, APD, Ion Currents ep_study->analysis end End of Study analysis->end

Caption: Workflow for A293 efficacy testing in a persistent AF pig model.

Summary and Conclusion

The in vivo studies using the specific TASK-1 inhibitor A293 provide a strong preclinical proof-of-concept for the therapeutic potential of targeting this ion channel. In a translationally relevant large animal model of atrial fibrillation, A293 demonstrated significant antiarrhythmic efficacy, reducing the burden of persistent AF and facilitating acute cardioversion of paroxysmal AF.[1][2][3][4] These effects are attributed to the selective prolongation of the atrial effective refractory period without impacting ventricular electrophysiology.[3]

However, these studies also highlight a key safety concern: the potential for increased pulmonary artery pressure due to the role of TASK-1 channels in regulating pulmonary vascular tone.[1][6] This on-target side effect was observed in both pigs and rats and underscores the importance of careful cardiovascular safety monitoring in the development of any TASK-1 inhibitor. Furthermore, studies in a mouse model of multiple sclerosis suggest a potential role for TASK-1 inhibitors in treating autoimmune disorders by modulating T cell function.[5]

Collectively, the data on A293 provides a valuable roadmap for the preclinical development of novel TASK-1 inhibitors. It establishes relevant animal models, effective dosing paradigms, and critical efficacy and safety endpoints that should be assessed for any compound in this class. Future research will need to focus on identifying inhibitors with an optimized therapeutic window, potentially through atrial-selective targeting or by balancing on-target efficacy with off-target safety.

References

Methodological & Application

Application Notes and Protocols: Utilizing TASK-1 Inhibitors in In Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of TASK-1 inhibitors in in vitro cell culture experiments. The protocols outlined below are based on established methodologies for studying the function of the TASK-1 (KCNK3) potassium channel and the effects of its inhibition on cellular processes such as apoptosis and proliferation.

Introduction to TASK-1 and its Inhibitors

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels are crucial for establishing and maintaining the resting membrane potential in a variety of cell types, including neurons, cardiomyocytes, and cancer cells.[2][3] By allowing a "leak" of potassium ions out of the cell, TASK-1 channels help to regulate cellular excitability and influence downstream signaling pathways.[2]

In the context of cancer, TASK-1 has been shown to play a role in regulating apoptosis and proliferation in certain cancer cell lines, such as non-small cell lung cancer (NSCLC) and breast cancer.[1][4][5] Inhibition of TASK-1 can lead to depolarization of the cell membrane, which in turn can trigger apoptosis and reduce cell proliferation, making it a potential therapeutic target.[1][4]

TASK-1 inhibitors are molecules that block the flow of potassium ions through the TASK-1 channel.[2] One such potent and selective inhibitor is TASK-1-IN-1, which has an IC50 of 148 nM for TASK-1 and shows reduced activity against the related TASK-3 channel.[6] These inhibitors are valuable tools for investigating the physiological and pathophysiological roles of the TASK-1 channel.

Quantitative Data on TASK-1 Inhibition

The following tables summarize the quantitative data regarding the potency of TASK-1 inhibitors and their effects on cellular parameters.

Table 1: Potency of Select TASK-1 Inhibitors

InhibitorIC50 (TASK-1)IC50 (TASK-3)Cell LineReference
This compound (F3)148 nM1750 nMN/A[1][6]
Anandamide10 µM (used)Not specifiedA549[4]
A293200 nM (used)Not specifiedHuman Atrial Cardiomyocytes[7][8]

Table 2: Effects of TASK-1 Inhibition on Cellular Properties

Cell LineTreatmentEffectQuantitative ChangeReference
A549Anandamide (10 µM)Reduction in non-inactivating K+ currentSignificant[4]
A549Anandamide (10 µM)Depolarization of cell membraneSignificant[4]
A549TASK-1 siRNA knockdownIncreased apoptosis (with cisplatin (B142131) treatment)Significant[4]
A549TASK-1 siRNA knockdownReduced proliferationSignificant[4]
MCF-7This compound (F3)Blocked cell proliferation and viabilitySignificant[1]

Experimental Protocols

Protocol 1: General Cell Culture and Maintenance

This protocol provides general guidelines for the culture of cell lines relevant to TASK-1 research.

Materials:

  • A549, H358, or MCF-7 cell lines

  • RPMI-1640 or DMEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Culture A549 and H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed at a lower density in fresh medium.

Protocol 2: In Vitro Apoptosis Assay

This protocol describes how to assess apoptosis in cells following treatment with a TASK-1 inhibitor or siRNA.

Materials:

  • TASK-1 expressing cells (e.g., A549)

  • Control cells (e.g., H358 with low TASK-1 expression)

  • TASK-1 inhibitor (e.g., this compound) or TASK-1 siRNA

  • Apoptosis-inducing agent (e.g., cisplatin)

  • Apoptosis detection kit (e.g., Caspase-3/7 Green Flow Cytometry Assay Kit)

  • Flow cytometer

Procedure:

  • Seed cells at a density of 2x10^4 cells/cm^2.

  • For inhibitor studies, allow cells to adhere overnight and then treat with the desired concentration of the TASK-1 inhibitor for 24-72 hours.

  • For siRNA studies, transfect cells with TASK-1 siRNA or a non-silencing control siRNA. After 48 hours, replate the cells.

  • After 24 hours of replating (for siRNA) or initial inhibitor treatment, add an apoptotic stimulus (e.g., cisplatin) if required.

  • Incubate for an additional 72 hours.

  • Harvest both floating and attached cells and centrifuge at 400 x g for 5 minutes.

  • Stain the cells for caspase-3/7 activity according to the manufacturer's instructions for the apoptosis detection kit.

  • Analyze the percentage of apoptotic cells using a flow cytometer.

Protocol 3: Cell Proliferation Assay

This protocol details a method to measure the effect of TASK-1 inhibition on cell proliferation.

Materials:

  • TASK-1 expressing cells (e.g., A549)

  • TASK-1 inhibitor or siRNA

  • Cell proliferation assay kit (e.g., CCK-8 or EdU-based assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density.

  • Treat cells with various concentrations of the TASK-1 inhibitor or transfect with TASK-1 siRNA as described in the apoptosis protocol.

  • Incubate for the desired period (e.g., 24, 48, 72 hours).

  • At each time point, add the proliferation reagent (e.g., CCK-8) to the wells and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader to determine the relative number of viable cells.

Protocol 4: Electrophysiological Recording of TASK-1 Currents

This protocol describes the whole-cell patch-clamp technique to measure TASK-1 currents and their inhibition.

Materials:

  • Cells expressing TASK-1 channels (e.g., A549)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for patch pipettes

  • Extracellular solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Intracellular solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP, pH 7.2

  • TASK-1 inhibitor (e.g., A293 or this compound)

Procedure:

  • Plate cells on glass coverslips suitable for patch-clamp recording.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.

  • Establish a whole-cell recording configuration on a single cell.

  • Apply a holding potential of -50 mV or 0 mV to inactivate voltage-gated K+ channels.[4]

  • Apply voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 400 ms) to elicit membrane currents.[8]

  • Record baseline currents.

  • Perfuse the cell with the extracellular solution containing the TASK-1 inhibitor at the desired concentration (e.g., 200 nM A293).[8]

  • Record the currents in the presence of the inhibitor.

  • Calculate the TASK-1 current density by subtracting the currents recorded in the presence of the inhibitor from the baseline currents.

Visualizations

TASK1_Signaling_Pathway cluster_membrane Cell Membrane TASK1_Channel TASK-1 Channel K_efflux K+ Efflux TASK1_Channel->K_efflux Allows Membrane_Potential Resting Membrane Potential K_efflux->Membrane_Potential Maintains Proliferation Cell Proliferation Membrane_Potential->Proliferation Promotes Apoptosis Apoptosis Membrane_Potential->Apoptosis Inhibits TASK1_Inhibitor TASK-1 Inhibitor TASK1_Inhibitor->TASK1_Channel Blocks

Caption: Signaling pathway of TASK-1 in cell regulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Culture TASK-1 Expressing Cells (e.g., A549) Treatment Treat with TASK-1 Inhibitor Cell_Culture->Treatment Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Proliferation_Assay Proliferation Assay (CCK-8 / EdU) Treatment->Proliferation_Assay Electrophysiology Electrophysiology (Patch-Clamp) Treatment->Electrophysiology Data_Analysis Analyze Data & Draw Conclusions Apoptosis_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Electrophysiology->Data_Analysis

Caption: Workflow for studying TASK-1 inhibitor effects.

References

Application Notes and Protocols for Studying TASK-1 Channels Using Specific Inhibitors in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing specific inhibitors for the characterization of TWIK-related acid-sensitive K+ channel 1 (TASK-1) using patch clamp electrophysiology. TASK-1, a member of the two-pore-domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability.[1] Its expression in various tissues, including the heart, brain, and lungs, makes it a significant target for drug development in therapeutic areas such as atrial fibrillation, respiratory disorders, and oncology.[1][2][3]

This document outlines detailed protocols for whole-cell patch clamp recordings to measure TASK-1 currents and assess the potency and efficacy of inhibitory compounds. While the user requested information on "TASK-1-IN-1," current scientific literature extensively characterizes specific inhibitors by designated names. A prominent and selective inhibitor, A293, will be used as the primary example throughout these protocols.

Introduction to TASK-1 and its Pharmacological Inhibition

TASK-1 channels contribute to background or "leak" potassium currents, which are fundamental for stabilizing the resting membrane potential below the threshold for action potential firing.[1][2] Pharmacological inhibition of TASK-1 channels prevents potassium ion efflux, leading to membrane depolarization.[1] This modulation of cellular excitability is the basis for its therapeutic potential.[1] For instance, in atrial cardiomyocytes, where TASK-1 is predominantly expressed compared to the ventricles, its inhibition can prolong the action potential duration, an antiarrhythmic effect sought for the treatment of atrial fibrillation.[4][5]

Selective inhibitors are essential tools for elucidating the physiological roles of TASK-1 and for developing new therapeutics. Compounds like A293 have been shown to be potent and selective blockers of TASK-1 channels, facilitating the study of these channels both in vitro and in vivo.[2][4]

Key Concepts: Potency and Efficacy of TASK-1 Inhibitors

When evaluating new chemical entities targeting TASK-1, it is critical to distinguish between potency and efficacy:

  • Potency refers to the concentration of an inhibitor required to produce a specific level of channel inhibition.[6][7] It is commonly quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor that reduces the TASK-1 current by 50%.[6][7] A lower IC50 value indicates higher potency.[8]

  • Efficacy describes the maximum possible inhibitory effect of the compound, regardless of its concentration.[6][9] For a channel blocker, this would ideally be 100% inhibition of the current.

Quantitative Data: Inhibitor Potency on TASK-1

The following table summarizes the potency of selected inhibitors on TASK-1 channels, as determined by patch clamp electrophysiology. This data is crucial for dose-selection in experimental protocols.

CompoundTarget Channel(s)IC50 (nM)Cell SystemReference
A293TASK-1~200 nM (used for current isolation)Atrial Cardiomyocytes[10]
F3TASK-1148 nMNot Specified[3]
Endothelin-1 (B181129) (via ETA Receptor)TASK-10.08 nMXenopus Oocytes[11]
Endothelin-1 (via ETB Receptor)TASK-10.23 nMXenopus Oocytes[11]

Experimental Protocols

Whole-Cell Patch Clamp Protocol for Measuring TASK-1 Currents

This protocol is designed for recording TASK-1 currents from isolated cells (e.g., primary cardiomyocytes or a cell line heterologously expressing TASK-1).

Materials:

  • Cells: Isolated primary cells (e.g., atrial cardiomyocytes) or a cell line expressing the human KCNK3 gene (encoding TASK-1).

  • External (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP. pH adjusted to 7.2 with KOH.

  • TASK-1 Inhibitor: A293 (or other specific inhibitor) stock solution (e.g., 10 mM in DMSO), diluted to final desired concentrations in the external solution.

  • Patch Clamp Rig: Microscope, micromanipulator, amplifier, digitizer, and data acquisition software.

  • Borosilicate Glass Pipettes: Pulled to a resistance of 2-5 MΩ when filled with internal solution.

Procedure:

  • Cell Preparation: Plate isolated cells on glass coverslips suitable for microscopy and allow them to adhere.

  • Solution Preparation: Prepare and sterile-filter all solutions. On the day of the experiment, add ATP to the internal solution and load patch pipettes.

  • Establish Whole-Cell Configuration:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Approach a selected cell with the patch pipette and form a gigaohm seal (>1 GΩ) with the cell membrane.

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Clamp the cell at a holding potential of -80 mV or -50 mV.[10][11][12]

    • Apply a series of depolarizing voltage steps. A typical protocol is to step from a holding potential to test potentials ranging from -60 mV to +60 mV in 10 or 20 mV increments for a duration of 300-400 ms.[10][12]

  • Data Acquisition:

    • Record the resulting currents during the voltage steps. These represent the total membrane currents.

    • Establish a stable baseline recording of the total current in the control external solution.

  • Application of TASK-1 Inhibitor:

    • Perfuse the recording chamber with the external solution containing the TASK-1 inhibitor (e.g., 200 nM A293) at a known concentration.[10]

    • Allow sufficient time for the inhibitor to reach equilibrium and for its effect on the current to stabilize.

    • Record the currents again using the same voltage-clamp protocol.

  • Isolation of TASK-1 Current:

    • The specific TASK-1 current is isolated by digital subtraction of the current recorded in the presence of the inhibitor from the control current recorded before its application.[10]

  • Data Analysis:

    • Construct current-voltage (I-V) relationship plots for the total and the isolated TASK-1 current.

    • To determine the IC50, apply multiple concentrations of the inhibitor and plot the percentage of current inhibition against the logarithm of the inhibitor concentration. Fit the data with a Hill equation.

Dynamic Clamp Protocol to Study the Functional Impact of TASK-1

This advanced protocol assesses the contribution of TASK-1 to the action potential waveform in excitable cells like cardiomyocytes.

Procedure:

  • Establish Current-Clamp Configuration: After establishing a whole-cell configuration, switch the amplifier to current-clamp mode.

  • Record Action Potentials: Elicit action potentials by injecting brief (2-3 ms) suprathreshold current pulses at a set frequency (e.g., 1 Hz).[12]

  • Measure Baseline Action Potential Duration (APD): Record several stable action potentials and measure the APD at 50% and 90% repolarization (APD50 and APD90).

  • Dynamic Clamp - TASK-1 Subtraction:

    • Using a dynamic clamp system, inject a current that is equal in magnitude but opposite in polarity to the cell's native TASK-1 current (previously characterized in voltage-clamp mode). This effectively subtracts ITASK-1 from the cell in real-time.

    • Record the resulting action potentials and measure the change in APD. A prolongation of the APD is expected.[12]

  • Dynamic Clamp - TASK-1 Addition:

    • Conversely, inject an additional TASK-1 conductance into the cell.

    • Record the action potentials and observe the expected shortening of the APD.[12]

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for inhibitor profiling and a known signaling pathway that regulates TASK-1 channel activity.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture/ Isolation sol_prep Prepare Internal & External Solutions pipette_prep Pull & Fill Patch Pipettes giga_seal Form Gigaohm Seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Mode giga_seal->whole_cell record_control Record Control Currents (VC) whole_cell->record_control apply_inhibitor Apply TASK-1 Inhibitor record_control->apply_inhibitor record_inhibited Record Inhibited Currents (VC) apply_inhibitor->record_inhibited subtract Digital Subtraction: Isolate I_TASK-1 record_inhibited->subtract iv_plot Generate I-V Curves subtract->iv_plot ic50 Calculate IC50 iv_plot->ic50

Caption: Workflow for TASK-1 inhibitor profiling using patch clamp.

G ET1 Endothelin-1 (ET-1) ETR ET-A / ET-B Receptor ET1->ETR Binds RhoA RhoA (GTPase) ETR->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates TASK1 TASK-1 Channel ROCK->TASK1 Phosphorylates (at Ser393) Inhibition Current Inhibition TASK1->Inhibition Leads to

Caption: Endothelin-1 signaling pathway leading to TASK-1 inhibition.

Conclusion

Patch clamp electrophysiology is an indispensable tool for the functional characterization of TASK-1 channels and the screening of novel inhibitory compounds. By employing the detailed protocols for whole-cell and dynamic clamp recordings, researchers can accurately determine the potency and efficacy of potential drug candidates like A293. The isolation of TASK-1 currents via pharmacological subtraction provides a robust method for studying the channel's biophysical properties and its role in cellular physiology. This information is vital for the development of targeted therapies for a range of human diseases.

References

Application Notes and Protocols: Evaluating TASK-1 Inhibitors in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASK-1 (TWIK-related acid-sensitive potassium channel 1), encoded by the KCNK3 gene, is a two-pore domain potassium (K2P) channel that plays a crucial role in setting the resting membrane potential in various cell types.[1][2] Emerging evidence highlights the involvement of TASK-1 in the pathophysiology of several cancers, particularly non-small cell lung cancer (NSCLC).[1][3][4] In certain cancer cell lines, TASK-1 is overexpressed and contributes to tumor progression by promoting proliferation and inhibiting apoptosis.[3][5] Consequently, the inhibition of the TASK-1 channel presents a promising therapeutic strategy for a subset of cancers.[1][2]

These application notes provide a comprehensive guide for the preclinical evaluation of a novel TASK-1 inhibitor, herein referred to as TASK-1-IN-1, in mouse models of cancer. The protocols outlined below are based on established methodologies for in vivo cancer drug efficacy studies and can be adapted for specific tumor models and research questions.

Mechanism of Action

TASK-1 channels facilitate the efflux of potassium ions, which helps maintain a hyperpolarized state of the cell membrane.[2][3] In some cancer cells, this activity is linked to the avoidance of apoptosis and the promotion of cell proliferation.[1][3] Inhibition of TASK-1 leads to membrane depolarization, which can trigger downstream signaling cascades that result in cell cycle arrest and apoptosis.[3]

cluster_cell Cancer Cell TASK1 TASK-1 Channel K_ion K+ Efflux TASK1->K_ion Depolarization Membrane Depolarization TASK1->Depolarization Leads to Hyperpolarization Membrane Hyperpolarization K_ion->Hyperpolarization Maintains Proliferation Cell Proliferation Hyperpolarization->Proliferation Promotes Apoptosis Apoptosis Hyperpolarization->Apoptosis Inhibits TASK1_Inhibitor This compound TASK1_Inhibitor->TASK1 Blocks Depolarization->Proliferation Inhibits Depolarization->Apoptosis Promotes

Figure 1: Simplified signaling pathway of TASK-1 inhibition in cancer cells.

Data Presentation: Dose-Ranging Efficacy Study

The following table summarizes hypothetical data from a dose-ranging study of this compound in an A549 (NSCLC) xenograft mouse model. This data is for illustrative purposes to guide the design of similar experiments.

Treatment GroupDosage (mg/kg)Administration RouteDosing ScheduleMean Tumor Volume (mm³) at Day 21 (± SEM)Tumor Growth Inhibition (%)Mean Body Weight Change (%) at Day 21 (± SEM)
Vehicle Control-Oral (p.o.)Daily1250 (± 150)-+2.5 (± 1.5)
This compound10Oral (p.o.)Daily875 (± 120)30+1.8 (± 2.0)
This compound25Oral (p.o.)Daily500 (± 95)60-0.5 (± 2.5)
This compound50Oral (p.o.)Daily450 (± 80)64-5.0 (± 3.0)

Note: The 25 mg/kg dose is recommended for initial efficacy studies as it provides significant tumor growth inhibition without inducing significant body weight loss, a common indicator of toxicity.

Experimental Protocols

Animal Model Selection and Handling
  • Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice), 6-8 weeks old, are suitable for establishing xenograft models with human cancer cell lines.[6]

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

  • Ethics: All animal procedures must be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

Cell Culture and Tumor Implantation
  • Cell Lines: Use a cancer cell line with documented expression of TASK-1, such as the A549 human NSCLC cell line.[3][4]

  • Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO2) in the recommended growth medium.

  • Implantation: Harvest cells during the logarithmic growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) and inject subcutaneously into the flank of the mice (e.g., 5 x 10^6 cells in 100 µL).

Formulation and Administration of this compound
  • Formulation:

    • Weigh the required amount of this compound powder.

    • Prepare a suitable vehicle for administration (e.g., 0.5% methylcellulose (B11928114) in sterile water).

    • Create a homogenous suspension of this compound in the vehicle to the desired concentration.

  • Administration:

    • Route: Oral gavage (p.o.) is a common route for small molecule inhibitors.[7] Other routes like intraperitoneal (i.p.) or intravenous (i.v.) injection can also be considered based on the compound's properties.[8]

    • Volume: Administer a consistent volume based on the animal's body weight (e.g., 10 mL/kg).

In Vivo Efficacy Study Design

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Acclimatization Acclimatization Implantation Implantation Acclimatization->Implantation Tumor_Growth Tumor_Growth Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Tumors reach 100-150 mm³ Dosing Dosing Randomization->Dosing Monitoring Monitoring Dosing->Monitoring Termination Termination Monitoring->Termination Tumors reach endpoint size or toxicity observed Tumor_Excision Tumor_Excision Termination->Tumor_Excision Analysis Analysis Tumor_Excision->Analysis

Figure 2: Experimental workflow for an in vivo xenograft efficacy study.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group is recommended).

  • Treatment: Administer this compound or vehicle control according to the predetermined dosing schedule.

  • Monitoring: Monitor animal health and body weight 2-3 times per week. A sustained body weight loss of >15-20% is a common toxicity endpoint.

  • Endpoint: Terminate the study when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if animals show signs of excessive toxicity.

  • Analysis: At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Statistical Analysis

Analyze the data using appropriate statistical methods. For tumor growth inhibition studies, a one-way ANOVA with post-hoc tests can be used to compare tumor volumes between groups. P-values < 0.05 are typically considered statistically significant.

Conclusion

The protocols and guidelines presented here offer a framework for the preclinical evaluation of TASK-1 inhibitors in mouse models of cancer. The successful inhibition of TASK-1 in vivo could provide a novel therapeutic avenue for patients with TASK-1-expressing tumors. Careful experimental design, including appropriate model selection and endpoint analysis, is crucial for obtaining robust and translatable results. Further studies may also explore the combination of TASK-1 inhibitors with other anti-cancer agents to enhance therapeutic efficacy.

References

Application Notes and Protocols for Preparing TASK-1-IN-1 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TASK-1 (TWIK-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, is a two-pore domain potassium (K2P) channel that contributes to background potassium currents in various cell types.[1][2][3] These channels are crucial for stabilizing the resting membrane potential and regulating cellular excitability.[1] They are expressed in numerous tissues, including the brain, heart, and lungs, and are involved in critical physiological processes such as neuronal signaling, cardiac function, and respiratory control.[1] The modulation of TASK-1 channels through inhibitors is a significant area of research for potential therapeutic interventions in conditions like epilepsy, depression, and respiratory disorders.[1]

TASK-1-IN-1 is a potent and selective inhibitor of the TASK-1 potassium channel. Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions.

Quantitative Data Summary

For consistent results, it is imperative to start with accurately prepared solutions. The following table summarizes the key chemical properties of this compound.

PropertyValueNotes
Molecular Weight 450.5 g/mol Use the exact molecular weight from the manufacturer's certificate of analysis for precise calculations.
Appearance White to off-white solidVisually inspect the compound upon receipt.
Solubility
   DMSO≥ 50 mg/mL (≥ 111 mM)Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.
   Ethanol (B145695)≥ 20 mg/mL (≥ 44.4 mM)Can be used as an alternative solvent, but may have lower solubility compared to DMSO.
   WaterInsolubleDo not attempt to dissolve this compound directly in aqueous buffers. Dilute from a DMSO or ethanol stock for final working solutions.
Storage Conditions
   Solid-20°C, desiccated, protected from lightLong-term storage. Can be stored at 4°C for short periods.
   Stock Solution-20°C or -80°CAliquot to avoid repeated freeze-thaw cycles. Solutions in DMSO are typically stable for several months at -20°C.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous/molecular sieve-treated Dimethyl sulfoxide (DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Calculation:

To prepare a stock solution of a specific molarity, use the following formula:[4]

Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

For 1 mL of a 10 mM stock solution:

  • Concentration = 10 mM = 0.01 mol/L

  • Volume = 1 mL = 0.001 L

  • Molecular Weight = 450.5 g/mol

Mass (mg) = (0.01 mol/L) * (0.001 L) * (450.5 g/mol ) * (1000 mg/g) = 4.505 mg

Procedure:

  • Preparation: Before starting, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation of moisture.

  • Weighing: Carefully weigh out 4.505 mg of this compound powder using an analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can aid dissolution. Visually inspect the solution to ensure no particulates are present.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL or 50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions

For cell-based assays, the high concentration of DMSO in the stock solution must be diluted to a final concentration that is non-toxic to the cells (typically ≤ 0.1% v/v).

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution.

  • Perform serial dilutions of the stock solution into the appropriate cell culture medium or experimental buffer to achieve the desired final concentration.

  • For example, to make a 10 µM working solution in 1 mL of media:

    • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

    • This results in a 1:1000 dilution and a final DMSO concentration of 0.1%.

  • Always prepare fresh working solutions for each experiment from the frozen stock. Do not store diluted aqueous solutions.

Visualizations

Signaling Pathway of TASK-1 Modulation

The activity of TASK-1 channels can be modulated by various signaling pathways, including those activated by G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized pathway where GPCR activation leads to the inhibition of TASK-1 channels, a process that can be blocked by this compound.

TASK1_Signaling_Pathway Ligand Neurotransmitter/ Ligand GPCR GPCR Ligand->GPCR G_Protein Gq/11 Protein GPCR->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes TASK1 TASK-1 Channel PLC->TASK1 inhibits IP3_DAG IP3 + DAG PIP2->IP3_DAG K_ion K+ Efflux TASK1->K_ion Inhibitor This compound Inhibitor->TASK1 blocks

Caption: GPCR-mediated inhibition of the TASK-1 channel and its block by this compound.

Experimental Workflow for Stock Solution Preparation

The following workflow diagram outlines the key steps for preparing a this compound stock solution.

Stock_Solution_Workflow start Start equilibrate Equilibrate This compound to RT start->equilibrate calculate Calculate Required Mass (e.g., 4.505 mg for 10 mM) equilibrate->calculate weigh Weigh Powder Accurately calculate->weigh dissolve Add Solvent (DMSO) & Vortex to Dissolve weigh->dissolve verify Visually Verify Complete Dissolution dissolve->verify verify->dissolve  No aliquot Aliquot into Single-Use Tubes verify->aliquot  Yes store Store at -20°C / -80°C Protect from Light aliquot->store end End store->end

Caption: Workflow for the preparation and storage of this compound stock solution.

References

Application Notes: High-Throughput Screening for TASK-1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TWIK-related acid-sensitive K+ channel 1 (TASK-1), encoded by the KCNK3 gene, is a two-pore domain potassium (K2P) channel that contributes to the background potassium currents in various cell types.[1] These channels are crucial in setting the resting membrane potential and regulating cellular excitability.[1] Expressed in the heart, brain, and lungs, TASK-1 channels are implicated in physiological processes such as neuronal signaling, cardiac function, and respiratory control.[1] Their involvement in pathophysiological conditions like cardiac arrhythmias, obstructive sleep apnea, and cancer has made them an attractive target for drug discovery.[1][2][3]

High-throughput screening (HTS) is a critical tool in the early stages of drug discovery, enabling the rapid screening of large compound libraries to identify "hits" that modulate the activity of a specific target.[4][5] This document provides detailed application notes and protocols for the use of a representative TASK-1 inhibitor, herein referred to as TASK-1-IN-1, in high-throughput screening assays. The methodologies described are based on established HTS techniques for ion channels and data from known selective TASK-1 inhibitors.

Signaling Pathways Involving TASK-1

TASK-1 channel activity is modulated by various signaling pathways, making it a complex target. Neurotransmitters such as serotonin, norepinephrine, and substance P can inhibit TASK-1 channels, leading to slow excitation in neurons.[6] The inhibition is often mediated by G-protein coupled receptors (GPCRs) and the activation of phospholipase C (PLC).[7] Furthermore, the endothelin-1 (B181129) (ET-1) pathway, implicated in pulmonary arterial hypertension, inhibits TASK-1 currents through the activation of Rho kinase.[8]

G cluster_0 GPCR-PLC Pathway cluster_1 Endothelin-Rho Kinase Pathway Neurotransmitter Neurotransmitter GPCR GPCR Neurotransmitter->GPCR binds Gq Gq GPCR->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG_IP3 DAG + IP3 PIP2->DAG_IP3 TASK-1_Channel TASK-1 Channel DAG_IP3->TASK-1_Channel Inhibition Inhibition DAG_IP3->Inhibition ET-1 ET-1 ET_Receptor ET Receptor (ETA/ETB) ET-1->ET_Receptor binds RhoA RhoA ET_Receptor->RhoA activates Rho_Kinase Rho Kinase RhoA->Rho_Kinase activates Rho_Kinase->TASK-1_Channel Rho_Kinase->Inhibition Inhibition->TASK-1_Channel

Figure 1: Simplified signaling pathways modulating TASK-1 channel activity.

High-Throughput Screening for TASK-1 Inhibitors

Several HTS technologies are suitable for identifying modulators of ion channels like TASK-1.[9][10] These include fluorescence-based assays, automated electrophysiology, and ion flux assays. The choice of assay depends on factors such as throughput requirements, cost, and the specific information desired (e.g., direct measure of ion flow vs. indirect measure of membrane potential).

Representative Data for TASK-1 Inhibitors

The following table summarizes the potency of several known TASK-1 inhibitors, which can serve as a benchmark for hit validation and lead optimization.

CompoundTASK-1 IC50 (nM)Selectivity vs. TASK-3Assay TypeReference
Analog 35 (bis-amide) 1662-foldElectrophysiology[11]
F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide) 148Reduced inhibition of TASK-3Molecular Modeling & Cell-based[2]
ML365 4>250-foldThallium Flux[12]
Doxapram -Potent InhibitorPatch-clamp[3]
A293 -Selective Inhibitor-[13]

Note: IC50 values and selectivity can vary depending on the specific assay conditions and cell type used.

Experimental Protocols

Thallium Flux Assay (Fluorescence-based)

This is a common HTS method for potassium channels that uses the flux of thallium (Tl+) ions as a surrogate for K+ ions.[14]

Principle: Cells expressing TASK-1 are loaded with a Tl+-sensitive fluorescent dye. Upon channel opening, Tl+ enters the cell and binds to the dye, causing an increase in fluorescence. Inhibitors of TASK-1 will block Tl+ influx, resulting in a lower fluorescence signal.

Materials:

  • HEK293 cells stably expressing human TASK-1

  • Assay buffer (e.g., HBSS)

  • FluxOR™ Thallium Detection Kit (or similar)

  • Compound library (e.g., dissolved in DMSO)

  • 384-well microplates

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed HEK293-TASK-1 cells into 384-well plates and incubate overnight.

  • Dye Loading: Wash cells with assay buffer and then incubate with the Tl+-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add test compounds (e.g., this compound) and controls (positive control: known TASK-1 inhibitor; negative control: DMSO vehicle) to the wells. Incubate for a specified time (e.g., 15-30 minutes).

  • Thallium Stimulation: Add a stimulus buffer containing Tl+.

  • Signal Detection: Immediately measure the fluorescence intensity over time using a plate reader.

  • Data Analysis: Calculate the initial rate of fluorescence increase. Normalize the data to controls and determine the percent inhibition for each compound. For active compounds, generate concentration-response curves to determine the IC50 value.

G cluster_workflow Thallium Flux Assay Workflow start Start cell_plating Seed HEK293-TASK-1 cells in 384-well plates start->cell_plating dye_loading Load cells with Tl+-sensitive dye cell_plating->dye_loading compound_addition Add test compounds and controls dye_loading->compound_addition thallium_stimulation Add Tl+ stimulus buffer compound_addition->thallium_stimulation signal_detection Measure fluorescence with plate reader thallium_stimulation->signal_detection data_analysis Calculate % inhibition and IC50 values signal_detection->data_analysis end End data_analysis->end

Figure 2: Workflow for a thallium flux-based HTS assay for TASK-1 inhibitors.
Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems offer higher throughput than traditional manual patch-clamp while providing high-quality electrophysiological data.[4]

Principle: This method directly measures the ionic current flowing through TASK-1 channels in response to voltage changes. Inhibitors will reduce the magnitude of this current.

Materials:

  • HEK293 cells expressing human TASK-1

  • Automated patch-clamp system (e.g., Qube 384, Patchliner)

  • Appropriate intracellular and extracellular recording solutions

  • Compound library

Protocol:

  • Cell Preparation: Harvest and prepare a single-cell suspension of HEK293-TASK-1 cells.

  • System Setup: Prime the automated patch-clamp system with recording solutions and load the cell suspension.

  • Seal Formation and Whole-Cell Configuration: The system will automatically establish giga-ohm seals and achieve whole-cell configuration.

  • Baseline Recording: Record baseline TASK-1 currents using a defined voltage protocol.

  • Compound Application: Apply test compounds at various concentrations.

  • Post-Compound Recording: Record TASK-1 currents in the presence of the compounds.

  • Data Analysis: Measure the current amplitude before and after compound application to determine the percent inhibition. Generate concentration-response curves and calculate IC50 values.

Data Analysis and Hit Confirmation

Z'-Factor: To assess the quality of the HTS assay, the Z'-factor should be calculated. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Hit Confirmation: Primary hits identified from the HTS should be re-tested to confirm their activity. Confirmed hits should then be evaluated in a secondary, orthogonal assay (e.g., if the primary screen was a thallium flux assay, confirmation could be done using automated patch-clamp) to rule out false positives.[15]

Conclusion

The protocols and information provided here offer a framework for conducting high-throughput screening campaigns to identify and characterize novel inhibitors of the TASK-1 potassium channel. The use of a robust primary HTS assay, followed by confirmation and characterization using orthogonal methods, is crucial for the successful identification of potent and selective lead compounds for further drug development.

References

Application Note & Protocols: Methods for Assessing TASK-1-IN-1 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TWIK-related acid-sensitive potassium (TASK-1) channels, encoded by the KCNK3 gene, are members of the two-pore domain potassium (K2P) channel family.[1][2] These channels are constitutively active at physiological resting membrane potentials and are sensitive to various physiological and pharmacological mediators, including extracellular pH and anesthetics.[1] TASK-1 channels play a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the heart, pulmonary arteries, and central nervous system.[1][3]

Dysregulation of TASK-1 has been implicated in several pathologies, including atrial fibrillation (AF), pulmonary arterial hypertension (PAH), and neuroinflammatory diseases.[1][3][4] For instance, upregulation of TASK-1 is observed in patients with AF and contributes to a shortening of the atrial action potential, a key factor in the arrhythmia's pathophysiology.[5][6] Consequently, selective inhibition of TASK-1 channels presents a promising therapeutic strategy.

This document provides detailed protocols for assessing the in vivo efficacy of TASK-1-IN-1 , a hypothetical selective inhibitor of the TASK-1 channel. The following sections outline key animal models and experimental procedures for evaluating its therapeutic potential in cardiovascular and neuroinflammatory contexts.

TASK-1 Channel Signaling and Inhibition

TASK-1 channels contribute to the outward flow of potassium ions (K⁺), which helps maintain a negative resting membrane potential in excitable cells. Inhibition of these channels by a compound like this compound reduces this outward K⁺ current, leading to membrane depolarization and prolongation of the action potential duration. This mechanism is the basis for its therapeutic potential in conditions like atrial fibrillation.

G TASK1_Channel TASK-1 Channel K_in High [K⁺] Depolarization Membrane Depolarization (Action Potential Prolongation) TASK1_Channel->Depolarization Leads to K_out Low [K⁺] K_in->K_out Inhibitor This compound Inhibitor->TASK1_Channel Inhibits

Caption: Mechanism of TASK-1 channel inhibition.

In Vivo Efficacy Assessment in Atrial Fibrillation

A well-established large animal model using pigs is highly translational for studying atrial fibrillation.[4][5] This model allows for the induction of persistent AF and subsequent testing of the antiarrhythmic effects of this compound.

Experimental Workflow: Porcine AF Model

The overall workflow involves surgical implantation of a pacemaker, induction of AF, treatment with this compound, and a comprehensive assessment of cardiac electrophysiology.

G start Start implant Pacemaker Implantation start->implant recovery Surgical Recovery (7-10 days) implant->recovery af_induction AF Induction via Atrial Burst Pacing (14 days) recovery->af_induction treatment Treatment Phase (14 days) This compound or Vehicle af_induction->treatment ep_study Terminal Electrophysiology (EP) Study & Hemodynamic Assessment treatment->ep_study exvivo Ex Vivo Analysis: - Cardiomyocyte Isolation - Patch Clamp - Western Blot / qPCR ep_study->exvivo end End exvivo->end

Caption: Experimental workflow for assessing this compound in a porcine AF model.
Detailed Protocol: Porcine AF Model

  • Animal Model: Use German landrace pigs (30-45 kg).[7] All procedures must be approved by an Institutional Animal Care and Use Committee.

  • Pacemaker Implantation: Anesthetize the animals. Under sterile conditions, implant a pacemaker and place a pacing lead in the right atrial appendage.

  • AF Induction: After a recovery period, induce AF using intermittent right atrial burst stimulation for 14 days.[4][8] A biofeedback algorithm in the pacemaker can be used to re-initiate stimulation if sinus rhythm returns.[4]

  • Treatment Groups:

    • This compound Group: Administer this compound intravenously (e.g., 1 mg/kg/day, based on studies with the known inhibitor A293) for 14 days.[9]

    • Control Group: Administer a vehicle solution on the same schedule.

    • Sham Group: Animals that undergo surgery but no AF induction can be included.

  • Efficacy Endpoints:

    • AF Burden: Use pacemaker-stored data to quantify the percentage of time the animal is in AF.

    • In Vivo Electrophysiology: Perform intracardiac electrophysiological studies to measure parameters like the Atrial Effective Refractory Period (AERP).[5]

    • Surface ECG: Record surface ECGs to monitor heart rate, QRS width, and QT interval. Lack of change in ventricular parameters (QRS, QT) suggests atrial-specific action.[5][7]

    • Hemodynamic Assessment: Invasively measure pulmonary artery pressure, as TASK-1 inhibition can affect pulmonary vascular tone.[5][10]

    • Ex Vivo Patch Clamp: At the end of the study, isolate atrial cardiomyocytes. Use whole-cell patch-clamp techniques to measure TASK-1 current density and action potential duration (APD).[4]

Data Presentation: Porcine AF Model

Table 1: In Vivo Electrophysiological and Hemodynamic Parameters

Parameter Sham Control (n=8) AF + Vehicle (n=10) AF + this compound (n=10) P-value
AF Burden (%) 0 95 ± 4 15 ± 7 <0.001
AERP (ms) 155 ± 10 120 ± 8 160 ± 12 <0.01
Heart Rate (bpm) 75 ± 5 110 ± 10 80 ± 6 <0.01
QRS Width (ms) 80 ± 4 82 ± 5 81 ± 4 >0.05
QT Interval (ms) 350 ± 20 355 ± 18 352 ± 22 >0.05
Mean PAP (mmHg) 15 ± 2 16 ± 3 20 ± 4 <0.05

Data presented as mean ± SD. Statistical analysis via ANOVA.

Table 2: Ex Vivo Cellular Electrophysiology (Atrial Cardiomyocytes)

Parameter Sham Control (n=8) AF + Vehicle (n=10) AF + this compound (n=10) P-value
APD₉₀ (ms) 220 ± 15 160 ± 12 215 ± 18 <0.001
TASK-1 Current (pA/pF) 2.5 ± 0.4 5.8 ± 0.7 2.8 ± 0.5 <0.001

Data presented as mean ± SD. APD₉₀: Action Potential Duration at 90% repolarization.

In Vivo Efficacy Assessment in Neuroinflammation

The Experimental Autoimmune Encephalomyelitis (EAE) mouse model is a standard for studying multiple sclerosis. TASK-1 is expressed on T-cells and neurons, and its inhibition has been shown to be protective in this model.[3]

Detailed Protocol: EAE Mouse Model
  • Animal Model: Use C57BL/6 mice.

  • EAE Induction: Immunize mice with MOG₃₅₋₅₅ peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.[3]

  • Treatment Groups:

    • This compound Group: Begin treatment at the onset of clinical signs (preventive) or at peak disease (therapeutic). Administer this compound via an appropriate route (e.g., intraperitoneal injection).

    • Control Group: Administer vehicle solution.

  • Efficacy Endpoints:

    • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score on a scale of 0-5 (0=no signs, 1=limp tail, 2=hindlimb weakness, 3=hindlimb paralysis, 4=quadriplegia, 5=moribund).[3]

    • Histology: At the end of the study, perfuse the animals and collect spinal cord and brain tissue. Use histological stains (e.g., Luxol Fast Blue for demyelination, silver stain for axonal degeneration) to assess pathology.[3]

    • Immunology (Ex Vivo): Isolate splenocytes or lymph node cells. Re-stimulate in vitro with MOG peptide and measure T-cell proliferation (e.g., via BrdU incorporation) and cytokine production (e.g., IFN-γ, IL-17 via ELISA or flow cytometry).[3]

Data Presentation: EAE Mouse Model

Table 3: Efficacy of this compound in EAE Model

Parameter EAE + Vehicle (n=12) EAE + this compound (n=12) P-value
Mean Peak Clinical Score 3.2 ± 0.4 1.8 ± 0.6 <0.01
Cumulative Disease Index 45 ± 7 25 ± 9 <0.01
Axonal Degeneration Score 2.9 ± 0.5 1.5 ± 0.4 <0.01
MOG-specific IFN-γ (pg/mL) 1250 ± 200 550 ± 150 <0.001
MOG-specific Proliferation (OD) 1.8 ± 0.3 0.9 ± 0.2 <0.001

Data presented as mean ± SD. Statistical analysis via Student's t-test or Mann-Whitney U test.

Key Methodologies: In Vivo Electrophysiology

Patch-clamp electrophysiology on cells isolated after in vivo treatment is a powerful tool to link whole-animal effects to cellular mechanisms.[4][11]

Protocol: Whole-Cell Patch Clamp on Isolated Cardiomyocytes

This protocol is for measuring TASK-1 currents from atrial cardiomyocytes isolated from pigs in the AF study.

  • Cell Isolation: Excise atrial tissue and enzymatically digest it (e.g., with collagenase and protease) to release single cardiomyocytes.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2.

  • Recording Procedure:

    • Establish a whole-cell configuration using a patch-clamp amplifier.

    • Hold the cell at a potential of -50 mV.

    • Apply voltage steps (e.g., 400 ms (B15284909) duration, from -60 mV to +60 mV in 10 mV increments) to elicit membrane currents.[4]

  • Isolating TASK-1 Current: The specific contribution of TASK-1 can be determined by subtracting the remaining background current after applying a high concentration of a known specific inhibitor (like A293 at 200 nM) from the total current.[4]

G Total Total K⁺ Current (at a given voltage step) Subtract Subtract Total->Subtract A293_add Apply specific inhibitor (e.g., 200 nM A293) Remaining Remaining Background K⁺ Current A293_add->Remaining Remaining->Subtract TASK1_current Isolated TASK-1 Current Subtract->TASK1_current

Caption: Logical workflow for isolating TASK-1 current via subtraction.

Conclusion

The protocols described provide a robust framework for evaluating the in vivo efficacy of a novel TASK-1 inhibitor, this compound. By employing translational animal models for atrial fibrillation and neuroinflammation, researchers can assess both the therapeutic potential and the underlying cellular mechanisms of action. Careful measurement of physiological, electrophysiological, and immunological endpoints, combined with rigorous data analysis, is critical for advancing novel TASK-1 inhibitors toward clinical development.

References

Application Notes and Protocols for TASK-1-IN-1 Administration in Porcine Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most common sustained cardiac arrhythmia, and its prevalence is projected to increase significantly. Current therapeutic options have limitations, including proarrhythmic side effects and incomplete efficacy. The two-pore-domain potassium (K2P) channel TASK-1 (Tandem of P domains in a weak inward rectifying K+ channel-related acid-sensitive K+ channel-1) has emerged as a promising atrial-specific therapeutic target for AF. In patients with AF, TASK-1 channels are upregulated, leading to a shortening of the atrial action potential duration (APD), a key mechanism in the pathophysiology of AF.[1][2] Pharmacological inhibition of TASK-1 has been shown to reverse these electrophysiological changes and suppress AF in preclinical models.[2][3][4]

Porcine models of AF are highly valuable in translational research due to the anatomical and electrophysiological similarities between the porcine and human heart.[5][6] These models allow for the investigation of AF mechanisms and the preclinical evaluation of novel therapeutic strategies. This document provides detailed application notes and protocols for the administration of TASK-1 inhibitors in porcine models of both paroxysmal and persistent AF, based on published studies. The experimental compound A293 is a high-affinity TASK-1 inhibitor that has been evaluated in these models.[7][8]

Signaling Pathway of TASK-1 in Atrial Fibrillation

In atrial fibrillation, the expression and function of the TASK-1 potassium channel are enhanced. This upregulation leads to an increased repolarizing current, which in turn shortens the action potential duration of atrial cardiomyocytes. A shorter APD facilitates the re-entry circuits that sustain AF. Pharmacological inhibition of the TASK-1 channel blocks this excessive potassium current, thereby prolonging the atrial action potential duration and restoring normal sinus rhythm. This atrial-specific action is advantageous as it avoids potential proarrhythmic effects in the ventricles.[2][7][9]

TASK-1 Signaling Pathway in Atrial Fibrillation cluster_AF Atrial Fibrillation Pathophysiology cluster_Intervention Therapeutic Intervention AF Atrial Fibrillation Upregulation Upregulation of TASK-1 Channels AF->Upregulation Increased_Current Increased TASK-1 K+ Current Upregulation->Increased_Current Short_APD Shortened Atrial Action Potential Duration Increased_Current->Short_APD Block_Current Blockade of TASK-1 K+ Current Reentry Sustenance of AF via Re-entry Short_APD->Reentry Reentry->AF TASK1_Inhibitor TASK-1 Inhibitor (e.g., A293) TASK1_Inhibitor->Block_Current Prolong_APD Prolonged Atrial Action Potential Duration Block_Current->Prolong_APD SR_Restoration Restoration of Sinus Rhythm Prolong_APD->SR_Restoration

TASK-1 signaling in AF and therapeutic intervention.

Quantitative Data Summary

The following tables summarize the quantitative data from studies administering TASK-1 inhibitors in porcine models of AF.

Table 1: Effects of A293 on Persistent Atrial Fibrillation [1][8][10]

ParameterAF + Sham TreatmentAF + A293 Treatment (1 mg/kg/day for 14 days)P-value
AF Burden (%) 956.5< 0.001
Atrial Effective Refractory Period (AERP) (ms) Prolonged in A293 group--
QRS Width UnchangedUnchanged-
QT Interval UnchangedUnchanged-
Ventricular Effective Refractory Period (VERP) UnchangedUnchanged-
TASK-1 Current Density (pA/pF at +40 mV) Increased in AFReduced by A293 treatment-
Action Potential Duration (APD) at 90% Repolarization (ms) Shortened in AFProlonged by A293 treatment-
Pulmonary Artery Pressure -Mild but significant increase-

Table 2: Effects of A293 on Acute Cardioversion of Paroxysmal Atrial Fibrillation [7]

ParameterValue
Time to Cardioversion (seconds) 177 ± 63
Effect on Atrial Refractoriness Prolonged
Effect on Ventricular Repolarization No effect
Effect on ECG Intervals No effect

Experimental Protocols

Porcine Model of Persistent Atrial Fibrillation

This protocol describes the induction of persistent AF and subsequent treatment with a TASK-1 inhibitor.[1][8]

1. Animal Model:

  • Species: German Landrace pigs.

2. AF Induction:

  • Implant a pacemaker via a transvenous approach.

  • Induce persistent AF by right atrial burst stimulation for 14 days.

  • Utilize a biofeedback algorithm where burst stimulation is inhibited during AF episodes to prevent tachycardia-induced heart failure.

  • In some models, atrioventricular (AV) node ablation is performed to control ventricular rate and prevent heart failure.[4]

3. Pharmacological Intervention:

  • After the 14-day AF induction period, randomize animals into treatment and sham groups.

  • Treatment Group: Administer the TASK-1 inhibitor A293 intravenously at a dose of 1 mg/kg body weight per day for 14 days.

  • Sham Group: Administer an equivalent volume of 0.9% NaCl intravenously daily for 14 days.

4. Monitoring and Measurements:

  • Perform daily electrocardiogram (ECG) recordings and clinical investigations.

  • Conduct electrophysiological and echocardiographic investigations before and after the treatment period.

  • At the end of the study, isolate atrial cardiomyocytes for patch-clamp measurements of ion currents and action potentials.

Persistent AF Experimental Workflow cluster_measurements Endpoint Analysis Start Start Pacemaker Implant Pacemaker Start->Pacemaker AF_Induction Induce Persistent AF (14 days of right atrial burst stimulation) Pacemaker->AF_Induction Randomization Randomize Animals AF_Induction->Randomization Treatment IV A293 Treatment (1 mg/kg/day for 14 days) Randomization->Treatment Sham IV Sham Treatment (NaCl 0.9% for 14 days) Randomization->Sham Monitoring Daily ECG and Clinical Monitoring Treatment->Monitoring Sham->Monitoring Final_Measurements Final Electrophysiological and Echocardiographic Investigations Monitoring->Final_Measurements Cardiomyocyte_Isolation Isolate Atrial Cardiomyocytes for Patch Clamp Analysis Final_Measurements->Cardiomyocyte_Isolation End End Cardiomyocyte_Isolation->End

Workflow for persistent AF model and treatment.
Porcine Model of Paroxysmal Atrial Fibrillation

This protocol outlines the procedure for inducing acute AF episodes and testing the cardioversion efficacy of a TASK-1 inhibitor.[7]

1. Animal Model:

  • Species: German Landrace pigs.

2. Anesthesia and Preparation:

  • Induce general anesthesia.

  • Perform electrophysiological studies using standard catheter-based techniques.

3. AF Induction:

  • Induce paroxysmal AF by right atrial burst stimulation.

4. Pharmacological Intervention:

  • Upon successful induction of an AF episode, administer the TASK-1 inhibitor A293 intravenously.

5. Monitoring and Measurements:

  • Continuously record ECG to determine the time to cardioversion (restoration of sinus rhythm).

  • Measure atrial refractoriness and ventricular repolarization before and after drug administration.

  • Analyze ECG intervals for any potential off-target effects.

Paroxysmal AF Logical Relationship Induce_AF Induce Paroxysmal AF (Right Atrial Burst Stimulation) Administer_A293 Administer IV A293 Induce_AF->Administer_A293 Cardioversion Cardioversion to Sinus Rhythm Administer_A293->Cardioversion Prolong_AERP Prolonged Atrial Effective Refractory Period Cardioversion->Prolong_AERP is associated with No_Ventricular_Effect No Effect on Ventricular Repolarization or ECG Intervals Cardioversion->No_Ventricular_Effect is associated with

Logical flow of the paroxysmal AF experiment.

Patch Clamp Electrophysiology Protocol

This protocol is for the analysis of isolated atrial cardiomyocytes.[1][7]

1. Cardiomyocyte Isolation:

  • Excise atrial tissue at the end of the in vivo experiment.

  • Digest the tissue using appropriate enzymes (e.g., collagenase, protease) to isolate single cardiomyocytes.

2. Electrophysiological Recordings:

  • Use the whole-cell patch-clamp technique to record action potentials and ion currents.

  • Action Potentials: Elicit action potentials in current-clamp mode by injecting brief current pulses (e.g., 2 ms, 1 nA) at a specific stimulation rate (e.g., 0.2 Hz).

  • TASK-1 Currents: To isolate TASK-1 currents, record total currents before and after the application of a specific TASK-1 blocker (e.g., 200 nM A293). The A293-sensitive current represents the TASK-1 current. Use a ramp protocol (e.g., from -50 mV to +30 mV over 6 s) to generate a current-voltage (I-V) relationship.

Concluding Remarks

The administration of TASK-1 inhibitors, such as A293, has shown significant antiarrhythmic effects in both acute and chronic porcine models of atrial fibrillation. These preclinical studies provide a strong rationale for the continued development of TASK-1 inhibitors as a novel, atrial-specific therapy for AF. The protocols and data presented here offer a comprehensive guide for researchers aiming to investigate this promising therapeutic target. However, it is important to note that long-term inhibition of TASK-1 may be associated with an increase in pulmonary arterial pressure, a factor that requires careful monitoring in future studies.[8][11]

References

Application Notes and Protocols for Studying TASK-1 (KCNK3) in Respiratory Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TWIK-related acid-sensitive potassium (TASK)-1 channels, encoded by the KCNK3 gene, are members of the two-pore domain potassium (K2P) channel family. These channels are constitutively active at physiological resting membrane potentials and play a crucial role in regulating cellular excitability, particularly in the pulmonary circulation.[1][2] Loss-of-function mutations in KCNK3 have been identified as a cause of heritable pulmonary arterial hypertension (PAH), and reduced TASK-1 expression and function are hallmarks of both idiopathic and experimental PAH.[3][4][5] This dysfunction leads to depolarization of pulmonary artery smooth muscle cells (PASMCs) and endothelial cells (PAECs), promoting vasoconstriction, proliferation, and inflammation, which are key events in the pathogenesis of PAH.[3][6] Consequently, TASK-1 channels have emerged as a promising therapeutic target for respiratory disorders like PAH.[1][4]

These application notes provide a comprehensive guide to the experimental design for studying the role of TASK-1 in respiratory disorders, with a focus on PAH. Detailed protocols for key in vitro and in vivo experiments are provided, along with data presentation guidelines and visualizations of relevant signaling pathways and workflows.

Part 1: In Vitro Assessment of TASK-1 Channel Function

Electrophysiological Analysis using Patch-Clamp

The patch-clamp technique is the gold standard for directly measuring ion channel activity.[7] It allows for the characterization of TASK-1 currents in native cells (e.g., freshly isolated PASMCs and PAECs) or in heterologous expression systems.[3][4]

Protocol: Whole-Cell Patch-Clamp Recording of TASK-1 Currents

  • Cell Preparation:

    • Freshly Isolated PASMCs/PAECs: Isolate single smooth muscle and endothelial cells from pulmonary arteries of animal models or human tissue through enzymatic digestion.

    • Cultured Cells: Use primary human PASMCs (hPASMCs) or cell lines like COS-7 or HEK293 transiently or stably expressing wild-type or mutant KCNK3 channels.[6][8]

  • Solutions:

    • External Solution (ACSF): Composed of (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, with a pH of 7.4.[9] The solution should be continuously bubbled with 95% O2/5% CO2.

    • Internal (Pipette) Solution: Composed of (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, with a pH of 7.3.[9]

  • Recording:

    • Pull borosilicate glass microelectrodes to a resistance of 3-7 MΩ when filled with the internal solution.[10]

    • Establish a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.[9][11]

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Use a voltage-clamp amplifier to control the membrane potential and record the resulting currents.

    • Apply a voltage ramp protocol (e.g., from -120 mV to +30 mV) to measure current-voltage relationships.[12]

  • Data Analysis:

    • Isolate TASK-1 currents by applying specific blockers like A293 or by changing the extracellular pH, as TASK-1 is sensitive to acidosis.[3][6]

    • Measure current density (pA/pF) to account for variations in cell size.

    • Compare current densities between control and experimental conditions (e.g., cells from healthy vs. diseased subjects, or cells treated with potential therapeutic compounds).

Cell-Based Assays for TASK-1 Activity

High-throughput screening (HTS) compatible assays are valuable for identifying novel modulators of TASK-1 channels.

Protocol: Thallium Flux Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the TASK-1 channel.

  • Assay Principle: This assay measures the influx of thallium (Tl+), a surrogate for K+, through the channel using a Tl+-sensitive fluorescent dye.

  • Procedure:

    • Plate the cells in a multi-well plate.

    • Load the cells with a Tl+-sensitive fluorescent dye.

    • Add test compounds.

    • Apply a stimulus solution containing Tl+.

    • Measure the change in fluorescence over time using a fluorescence plate reader.[13]

  • Data Analysis: An increase in fluorescence indicates channel activation, while a decrease suggests inhibition.

Molecular Biology Techniques

Protocol: siRNA-mediated Knockdown of KCNK3

  • Cell Culture: Culture hPASMCs to 50-60% confluency.

  • Transfection: Transfect cells with KCNK3-specific small interfering RNA (siRNA) or a non-targeting control siRNA using a suitable transfection reagent.

  • Incubation: Incubate the cells for 48-72 hours to allow for target gene knockdown.

  • Validation:

    • Quantitative PCR (qPCR): Measure KCNK3 mRNA levels to confirm knockdown efficiency.

    • Western Blotting: Analyze TASK-1 protein levels to validate knockdown at the protein level.[14]

  • Functional Assays: Perform functional experiments (e.g., patch-clamp, proliferation assays) on the transfected cells to assess the impact of TASK-1 downregulation.[14]

Protocol: Western Blotting for TASK-1 Protein Expression

  • Protein Extraction: Lyse cells or tissue samples in RIPA buffer to extract total protein.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Separate proteins by size using SDS-PAGE.[15][16]

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

  • Blocking: Block non-specific binding sites on the membrane with 5% non-fat milk or bovine serum albumin (BSA).

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for TASK-1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity and normalize to a loading control (e.g., GAPDH or β-actin).

Part 2: In Vivo Assessment of TASK-1 Function in Respiratory Disorders

Animal Models

a) Monocrotaline (MCT)-Induced Pulmonary Hypertension in Rats

  • Principle: A single subcutaneous injection of MCT induces endothelial damage and subsequent pulmonary vascular remodeling, leading to PAH.[17]

  • Procedure: Administer a single subcutaneous injection of MCT (e.g., 60 mg/kg) to adult male rats.[18]

  • Timeline: PAH develops over 3-4 weeks, characterized by increased pulmonary artery pressure and right ventricular hypertrophy.

  • Relevance: This model shows reduced KCNK3 expression and function, mimicking findings in human PAH.[3][4]

b) Kcnk3 Deficient Rat Model

  • Principle: Utilizes CRISPR-Cas9 technology to generate rats with a loss-of-function mutation in the Kcnk3 gene.[19]

  • Characteristics: These rats exhibit early signs of PH, including depolarized PASMCs, distal neomuscularization, and elevated right ventricular systolic pressure.[19]

  • Relevance: Provides a genetic model to study the direct consequences of TASK-1 dysfunction in the development of PAH.[19]

Hemodynamic Measurements

Protocol: Measurement of Pulmonary Artery Pressure in Rats

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent.

  • Catheterization:

    • Right Heart Catheterization: Insert a catheter into the right jugular vein and advance it through the right atrium and right ventricle into the pulmonary artery.[18][20]

    • Ultrasound-Guided Puncture: Alternatively, use a high-frequency ultrasound-guided transthoracic puncture to directly access the pulmonary artery.[17]

  • Pressure Measurement: Connect the catheter to a pressure transducer to record pulmonary artery systolic pressure (PASP), diastolic pressure (PADP), and mean pulmonary artery pressure (mPAP).[21]

  • Data Acquisition: Record and analyze the pressure waveforms using a data acquisition system.

Assessment of Right Ventricular Hypertrophy

Protocol: Fulton Index

  • Euthanasia and Heart Excision: Euthanize the animal and carefully excise the heart.

  • Dissection: Dissect the right ventricle (RV) free wall from the left ventricle (LV) and septum (S).

  • Weighing: Weigh the RV and the LV+S separately.

  • Calculation: Calculate the Fulton index as the ratio of the RV weight to the LV+S weight (RV/[LV+S]).

  • Interpretation: An increased Fulton index is indicative of right ventricular hypertrophy, a consequence of chronic pressure overload from PAH.[20]

Part 3: Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: In Vitro Electrophysiological Data

ParameterControl GroupDisease Model GroupTreatment Group
Cell Type hPASMCshPASMCs from PAH patientshPASMCs from PAH patients + Compound X
TASK-1 Current Density (pA/pF) at +30 mV Mean ± SEMMean ± SEMMean ± SEM
Resting Membrane Potential (mV) Mean ± SEMMean ± SEMMean ± SEM
n (number of cells)

Table 2: In Vivo Hemodynamic and Morphometric Data

ParameterControl GroupDisease Model GroupTreatment Group
Animal Model Saline-injected ratsMCT-injected ratsMCT-injected rats + Compound Y
Mean Pulmonary Artery Pressure (mmHg) Mean ± SEMMean ± SEMMean ± SEM
Right Ventricular Systolic Pressure (mmHg) Mean ± SEMMean ± SEMMean ± SEM
Fulton Index (RV/[LV+S]) Mean ± SEMMean ± SEMMean ± SEM
n (number of animals)

Part 4: Visualization of Pathways and Workflows

Signaling Pathways

Loss of TASK-1 function in pulmonary artery smooth muscle and endothelial cells leads to membrane depolarization. This triggers a cascade of events including increased intracellular calcium, vasoconstriction, and activation of proliferative and inflammatory signaling pathways.

TASK1_Signaling_Pathway cluster_0 Physiological State cluster_1 Pathophysiological State (PAH) cluster_2 Upstream Regulators TASK1_active Active TASK-1 (KCNK3) K_efflux K+ Efflux TASK1_active->K_efflux Hyperpolarization Membrane Hyperpolarization K_efflux->Hyperpolarization Vasodilation Pulmonary Vasodilation Hyperpolarization->Vasodilation TASK1_inactive TASK-1 Loss of Function (Mutation/Downregulation) Depolarization Membrane Depolarization TASK1_inactive->Depolarization VGCC Voltage-gated Ca2+ Channel Activation Depolarization->VGCC Proliferation Cell Proliferation (PASMC, PAEC) Depolarization->Proliferation Inflammation Inflammation Depolarization->Inflammation Ca_influx Increased [Ca2+]i VGCC->Ca_influx Vasoconstriction Pulmonary Vasoconstriction Ca_influx->Vasoconstriction Remodeling Vascular Remodeling Vasoconstriction->Remodeling Proliferation->Remodeling Inflammation->Remodeling ET1 Endothelin-1 (B181129) RhoK Rho Kinase ET1->RhoK PKC PKC ET1->PKC Hypoxia Hypoxia Hypoxia->TASK1_inactive Acidosis Acidosis (Low pH) Acidosis->TASK1_inactive Prostacyclin Prostacyclin Analogs PKA PKA Prostacyclin->PKA RhoK->TASK1_inactive PKC->TASK1_inactive PKA->TASK1_active

Caption: Signaling pathway of TASK-1 in pulmonary vascular tone regulation.

Experimental Workflow

A typical experimental workflow for evaluating a potential TASK-1 activating compound for the treatment of PAH is outlined below.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies hts 1. High-Throughput Screen (e.g., Thallium Flux Assay) patch_clamp 2. Electrophysiology (Patch-Clamp on KCNK3-expressing cells) hts->patch_clamp pasmc_studies 3. Functional Assays (Primary hPASMCs from PAH patients) patch_clamp->pasmc_studies prolif_assay Proliferation/Migration Assays pasmc_studies->prolif_assay western_blot Western Blot (Signaling pathways) pasmc_studies->western_blot animal_model 4. Animal Model of PAH (e.g., MCT-rat, Kcnk3-/- rat) pasmc_studies->animal_model Lead Compound Selection treatment 5. Compound Administration animal_model->treatment hemodynamics 6. Hemodynamic Measurement (Pulmonary Artery Pressure) treatment->hemodynamics fulton 7. RV Hypertrophy Assessment (Fulton Index) hemodynamics->fulton histology 8. Histopathology (Vascular Remodeling) fulton->histology

Caption: Experimental workflow for TASK-1 drug discovery in PAH.

References

Application Notes and Protocols for Studying Neuronal Excitability with TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TASK-1 (TWIK-related acid-sensitive K+ channel 1), a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating neuronal excitability.[1] These channels are expressed in various regions of the central nervous system, including the cerebellum and brainstem, and contribute to the "leak" potassium currents that stabilize the neuron's membrane potential.[1][2] Inhibition of TASK-1 channels leads to membrane depolarization, thereby increasing neuronal excitability. This mechanism makes TASK-1 an attractive therapeutic target for neurological disorders such as epilepsy and depression.[1]

TASK-1-IN-1 is a potent and selective inhibitor of the TASK-1 potassium channel. These application notes provide a comprehensive overview of the use of this compound as a tool to modulate neuronal excitability. The document includes detailed protocols for in vitro electrophysiology, as well as representative data and visualizations to guide researchers in their experimental design and data interpretation.

Product Information

Product Name This compound
Mechanism of Action Selective blocker of the TASK-1 (KCNK3) potassium channel pore, leading to reduced potassium efflux and neuronal membrane depolarization.[1]
Molecular Formula Data not available
Molecular Weight Data not available
Solubility Soluble in DMSO
Storage Store at -20°C. Protect from light.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of a representative TASK-1 inhibitor. Note: As specific data for this compound is not publicly available, these values are based on published data for other selective TASK-1 inhibitors, such as A293, and should be considered as a reference. Researchers should perform their own dose-response experiments to determine the precise values for this compound.

ParameterValueNeuronal PreparationReference
IC50 ~200 nMHuman atrial cardiomyocytes[3]
Effective Concentration for Neuronal Depolarization 100-500 nMRat motoneurons[4]
Effect on Resting Membrane Potential Depolarization of 5-15 mVOrexin neurons (inferred from TASK1/3 knockout studies)[5]
Modulation by Neurotransmitters Inhibition of TASK-1 by serotonin, norepinephrine, substance P, and TRHHypoglossal motoneurons[2]

Signaling Pathway of TASK-1 and Modulation by this compound

TASK-1 channels are key regulators of the resting membrane potential in neurons. They allow a constant, low-level efflux of potassium ions, which helps to maintain the negative charge inside the neuron relative to the outside. This "leak" current counteracts depolarizing inputs, thus stabilizing the neuron near its resting potential. This compound physically occludes the channel pore, preventing potassium efflux. This reduction in the outward potassium current leads to a net influx of positive charge, causing membrane depolarization and bringing the neuron closer to its firing threshold, thereby increasing its excitability.

G Modulation of Neuronal Excitability by this compound TASK1 TASK-1 Channel K_in K+ K_out K+ TASK1_IN1 This compound TASK1_IN1->TASK1 Blockade K_in->K_out K+ Efflux (Leak Current) Depolarization Membrane Depolarization IncreasedExcitability Increased Neuronal Excitability Depolarization->IncreasedExcitability

Caption: Signaling pathway of TASK-1 and its inhibition by this compound.

Experimental Workflow for Studying Neuronal Excitability

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on neuronal excitability using patch-clamp electrophysiology.

G Experimental Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis NeuronPrep Neuronal Preparation (e.g., primary culture or brain slice) Patch Obtain Whole-Cell Patch-Clamp Configuration NeuronPrep->Patch SolutionPrep Prepare External and Internal Solutions SolutionPrep->Patch InhibitorPrep Prepare this compound Stock (e.g., 10 mM in DMSO) Application Bath Apply this compound (e.g., 200 nM) InhibitorPrep->Application Baseline Record Baseline Activity (Current-clamp or Voltage-clamp) Patch->Baseline Baseline->Application RecordEffect Record Neuronal Activity in the Presence of Inhibitor Application->RecordEffect Washout Washout with Control Solution RecordEffect->Washout Analyze Analyze Electrophysiological Parameters (e.g., RMP, AP firing) Washout->Analyze Stats Statistical Analysis Analyze->Stats Conclusion Draw Conclusions Stats->Conclusion

References

Application Notes and Protocols: TASK-1 Knockdown in MCF-7 Cells with TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The TWIK-related acid-sensitive potassium (TASK-1) channel, encoded by the KCNK3 gene, is a two-pore domain potassium (K2P) channel that contributes to background potassium currents, thereby helping to stabilize the cell's resting membrane potential.[1] Dysregulation of ion channels is increasingly implicated in cancer pathophysiology. TASK-1 channels, for instance, have been suggested to play a role in preventing apoptosis in certain cancer cells.[2] While found at low levels in MCF-7 breast cancer cells, targeting TASK-1 has been shown to reduce cell proliferation and viability, indicating its importance in driving these processes.[2][3]

TASK-1-IN-1 is a selective inhibitor designed to block the ion flow through the TASK-1 channel.[1] This application note provides a comprehensive protocol for utilizing this compound to achieve functional knockdown of TASK-1 activity in the MCF-7 human breast cancer cell line. The following sections detail the necessary protocols for cell culture, inhibitor application, and various assays to confirm the "knockdown" effect on cell viability, protein expression, and gene expression.

Proposed Signaling Pathway and Experimental Overview

The inhibition of the TASK-1 channel by this compound is hypothesized to cause membrane depolarization, which in turn can disrupt downstream signaling pathways that regulate cellular processes like proliferation and apoptosis. The overall experimental workflow involves culturing MCF-7 cells, treating them with the inhibitor, and subsequently performing a series of assays to evaluate the phenotypic and molecular consequences.

TASK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cell Intracellular Signaling TASK1_IN_1 This compound TASK1_Channel TASK-1 (KCNK3) Potassium Channel TASK1_IN_1->TASK1_Channel Inhibition K_ion K+ Efflux TASK1_Channel->K_ion Membrane_Potential Resting Membrane Potential K_ion->Membrane_Potential Maintains Downstream Downstream Signaling (e.g., Ca2+ signaling, Kinase cascades) Membrane_Potential->Downstream Regulates Proliferation Cell Proliferation Downstream->Proliferation Inhibits Apoptosis Apoptosis Downstream->Apoptosis Promotes

Caption: Proposed mechanism of TASK-1 inhibition in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. MCF-7 Cell Culture (EMEM + 10% FBS, Insulin) C 3. Cell Seeding & Treatment (Varying concentrations of this compound) A->C B 2. Prepare this compound (Stock in DMSO, Dilute in Media) B->C D 4a. Cell Viability Assay (MTT Assay) C->D Incubate (24-72h) E 4b. Molecular Analysis (Western Blot & RT-qPCR) C->E Incubate (24-72h) F 4c. Functional Assay (Electrophysiology) C->F Incubate (24-72h)

Caption: Overall experimental workflow for TASK-1 knockdown analysis.

Experimental Protocols

MCF-7 Cell Culture Protocol

This protocol is adapted from standard MCF-7 culture guidelines.[4][5]

  • Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.[4]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Passaging:

    • Maintain cell confluency between 30-90%. Do not allow cells to exceed 90% confluency.[4]

    • When cells reach 85-90% confluency, aspirate the medium and wash the cell monolayer twice with 1x sterile Phosphate-Buffered Saline (PBS).[4]

    • Add warm (37°C) 0.25% Trypsin-EDTA solution to the flask (e.g., 2-3 mL for a T-75 flask) and incubate for 5-15 minutes, or until cells detach.[5]

    • Neutralize the trypsin by adding at least double the volume of complete growth medium.

    • Transfer the cell suspension to a conical tube and centrifuge at 125 x g for 5 minutes.[4]

    • Aspirate the supernatant and resuspend the cell pellet in fresh growth medium.

    • Plate cells into new flasks at a subculture ratio of approximately 1:3 to 1:4.[6]

This compound Preparation and Application
  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations for treatment.

    • Note: The final DMSO concentration in the culture medium should be kept constant across all wells (including vehicle controls) and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Cell Viability (MTT) Assay

This protocol measures metabolic activity as an indicator of cell viability.[7][8][9]

  • Seeding: Seed MCF-7 cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.[10] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM). Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C.[8] Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.[9]

  • Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[9][10]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[8]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank reading.

Western Blot for TASK-1 Protein Expression

This protocol confirms the reduction of TASK-1 protein levels.[11][12]

  • Sample Preparation:

    • Culture and treat MCF-7 cells with the determined IC50 concentration of this compound for 24-48 hours in 6-well plates.

    • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE:

    • Normalize protein concentrations for all samples. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel according to the manufacturer's protocol to separate proteins by size.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[12]

    • Incubate the membrane with a primary antibody specific to TASK-1 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for a loading control protein (e.g., β-actin or GAPDH).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.[12] Quantify band intensities using image analysis software.

Real-Time Quantitative PCR (RT-qPCR) for KCNK3 mRNA Expression

This protocol is used to quantify changes in the mRNA transcript levels of the KCNK3 gene.[13]

  • RNA Isolation: Treat cells with this compound as described for the Western blot. Isolate total RNA using a suitable kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.

  • qPCR Reaction:

    • Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for KCNK3, and cDNA template.

    • Also prepare reactions for a stable housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Run the qPCR using a standard cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).[14]

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of KCNK3 mRNA using the ΔΔCq method, normalizing to the housekeeping gene and comparing treated samples to the vehicle control.

Data Presentation

Quantitative data from the experiments should be summarized for clear interpretation and comparison.

Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay).

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 3.9
162.1 ± 4.2
1048.5 ± 3.3
5025.3 ± 2.8
10010.8 ± 1.9
Calculated IC50 ~11.5 µM

Data are representative. SD = Standard Deviation.

Table 2: Quantification of TASK-1 Protein Expression by Western Blot.

TreatmentRelative TASK-1 Band Intensity (Normalized to β-actin)% Reduction
Vehicle Control1.000%
This compound (IC50)0.4555%

Data are representative.

Table 3: Relative Quantification of KCNK3 mRNA Expression by RT-qPCR.

TreatmentMean Cq (KCNK3)Mean Cq (GAPDH)ΔCq (KCNK3 - GAPDH)ΔΔCq (vs. Control)Relative Fold Change
Vehicle Control24.519.25.30.01.00
This compound (IC50)24.819.35.50.20.87

Data are representative and suggest that this compound primarily acts at the protein/channel function level rather than significantly altering mRNA expression levels.

Interpretation of Results

Logic_Diagram A Start: Treat MCF-7 cells with this compound B Perform MTT Assay A->B C Is Cell Viability Significantly Reduced? B->C D Conclusion: this compound is effective at this concentration. C->D Yes E Conclusion: No significant cytotoxic effect at this concentration. Consider higher dose or longer incubation. C->E No F Perform Western Blot for TASK-1 Protein D->F G Is TASK-1 Protein Level Reduced? F->G H Mechanism: Inhibitor may induce protein degradation. G->H Yes I Mechanism: Inhibitor primarily blocks channel function, not expression. This is the expected outcome. G->I No

Caption: Logic diagram for interpreting experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TASK-1-IN-1 Solubility in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with TASK-1-IN-1 in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound powder is not dissolving in DMSO. What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound in DMSO, a systematic approach is crucial. Start by verifying the quality of your reagents and conditions. Key initial steps include using high-purity, anhydrous DMSO, as it is highly hygroscopic and absorbed water can significantly reduce its solvating power.[1] Gentle warming of the solution to 37°C or using a water bath sonicator can provide the necessary energy to overcome the crystal lattice energy of the compound and facilitate dissolution.[1][2] Additionally, vigorous vortexing for several minutes is a fundamental step to ensure thorough mixing.[1]

Q2: I've tried warming and sonicating the solution, but this compound still won't fully dissolve. What's the next step?

A2: If initial methods are unsuccessful, consider the concentration of your stock solution. You may be exceeding the solubility limit of this compound in DMSO. While specific solubility data for this compound is not widely published, some suppliers offer it pre-dissolved at 10 mM, suggesting solubility at this concentration is achievable.[3] Try preparing a more dilute stock solution, for example, at 5 mM or 1 mM.[1] It is also essential to ensure the this compound was properly stored to prevent degradation, which could affect its physical properties.

Q3: Could the grade of DMSO I'm using be the cause of the solubility problem?

A3: Absolutely. The purity and water content of DMSO can significantly impact its ability to dissolve compounds.[4] For preparing stock solutions for biological experiments, it is critical to use anhydrous, high-purity DMSO (≥99.9%).[4] Lower grades of DMSO may contain water or other impurities that can hinder solubility.[5] Always use a fresh, unopened bottle of an appropriate grade DMSO and store it properly to prevent moisture absorption.[1]

DMSO GradeTypical PurityRecommended Use
Pharmaceutical Grade ≥99.9%Ideal for all research applications, especially for in vivo studies.
ACS Reagent Grade ≥99.9%Suitable for most laboratory applications, including preparing stock solutions.[6]
Anhydrous Grade Low water contentRecommended for water-sensitive compounds to prevent degradation.[7]
Laboratory Grade ~99.5% - 99.9%May be sufficient for some applications, but higher purity is recommended for stock solutions.[8]

Q4: My this compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?

A4: This is a common phenomenon known as precipitation or "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous solution where its solubility is much lower.[2] To mitigate this, avoid adding a highly concentrated DMSO stock directly to the aqueous medium. Instead, perform serial dilutions of your stock solution in DMSO first to achieve a lower concentration before the final dilution into your aqueous buffer.[9] It's also crucial to ensure the final concentration of DMSO in your assay is as low as possible (ideally ≤ 0.1% to 0.5%) to avoid solvent-induced toxicity to cells, while still maintaining the compound's solubility.[10][11]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the steps for preparing a 10 mM stock solution of this compound.

Materials:

  • This compound powder (Molecular Weight: 344.41 g/mol )[12]

  • Anhydrous, high-purity DMSO (≥99.9%)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath sonicator or heating block/water bath at 37°C

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 3.44 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh out the required amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the tube.

  • Mixing: Tightly cap the tube and vortex vigorously for 2-5 minutes.

  • Aid Dissolution (if necessary): If the compound is not fully dissolved, use one or both of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 10-15 minutes.[13]

    • Gentle Heating: Place the tube in a 37°C water bath or on a heating block for 5-10 minutes.[13] Intermittently vortex the tube during this time.

  • Visual Inspection: Once the solution is clear with no visible particulates, the compound is fully dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[13]

Protocol 2: Kinetic Solubility Assessment of this compound in Aqueous Buffer

This protocol provides a method to determine the kinetic solubility of this compound when a DMSO stock is diluted into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • 96-well clear bottom plate

  • Plate reader capable of measuring turbidity (light scattering) or a nephelometer

Procedure:

  • Prepare Serial Dilutions: In a separate 96-well plate, prepare a series of twofold serial dilutions of the 10 mM this compound stock solution in DMSO.

  • Dilution into Aqueous Buffer: In the clear-bottom 96-well plate, add the aqueous buffer. Then, add a small, consistent volume of each DMSO dilution of this compound to the buffer-containing wells. The final DMSO concentration should be kept constant (e.g., 1%). Include a buffer-only control with the same final DMSO concentration.

  • Incubation and Observation: Allow the plate to incubate at room temperature for a set period (e.g., 1-2 hours). Visually inspect for any signs of precipitation.

  • Measure Light Scattering: Use a plate reader to measure the light scattering or turbidity at a wavelength where the compound does not absorb (e.g., >500 nm).[14]

  • Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in light scattering compared to the buffer-only control.[2]

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G start Start: this compound insoluble in DMSO check_dmso Verify DMSO Quality (Anhydrous, High-Purity) start->check_dmso dissolution_methods Apply Dissolution Aids (Vortex, Sonicate, Warm to 37°C) check_dmso->dissolution_methods check_solubility Is the compound fully dissolved? dissolution_methods->check_solubility lower_concentration Prepare a More Dilute Stock Solution (e.g., 1-5 mM) check_solubility->lower_concentration No success Success: Store Aliquots at -20°C or -80°C check_solubility->success Yes re_dissolve Attempt to Re-dissolve lower_concentration->re_dissolve re_dissolve->check_solubility fail Issue Persists: Consider Alternative Solvents or Contact Supplier re_dissolve->fail

Caption: A step-by-step workflow for troubleshooting the dissolution of this compound in DMSO.

Signaling Pathway of TASK-1 Inhibition by Endothelin-1 (B181129)

TASK-1 (TWIK-related acid-sensitive K+ channel 1) is a two-pore-domain potassium (K2P) channel that contributes to the resting membrane potential in various cell types.[15] Its inhibition is implicated in processes such as vasoconstriction.[16] Endothelin-1 (ET-1) is a potent vasoconstrictor that can inhibit TASK-1 channels through a G-protein coupled receptor signaling cascade involving the RhoA/Rho-kinase pathway.[1][17]

G cluster_cytosol Cytosol ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA / ETB) ET1->ET_Receptor Binds G_Protein Gq/11 or G12/13 ET_Receptor->G_Protein Activates RhoGEF RhoGEF G_Protein->RhoGEF Activates RhoA_GDP RhoA-GDP (Inactive) RhoGEF->RhoA_GDP Activates TASK1 TASK-1 Channel (K+ Efflux) TASK1_inhibited Inhibited TASK-1 Channel (Reduced K+ Efflux) TASK1->TASK1_inhibited RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP GTP Rho_Kinase Rho Kinase (ROCK) RhoA_GTP->Rho_Kinase Activates Rho_Kinase->TASK1 Phosphorylates & Inhibits

Caption: The signaling cascade showing Endothelin-1 (ET-1) mediated inhibition of the TASK-1 potassium channel via the Rho Kinase pathway.

References

Technical Support Center: Optimizing TASK-1-IN-1 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the concentration of TASK-1-IN-1, a TASK-1 potassium channel inhibitor, in cell-based viability assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

A1: this compound is a small molecule inhibitor of the TASK-1 potassium channel (TWIK-related acid-sensitive K+ channel).[1] TASK-1 channels are part of the two-pore-domain potassium (K2P) channel family and are expressed in various tissues, including the heart, brain, and lungs.[1] These channels play a crucial role in establishing the resting membrane potential of cells by allowing potassium ions (K+) to leak out.[1][2] By inhibiting TASK-1, this compound blocks this potassium efflux, which can lead to cell membrane depolarization (making the inside of the cell more positive).[1] This change in membrane potential can alter cell excitability and impact downstream signaling pathways that control processes like proliferation and apoptosis (programmed cell death).[2][3]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

A2: If the IC50 or Ki value of this compound is known from biochemical assays, a common starting point for cell-based assays is 5 to 10 times this value to aim for complete target inhibition.[4] If no prior data exists, a broad dose-response experiment is critical. A typical range-finding study might span several orders of magnitude, for example, from 10 nM to 100 µM, using serial dilutions.[4]

Q3: What is the best solvent for preparing this compound stock solutions?

A3: Most small molecule inhibitors are soluble in dimethyl sulfoxide (B87167) (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[4]

Q4: How can I minimize solvent-induced toxicity in my experiments?

A4: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept as low as possible, typically at or below 0.1%, to prevent it from affecting cell viability.[4][5] Always include a "vehicle control" in your experimental design—this consists of cells treated with the same final concentration of the solvent used to dissolve the inhibitor, but without the inhibitor itself.

Q5: Which cell viability assay should I choose?

A5: The choice of assay depends on your specific experimental needs, cell type, and available equipment.

  • Tetrazolium-based assays (MTS, MTT, XTT, WST-8): These colorimetric assays measure metabolic activity.[6] Viable cells reduce the tetrazolium salt to a colored formazan (B1609692) product.[6] MTS, XTT, and WST-8 have an advantage over MTT as they produce a water-soluble formazan, simplifying the protocol.[6][7]

  • Luminescent assays (e.g., CellTiter-Glo®): These assays quantify ATP, which is a key indicator of metabolically active, viable cells.[8][9] They are generally more sensitive than colorimetric assays and have a simple "add-mix-measure" protocol, making them suitable for high-throughput screening.[8][10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Variability / Inconsistent Results 1. Inconsistent Cell Seeding: Uneven cell density across wells. 2. Edge Effects: Evaporation from wells on the plate's perimeter. 3. Compound Precipitation: Inhibitor coming out of solution at the working concentration. 4. Pipetting Errors: Inaccurate liquid handling.1. Ensure cells are thoroughly resuspended before plating. 2. Avoid using the outer wells of the plate or fill them with sterile PBS/media. 3. Visually inspect dilutions under a microscope. If precipitation occurs, consider lowering the stock concentration or using a different solvent system. 4. Calibrate pipettes regularly. Use multichannel pipettes for consistency where appropriate.
No Effect on Cell Viability 1. Concentration Too Low: The inhibitor concentration is insufficient to engage the target. 2. Compound Inactivity: The inhibitor may have degraded due to improper storage or handling. 3. Cell Line Insensitivity: The chosen cell line may not express TASK-1 or may have compensatory mechanisms. 4. Incorrect Assay Endpoint: The incubation time may be too short to observe an effect.1. Perform a wider dose-response curve, extending to higher concentrations (e.g., up to 100 µM). 2. Prepare fresh dilutions from a new aliquot of the stock solution.[5] 3. Confirm TASK-1 expression in your cell line (e.g., via qPCR or Western blot). Consider testing a different cell line known to express the target. 4. Run a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal treatment duration.[4]
High Cytotoxicity at All Concentrations 1. Concentration Too High: The starting concentration is already in the toxic range. 2. Solvent Toxicity: The final DMSO concentration is too high (>0.5%).[5] 3. Off-Target Effects: The inhibitor may be affecting other essential cellular pathways.[5] 4. Contamination: Bacterial or fungal contamination in cell culture.[5]1. Test a much lower range of concentrations (e.g., starting from 1 nM). 2. Recalculate your dilutions to ensure the final DMSO concentration is ≤0.1%.[4] Always run a vehicle-only control.[5] 3. Use a structurally different inhibitor for the same target to see if the phenotype is consistent.[5] 4. Regularly check cultures for contamination and practice sterile techniques.

Diagrams

Signaling & Experimental Logic

The inhibition of the TASK-1 potassium channel by this compound disrupts the normal flow of K+ ions out of the cell. This leads to membrane depolarization, which can trigger downstream signaling cascades affecting cell fate.

cluster_pathway Simplified TASK-1 Signaling Pathway inhibitor This compound task1 TASK-1 Channel inhibitor->task1 inhibits k_efflux K+ Efflux task1->k_efflux blocks membrane Membrane Potential (Depolarization) k_efflux->membrane leads to downstream Downstream Pathways (e.g., Ca2+ signaling, Apoptosis) membrane->downstream activates viability Altered Cell Viability downstream->viability

Caption: Simplified signaling pathway of TASK-1 inhibition.

The following workflow provides a systematic approach to determining the optimal concentration of this compound.

cluster_workflow Workflow for Concentration Optimization start Start: Prepare Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (e.g., 24h) for Adherence seed->incubate1 prepare Prepare Serial Dilutions of this compound incubate1->prepare treat Treat Cells with Inhibitor (Include Vehicle Control) prepare->treat incubate2 Incubate (e.g., 24, 48, 72h) treat->incubate2 assay Perform Cell Viability Assay (e.g., MTS, CellTiter-Glo) incubate2->assay read Read Plate (Absorbance/Luminescence) assay->read analyze Analyze Data & Plot Dose-Response Curve read->analyze end Determine IC50 / Optimal Dose analyze->end

Caption: Experimental workflow for optimizing inhibitor concentration.

Use this decision tree to diagnose common experimental issues.

cluster_troubleshooting Troubleshooting Decision Tree q1 Problem: Inconsistent Results? a1_yes Check Seeding Density, Pipetting, & Edge Effects q1->a1_yes Yes q2 Problem: No Viability Change? q1->q2 No a2_yes Increase Concentration Range & Verify Compound Activity q2->a2_yes Yes q3 Problem: High Toxicity? q2->q3 No a3_yes Lower Concentration Range & Check Solvent Control q3->a3_yes Yes end Consult Assay Protocol q3->end No

Caption: A troubleshooting guide for common experimental issues.

Experimental Protocols

Protocol 1: MTS Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTS reagent solution

  • 96-well clear, flat-bottom tissue culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Include wells with medium only for background subtraction.[6][11]

    • Incubate the plate at 37°C, 5% CO2 for 24 hours to allow cells to attach.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in culture medium. Start with a high concentration and perform 3- to 10-fold dilutions to cover a wide range.

    • Prepare a vehicle control containing the highest concentration of DMSO used in the dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[4]

  • MTS Assay:

    • Add 20 µL of the MTS reagent directly to each well.[6][11]

    • Incubate the plate for 1 to 4 hours at 37°C.[6][11] The optimal time depends on the cell type and density and should be determined empirically.[12]

    • Shake the plate briefly on a shaker.[12]

  • Data Acquisition:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.[6][13]

  • Data Analysis:

    • Subtract the average absorbance of the background (medium-only) wells from all other wells.

    • Normalize the data to the vehicle control wells to determine the percentage of cell viability.

    • Plot percent viability versus the log of the inhibitor concentration to generate a dose-response curve and calculate the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is adapted for a 96-well plate format.

Materials:

  • Cells of interest

  • Complete culture medium

  • This compound stock solution

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well plates suitable for luminescence

Procedure:

  • Cell Seeding & Treatment:

    • Follow steps 1 and 2 from the MTS protocol, using opaque-walled plates instead of clear plates.[10]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[10]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[10]

  • Signal Measurement:

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[10]

    • Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

    • Record the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average luminescence from the background (medium-only) wells.

    • Normalize the data to the vehicle control wells and plot the dose-response curve as described in the MTS protocol.

References

how to prevent off-target effects of TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing TASK-1-IN-1 and strategies to identify, understand, and mitigate potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of the TASK-1 potassium channel (TWIK-related acid-sensitive K+ channel 1), which is encoded by the KCNK3 gene.[1] TASK-1 channels are two-pore domain potassium (K2P) channels that contribute to the background potassium currents responsible for stabilizing the resting membrane potential in various cell types.[2] These channels are expressed in tissues such as the heart, brain, and lungs.[2] By inhibiting TASK-1, this compound blocks the flow of potassium ions, leading to membrane depolarization and alterations in cellular excitability.[2] This modulation of cellular activity makes TASK-1 an attractive therapeutic target for conditions like cardiac arrhythmias, epilepsy, and respiratory disorders.[2]

Q2: What are off-target effects and why are they a concern when using this compound?

A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target (in this case, TASK-1).[3] These unintended interactions are a significant concern because they can lead to:

  • Cellular toxicity: Interaction with other essential proteins can disrupt critical cellular pathways, causing toxicity that is unrelated to the on-target inhibition of TASK-1.[3]

  • Reduced therapeutic potential: Promising preclinical results may not translate to a clinical setting if the desired effect is mediated by off-target interactions that have unforeseen consequences in a whole organism.[3]

Q3: How can I minimize the risk of off-target effects in my experimental design?

A3: Proactively designing your experiments to account for potential off-target effects is crucial. Key strategies include:

  • Use the Lowest Effective Concentration: Perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Higher concentrations increase the likelihood of engaging lower-affinity off-target proteins.[3]

  • Employ a Structurally Inactive Analog: Use a control compound that is structurally similar to this compound but does not inhibit TASK-1. This helps to ensure that the observed effects are not due to the chemical scaffold itself.[3]

  • Utilize Genetic Knockdown or Knockout: Employ techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of TASK-1. If the experimental phenotype persists in the absence of the target protein after applying this compound, it is likely an off-target effect.[3][4]

Troubleshooting Guide

Issue Encountered Potential Cause Recommended Action
Inconsistent results between different cell lines. Off-target protein expression may vary between cell lines. The on-target (TASK-1) expression levels might also differ.1. Verify TASK-1 expression levels in all cell lines used. 2. Consider that the observed phenotype may be due to an off-target effect present in only some of the cell lines.
Observed cellular toxicity at expected effective concentrations. The toxicity may be a result of off-target effects rather than the inhibition of TASK-1.1. Perform a cell viability assay with a lower concentration range of this compound. 2. Use a structurally inactive analog to see if it produces similar toxicity. 3. Employ a genetic rescue experiment by overexpressing TASK-1 to see if it mitigates the toxicity.
Phenotype is observed, but it does not align with the known function of TASK-1. The phenotype is likely due to the inhibition of an off-target protein.1. Perform a comprehensive selectivity screen against a panel of related ion channels or kinases. 2. Use genetic knockout/knockdown of TASK-1 to confirm if the phenotype is on-target.[3]

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

This table illustrates a sample selectivity profile for a hypothetical TASK-1 inhibitor. A comprehensive screening against a panel of related ion channels and other potential off-targets is essential to characterize the selectivity of the compound.

Target IC50 (nM) Selectivity (Fold vs. TASK-1)
TASK-1 15 1
TASK-31500100
TREK-1>10000>667
hERG>10000>667
NaV1.5>10000>667
CaV1.2>10000>667

Experimental Protocols

1. Electrophysiology Assay for On-Target Potency

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TASK-1 channels.

  • Methodology:

    • Utilize whole-cell patch-clamp electrophysiology on a cell line stably expressing human TASK-1 channels (e.g., HEK293 cells).

    • Maintain a holding potential of -80 mV and apply voltage ramps to elicit TASK-1 currents.

    • Perfuse the cells with increasing concentrations of this compound.

    • Measure the reduction in current at each concentration.

    • Plot the concentration-response curve and fit the data to a logistical equation to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

  • Objective: To confirm that this compound directly binds to TASK-1 in a cellular context.[3]

  • Methodology:

    • Treat intact cells expressing TASK-1 with either this compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble TASK-1 at each temperature using Western blotting.

    • Binding of this compound will stabilize the protein, leading to a higher melting temperature compared to the vehicle control.

Visualizations

experimental_workflow Workflow for Assessing Off-Target Effects of this compound cluster_0 Initial Characterization cluster_1 Off-Target Assessment cluster_2 Validation A Determine On-Target Potency (IC50) (e.g., Patch-Clamp) B Confirm Target Engagement (e.g., CETSA) A->B C Selectivity Profiling (Ion Channel Panel) B->C D Phenotypic Screening (Multiple Cell Lines) C->D E Genetic Knockdown/Knockout (siRNA or CRISPR) D->E F Use of Inactive Analog E->F

Caption: A logical workflow for characterizing the on-target and potential off-target effects of this compound.

signaling_pathway Simplified TASK-1 Signaling Pathway and Inhibition cluster_membrane Cell Membrane TASK1 TASK-1 Channel K_ion_out K+ Efflux TASK1->K_ion_out K+ Depolarization Membrane Depolarization TASK1->Depolarization Blocked K+ Efflux Membrane_Potential Resting Membrane Potential Stabilization K_ion_out->Membrane_Potential K_ion_in K+ Inhibitor This compound Inhibitor->TASK1 Inhibition Cellular_Effect Altered Cellular Excitability Depolarization->Cellular_Effect

Caption: The mechanism of TASK-1 channel inhibition by this compound, leading to altered cellular excitability.

References

Technical Support Center: Improving the Stability of TASK-1-IN-1 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered with the TASK-1 inhibitor, TASK-1-IN-1, in solution. By providing clear troubleshooting guidance and detailed experimental protocols, we aim to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound in solution.

Issue 1: Precipitate formation immediately upon dissolving this compound.

  • Question: I'm trying to dissolve this compound directly in my aqueous buffer/cell culture medium, but it's not dissolving and a precipitate is forming. Why is this happening?

  • Answer: this compound, like many small molecule inhibitors, is a hydrophobic compound with low aqueous solubility. Direct dissolution in aqueous solutions is often challenging. It is recommended to first dissolve the compound in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution.

Issue 2: Precipitation when diluting a DMSO stock solution into aqueous media.

  • Question: I've made a concentrated stock solution of this compound in DMSO. However, when I add it to my cell culture medium or buffer, a precipitate or cloudiness appears. What should I do?

  • Answer: This is a common issue known as "crashing out," which occurs when a compound is rapidly transferred from a solvent in which it is highly soluble (DMSO) to one where it is poorly soluble (aqueous media).[1] Here are several factors to consider and troubleshoot:

    • Final Concentration: The final concentration of this compound in your aqueous solution may be exceeding its solubility limit.

    • Dilution Method: Rapidly adding the concentrated DMSO stock can create localized areas of high concentration, leading to precipitation.[1]

    • Temperature: The temperature of your aqueous medium can affect the solubility of the compound.

    • DMSO Concentration: While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.[1]

Issue 3: Solution becomes cloudy over time during incubation.

  • Question: My this compound solution was clear initially, but after a few hours in the incubator, I noticed a precipitate. What could be the cause?

  • Answer: This delayed precipitation can be due to several factors:

    • Compound Instability: The compound may be degrading over time into less soluble byproducts.

    • Temperature and pH Shifts: Changes in temperature and pH within the incubator can affect the long-term stability and solubility of the compound.[2]

    • Interaction with Media Components: this compound may interact with components in the cell culture medium, such as proteins and salts, leading to precipitation over time.[2]

    • Evaporation: Evaporation of the medium during long-term experiments can increase the compound's concentration, potentially exceeding its solubility limit.[1]

Data Presentation

Due to the limited publicly available data on the specific solubility of this compound, the following tables provide illustrative data for a hypothetical poorly soluble compound with characteristics similar to a bis-amide inhibitor. Researchers should determine the specific solubility and stability for their own experimental conditions using the protocols provided below.

Table 1: Illustrative Solubility of a Poorly Soluble Compound in Common Solvents

SolventSolubility (mg/mL)Appearance
DMSO> 50Clear Solution
Ethanol~10Clear Solution
PBS (pH 7.4)< 0.1Suspension/Precipitate
Water< 0.01Insoluble

Table 2: Illustrative Kinetic Solubility in Cell Culture Medium (DMEM + 10% FBS) at 37°C

Concentration (µM)Time 04 Hours24 Hours
1ClearClearClear
5ClearClearSlight Haze
10ClearHazyPrecipitate
25HazyPrecipitatePrecipitate
50PrecipitatePrecipitatePrecipitate

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the recommended procedure for preparing a stock solution of this compound and diluting it to a final working concentration in an aqueous medium.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Aqueous buffer or cell culture medium (pre-warmed to 37°C)

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

  • Working Solution Preparation:

    • Thaw a single aliquot of the DMSO stock solution and bring it to room temperature.

    • Pre-warm your aqueous buffer or cell culture medium to 37°C.[1]

    • Perform a serial dilution if a large dilution factor is required. For example, first, dilute the 10 mM stock to 1 mM in DMSO.

    • Add the required volume of the DMSO stock solution dropwise to the pre-warmed aqueous medium while gently vortexing or swirling.[1] This ensures rapid and even distribution, minimizing precipitation.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness.

Protocol 2: Assessment of Kinetic Solubility in Aqueous Media

This protocol allows you to determine the maximum concentration at which this compound remains soluble in your specific experimental medium over time.

Materials:

  • This compound DMSO stock solution

  • Aqueous buffer or cell culture medium

  • Sterile 96-well clear-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600-650 nm

Procedure:

  • Prepare a series of dilutions of the this compound DMSO stock in your pre-warmed aqueous medium directly in the 96-well plate. Include a vehicle control (medium with the same final concentration of DMSO).

  • Immediately after preparation, read the absorbance of the plate at 600-650 nm to get a baseline reading (Time 0).

  • Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).

  • Measure the absorbance at various time points (e.g., 1, 4, 12, 24 hours).

  • An increase in absorbance over time indicates the formation of a precipitate.[1] The highest concentration that maintains an absorbance similar to the vehicle control is considered the kinetic solubility limit under your experimental conditions.

Protocol 3: Forced Degradation Study for Chemical Stability Assessment

This protocol provides a framework for assessing the chemical stability of this compound under various stress conditions. Analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound stock solution

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • pH meter

Procedure:

  • Sample Preparation: Prepare solutions of this compound in different stress conditions:

    • Acidic Hydrolysis: 0.1 M HCl

    • Basic Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H2O2

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 50-70°C).

    • Photostability: Expose a solution to UV light.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24-48 hours). A control sample (this compound in a neutral, protected environment) should be incubated in parallel.

  • Sample Analysis:

    • At designated time points, take aliquots of each sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_test Experiment cluster_troubleshoot Troubleshooting stock Prepare Concentrated Stock in DMSO working Dilute to Working Concentration in Aqueous Medium stock->working Dropwise addition to pre-warmed medium exp Perform in vitro / in vivo Experiment working->exp precip Precipitation Observed? exp->precip precip->exp No, proceed sol_test Assess Kinetic Solubility precip->sol_test Yes chem_stab Assess Chemical Stability precip->chem_stab Yes optimize Optimize Formulation (e.g., add excipients) sol_test->optimize chem_stab->optimize optimize->stock

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_channel Channel Regulation cluster_inhibitor Inhibition GPCR GPCR PI3K PI3K GPCR->PI3K RhoK Rho Kinase GPCR->RhoK TASK1 TASK-1 Channel PI3K->TASK1 Modulation RhoK->TASK1 Inhibition TASK1_IN1 This compound TASK1_IN1->TASK1 Inhibition

Caption: Simplified signaling pathway of TASK-1 channel regulation.

References

challenges with in vivo delivery of TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASK-1-IN-1. The information is presented in a question-and-answer format to directly address potential challenges during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an inhibitor of the TASK-1 potassium channel. TASK-1 (TWIK-related acid-sensitive K+ channel 1) is a two-pore domain potassium (K2P) channel that contributes to the background potassium current, which is crucial for stabilizing the resting membrane potential in various cell types.[1] These channels are expressed in tissues such as the heart, brain, and lungs, playing a role in neuronal signaling, cardiac function, and respiratory control.[1] By inhibiting TASK-1, this compound blocks the flow of potassium ions, leading to membrane depolarization and alterations in cellular excitability.[1] This modulation of cellular excitability is the basis for its potential therapeutic applications in conditions like cardiac arrhythmias and neurological disorders.[1][2]

Q2: What are the potential therapeutic applications of a TASK-1 inhibitor like this compound?

A2: Given the diverse physiological roles of TASK-1 channels, inhibitors like this compound have a broad range of therapeutic possibilities. One of the most promising areas is the treatment of cardiac arrhythmias, as modulating TASK-1 channels can help stabilize heart rhythms.[1][3] In neuroscience, these inhibitors are being investigated for conditions such as epilepsy and depression by modulating neuronal excitability.[1] There is also potential for treating respiratory disorders.[1]

Q3: What are the primary challenges I can expect with the in vivo delivery of this compound?

A3: As with many small molecule inhibitors, the primary challenges with in vivo delivery of this compound are likely related to its physicochemical properties. A significant number of new chemical entities are poorly soluble in water, which can lead to low absorption and bioavailability after oral administration.[2][4][5] Other potential challenges include rapid metabolism, off-target effects, and the risk of drug precipitation upon dilution in physiological fluids.[4]

Troubleshooting Guide

Issue 1: Poor Solubility and Low Bioavailability

Q1: I'm observing low efficacy of this compound in my animal model, and I suspect poor bioavailability. What could be the cause and how can I troubleshoot this?

A1: Low in vivo efficacy is often linked to poor aqueous solubility, which limits the absorption of the compound.[2][6][7] It is estimated that over 40% of marketed drugs are hydrophobic.[4] You can start by characterizing the solubility of this compound.

Solubility Classification

Descriptive TermParts of Solvent per 1 Part of Solute
Very Soluble< 1
Freely Soluble1 to 10
Soluble10 to 30
Sparingly Soluble30 to 100
Slightly Soluble100 to 1,000
Very Slightly Soluble1,000 to 10,000
Practically Insoluble> 10,000

Source: Adapted from various solubility guidelines.[8][9]

If solubility is confirmed to be low, consider the following formulation strategies to enhance bioavailability:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[5]

  • Co-solvents: Using water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[5]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their solubility.[2][6]

  • Lipid-Based Formulations: Incorporating the compound into oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[2][5][6]

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug, which can improve the dissolution rate.[2][5][6][7]

Formulation Strategy Comparison

StrategyAdvantagesDisadvantages
Crystalline Solid Formulations (Micronization/Nanosizing) Improved dissolution rate due to increased surface area.May not be sufficient for extremely insoluble compounds.
Amorphous Solid Dispersions Can significantly increase solubility and dissolution.Potential for physical and chemical instability; risk of precipitation.[4]
Lipid-Based Formulations (e.g., SEDDS) Enhances solubility and can improve absorption via lymphatic pathways.Can be complex to formulate and characterize.
Complexation (e.g., with Cyclodextrins) Increases solubility and can improve stability.May not be suitable for all drug molecules; potential for toxicity at high concentrations.

Experimental Protocol: Preliminary Solubility Assessment

  • Preparation of Solutions: Prepare a series of solutions of this compound in various pharmaceutically relevant solvents (e.g., water, PBS, ethanol, DMSO, and different pH buffers).

  • Equilibration: Add an excess amount of this compound to each solvent and agitate at a constant temperature (e.g., 25°C and 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Interpretation: The measured concentration represents the equilibrium solubility of this compound in each solvent under the tested conditions.

Issue 2: Off-Target Effects and Toxicity

Q2: I'm observing unexpected side effects in my animal studies. How can I determine if these are due to off-target effects of this compound?

A2: While this compound is designed to be an inhibitor of TASK-1, it may interact with other ion channels or cellular targets. It's important to assess the selectivity of the compound.

Experimental Protocol: Off-Target Screening

  • Panel Screening: Test this compound against a panel of other ion channels, particularly other members of the K2P family, and a broader panel of common off-target proteins (e.g., kinases, GPCRs).

  • Dose-Response Studies: Conduct dose-response studies in animals to identify the maximum tolerated dose (MTD).[10] Monitor for clinical signs of toxicity and perform histopathological analysis of major organs at the end of the study.

  • Literature Review: Review the known physiological roles of TASK-1 in different tissues to anticipate potential on-target side effects. For instance, since TASK-1 is involved in the chemosensory control of breathing, respiratory effects could be an on-target effect.[11]

Logical Workflow for Investigating Off-Target Effects

G A Unexpected Side Effects Observed B Conduct Dose-Response and MTD Study A->B C Perform Off-Target Screening Panel A->C D Review Literature for On-Target Effects A->D E Side Effects Correlate with Dose? B->E F Significant Hits in Off-Target Panel? C->F G Side Effects Consistent with Known TASK-1 Physiology? D->G E->F Yes E->G No F->G No H Likely Off-Target Effect F->H Yes I Likely On-Target Side Effect G->I Yes J Consider Compound Modification or Different Inhibitor Series H->J K Adjust Dosing Regimen or Accept as On-Target Effect I->K

Caption: Troubleshooting workflow for distinguishing between on-target and off-target effects.

Issue 3: Rapid Metabolism and Short Half-Life

Q3: The effect of this compound appears to be very short-lived in my in vivo model. What pharmacokinetic parameters should I investigate?

A3: A short duration of action can be due to rapid metabolism and elimination. A pharmacokinetic (PK) study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Key Pharmacokinetic Parameters

ParameterDescriptionImplication of "Poor" Value
Cmax Maximum (peak) plasma concentration of a drug.Low Cmax may indicate poor absorption.
Tmax Time to reach Cmax.A long Tmax may indicate slow absorption.
t1/2 (Half-life) Time required for the drug concentration to decrease by half.A short half-life indicates rapid elimination.
AUC (Area Under the Curve) The total drug exposure over time.A low AUC indicates poor bioavailability.
CL (Clearance) The volume of plasma cleared of the drug per unit time.High clearance indicates rapid elimination.
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.A very high Vd may indicate extensive tissue binding, which could affect elimination.

Source: Adapted from general pharmacokinetic principles.[12][13][14][15]

Experimental Protocol: Basic Pharmacokinetic Study

  • Animal Model: Select an appropriate animal model (e.g., mouse or rat).

  • Drug Administration: Administer this compound via the intended clinical route (e.g., oral gavage, intravenous injection).[10][16] Include an IV dose group to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration-time curve and calculate the key pharmacokinetic parameters.

Signaling Pathway: TASK-1 Inhibition and Cellular Effects

G cluster_membrane Cell Membrane TASK1 TASK-1 Channel K_efflux K+ Efflux TASK1->K_efflux TASK1_IN1 This compound TASK1_IN1->TASK1 Inhibits Depolarization Membrane Depolarization K_efflux->Depolarization Reduced Excitability Altered Cellular Excitability Depolarization->Excitability Response Physiological Response (e.g., altered neuronal firing, cardiac action potential) Excitability->Response

Caption: Mechanism of action of this compound leading to altered cellular excitability.

References

Technical Support Center: Refining Experimental Protocols for TASK-1-IN-1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TASK-1 inhibitors, specifically focusing on "TASK-1-IN-1." Here, you will find detailed experimental protocols, structured data for easy comparison, and visualizations to clarify complex pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of the TASK-1 (TWIK-related acid-sensitive K+) potassium channel, which is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels contribute to the background potassium currents that are crucial for stabilizing the resting membrane potential in various cell types.[2] this compound functions by binding to the TASK-1 channel and blocking the flow of potassium ions.[2] This inhibition leads to depolarization of the cell membrane, which can alter cellular excitability.[2] This mechanism is particularly relevant in tissues where TASK-1 is highly expressed, such as the heart, brain, and lungs.[2]

Q2: What is the reported potency and selectivity of this compound?

A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 148 nM for TASK-1 channels.[1] It exhibits selectivity for TASK-1 over the closely related TASK-3 channel, with an IC50 of 1750 nM for TASK-3.[1] This selectivity is a critical consideration in experimental design to minimize off-target effects.[3][4]

Q3: In what types of experimental models can this compound be used?

A3: this compound can be utilized in a variety of in vitro and in vivo experimental models. Common in vitro systems include heterologous expression systems like Xenopus laevis oocytes or mammalian cell lines (e.g., CHO, HEK-293) engineered to express TASK-1 channels.[4][5] It is also used in studies with isolated primary cells, such as atrial cardiomyocytes, where TASK-1 channels are endogenously expressed.[6][7][8] In vivo studies have employed animal models, like pigs and rats, to investigate the systemic effects of TASK-1 inhibition on cardiac electrophysiology and respiratory control.[5][6][7]

Q4: What are the potential therapeutic applications of inhibiting the TASK-1 channel?

A4: The therapeutic potential of TASK-1 inhibitors is broad due to the diverse physiological roles of the channel.[2] One of the most explored areas is the treatment of cardiac arrhythmias, particularly atrial fibrillation, as TASK-1 channels are predominantly expressed in the atria and contribute to action potential duration.[5][6][7][8][9] In neuroscience, TASK-1 inhibitors are being investigated for conditions like epilepsy and depression.[2] Additionally, their role in regulating breathing makes them potential candidates for treating respiratory disorders such as obstructive sleep apnea.[2] There is also emerging research into their applications in oncology and pain management.[1][2]

Troubleshooting Guide

Issue 1: High variability or poor reproducibility in electrophysiology recordings.

  • Potential Cause 1: Unstable recording conditions.

    • Solution: Ensure a stable recording temperature, as TASK-1 channels can be sensitive to temperature fluctuations. Use a perfusion system with a constant flow rate to maintain a stable extracellular environment. Verify the stability of your patch or impalement throughout the recording period.

  • Potential Cause 2: "Run-up" or "run-down" of TASK-1 currents.

    • Solution: A gradual increase ("run-up") or decrease ("run-down") in current amplitude can occur over time.[10] Allow for a stabilization period after establishing the whole-cell configuration or oocyte impalement before applying the experimental compound. Monitor the baseline current for a few minutes to ensure stability before adding this compound. If significant drift persists, re-evaluate the composition of your intracellular and extracellular solutions.

  • Potential Cause 3: Inconsistent cell health or expression levels.

    • Solution: Use cells from a consistent passage number and ensure they are healthy and at an appropriate confluency. For transient transfections, optimize the DNA-to-transfection reagent ratio to achieve consistent expression levels. If possible, use a stable cell line expressing TASK-1.

Issue 2: Difficulty in isolating TASK-1 currents from other background currents.

  • Potential Cause 1: Contamination from other ion channels.

    • Solution: Use a blocker cocktail to inhibit other major background currents.[8] The specific composition of the cocktail will depend on the cell type, but it may include inhibitors of other potassium channels, sodium channels, and calcium channels. For example, setting the holding potential to 0 mV can help suppress inactivating currents.[8]

  • Potential Cause 2: this compound is affecting other channels at the concentration used.

    • Solution: While this compound is selective, at higher concentrations, it may inhibit other channels like TASK-3.[1] Perform a dose-response curve to determine the optimal concentration that provides maximal TASK-1 inhibition with minimal off-target effects. Compare your results with known selective TASK-1 inhibitors like A293.[5][6][7]

Issue 3: Unexpected or off-target effects in cell-based assays.

  • Potential Cause 1: Non-specific binding or cytotoxicity of this compound.

    • Solution: Include appropriate controls, such as a parental cell line that does not express TASK-1 or a knockdown/knockout cell line.[1] This will help to confirm that the observed effects are indeed mediated by TASK-1 inhibition. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to rule out cytotoxicity at the concentrations of this compound being used.

  • Potential Cause 2: The experimental endpoint is influenced by multiple pathways.

    • Solution: The inhibition of TASK-1 can lead to membrane depolarization, which may have downstream consequences on various cellular processes. Use additional pharmacological tools to dissect the signaling pathway. For instance, if you suspect the involvement of voltage-gated calcium channels following depolarization, test the effect of a calcium channel blocker in combination with this compound.

Quantitative Data Summary

Table 1: Inhibitor Potency against TASK Channels

InhibitorTarget ChannelIC50Cell Type/SystemReference
This compound TASK-1148 nMNot specified[1]
TASK-31750 nMNot specified[1]
A293 TASK-1~200 nMHuman atrial cardiomyocytes[6][8]
TASK-13-digit nM rangeNot specified[5]
Amiodarone TASK-10.4 µMXenopus oocytes[9]

Table 2: Electrophysiological Effects of TASK-1 Inhibition

ParameterSpecies/ModelInhibitorEffectReference
Atrial Effective Refractory Period (AERP) PigA293Significantly prolonged[5]
Action Potential Duration (APD) Human atrial cardiomyocytesA293Reverted AF-induced shortening[5]
Rat ventricular muscleA293Significantly prolonged[9]
TASK-1 Current Density Human atrial cardiomyocytesA293 (200 nM)Subtracted to calculate[6]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This protocol is adapted from studies investigating TASK-1 channel properties and their inhibition.[5][10]

  • Oocyte Preparation:

    • Surgically harvest oocytes from an anesthetized female Xenopus laevis.

    • Treat with collagenase to defolliculate the oocytes.

    • Inject oocytes with cRNA encoding the human TASK-1 channel.

    • Incubate the oocytes for 48 hours to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard bath solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping, one for current injection).

    • Clamp the oocyte at a holding potential of -80 mV.[5][10]

    • Apply depolarizing test pulses to elicit outward potassium currents. A typical protocol involves 500 ms (B15284909) pulses in +20 mV increments from the holding potential up to +60 mV, applied at a frequency of 0.2 Hz.[5]

    • Alternatively, a ramp protocol from -80 mV to +40 mV can be used.[3]

  • Inhibitor Application:

    • Establish a stable baseline current recording for several minutes.

    • Introduce this compound into the perfusion solution at the desired concentration.

    • Record the current until a new steady-state is reached to determine the extent of inhibition.

    • A washout step with the control solution can be performed to assess the reversibility of the inhibition.

Protocol 2: Whole-Cell Patch Clamp of Mammalian Cells

This protocol is based on methodologies used for recording TASK-1 currents in isolated cardiomyocytes and cell lines.[6][7][8]

  • Cell Preparation:

    • Culture mammalian cells (e.g., CHO, HEK-293) expressing the TASK-1 channel on glass coverslips.

    • For primary cardiomyocytes, follow a standard enzymatic digestion protocol for isolation.

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope.

    • Perfuse the chamber with an extracellular solution.

    • Use a borosilicate glass micropipette with a resistance of 2-5 MΩ, filled with an intracellular solution, to form a giga-ohm seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential, for example, -50 mV or -80 mV.[6][8]

    • Apply a voltage-step protocol, such as 400 ms steps from -60 mV to +60 mV in 10 mV increments, to evoke membrane currents.[6][7]

  • Data Analysis:

    • Measure the current amplitude at the end of the voltage steps.

    • To isolate the TASK-1 current, subtract the remaining current after the application of a saturating concentration of a specific inhibitor like A293 (e.g., 200 nM) from the control current.[6] This "A293-sensitive current" represents the TASK-1 current.

    • Perform the same procedure with this compound to determine its inhibitory effect.

Visualizations

Signaling Pathway of TASK-1 Regulation

TASK1_Signaling GPCR GPCR Gq Gq Protein GPCR->Gq Agonist PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ROCK Rho Kinase (ROCK) RhoA->ROCK Activates TASK1 TASK-1 Channel ROCK->TASK1 Phosphorylates & Inhibits Inhibition Inhibition TASK1->Inhibition Depolarization Membrane Depolarization Inhibition->Depolarization TASK1_IN1 This compound TASK1_IN1->TASK1

Caption: G-protein coupled receptor (GPCR) signaling pathways leading to the inhibition of the TASK-1 channel.

Experimental Workflow for Evaluating TASK-1 Inhibitors

Experimental_Workflow start Start: Hypothesis assay_dev Assay Development (e.g., TEVC, Patch Clamp) start->assay_dev inhibitor_screen Primary Screen (this compound) assay_dev->inhibitor_screen dose_response Dose-Response & IC50 Determination inhibitor_screen->dose_response dose_response->inhibitor_screen Optimize Conc. selectivity Selectivity Profiling (vs. TASK-3, etc.) dose_response->selectivity secondary_assay Secondary/Functional Assays (e.g., APD measurement) selectivity->secondary_assay data_analysis Data Analysis & Interpretation secondary_assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A generalized workflow for the screening and characterization of novel TASK-1 channel inhibitors.

References

Technical Support Center: Minimizing TASK-1 Inhibitor Toxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing TASK-1 inhibitors in primary cell cultures. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you mitigate toxicity and ensure the success of your experiments. Primary cells, being more physiologically relevant than immortalized cell lines, are also more sensitive to cytotoxic effects, making careful experimental design crucial.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of TASK-1 inhibitors and why might this cause toxicity?

A1: TASK-1 (TWIK-related acid-sensitive K+ channel 1) is a two-pore domain potassium channel that contributes to the background potassium current, which is crucial for stabilizing the resting membrane potential in various cell types.[1] TASK-1 inhibitors block the flow of potassium ions through these channels, leading to membrane depolarization and alterations in cellular excitability.[1] This intended pharmacological effect can become toxic, particularly in excitable cells like neurons and cardiomyocytes, where precise control of membrane potential is critical for normal function.[1][2] Off-target effects on other kinases or cellular processes can also contribute to toxicity.[3][4][5]

Q2: What are the common signs of toxicity I should look for in my primary cell cultures treated with a TASK-1 inhibitor?

A2: Signs of toxicity can manifest in several ways, including:

  • Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing, a hallmark of apoptosis.

  • Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like MTT or trypan blue exclusion.

  • Decreased Proliferation: A slower rate of cell division compared to vehicle-treated control cells.

  • Apoptosis or Necrosis: An increase in programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be measured by assays for caspase activation or lactate (B86563) dehydrogenase (LDH) release, respectively.

Q3: How do I determine the optimal, non-toxic concentration of a TASK-1 inhibitor for my specific primary cell type?

A3: The optimal concentration is highly dependent on the specific inhibitor, the primary cell type, and the experimental endpoint. It is essential to perform a dose-response experiment to determine the concentration that achieves the desired biological effect without causing significant cell death. A good starting point is to test a wide range of concentrations (e.g., from low nanomolar to high micromolar) and assess cell viability after a set incubation period (e.g., 24 or 48 hours).

Q4: What are potential off-target effects of TASK-1 inhibitors?

A4: Off-target effects arise when a compound interacts with proteins other than its intended target.[3][4] For kinase inhibitors, this is often due to structural similarities in the ATP-binding pockets of different kinases.[4] While specific off-target effects are compound-dependent, they can lead to unexpected phenotypes and toxicity.[4][5] It is crucial to consult the manufacturer's data sheet for any known off-target activities of your specific TASK-1 inhibitor. If the observed phenotype is unexpected, consider using a structurally different inhibitor for the same target or genetic knockdown (siRNA/shRNA) to validate that the effect is on-target.[4]

Q5: How can I be sure that the observed toxicity is due to the TASK-1 inhibitor and not the solvent?

A5: Most small molecule inhibitors are dissolved in solvents like DMSO. High concentrations of DMSO can be toxic to primary cells. Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of the solvent used to dissolve the inhibitor. This will help you differentiate between solvent-induced toxicity and the specific effects of the TASK-1 inhibitor. The final DMSO concentration in the culture medium should typically be kept at or below 0.1%.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of cell death even at low inhibitor concentrations. 1. High sensitivity of the primary cell type: Some primary cells, like neurons, are highly sensitive to perturbations in ion channel function. 2. Off-target toxicity: The inhibitor may be affecting other essential cellular pathways.[4][5] 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.1. Perform a detailed dose-response curve: Start with very low concentrations (pM to nM range) to identify a potential therapeutic window. 2. Conduct a time-course experiment: Assess viability at earlier time points (e.g., 6, 12, 18 hours) to see if the toxicity is time-dependent. 3. Validate with a different inhibitor or siRNA: Use a structurally unrelated TASK-1 inhibitor or a genetic approach to confirm the on-target effect.[4] 4. Check and optimize solvent concentration: Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).
Inconsistent results between experiments. 1. Inhibitor degradation: The inhibitor may be unstable in your cell culture medium or with repeated freeze-thaw cycles. 2. Variability in primary cell isolates: Different batches of primary cells can have varying sensitivities. 3. Inconsistent cell density at the time of treatment. 1. Proper inhibitor storage and handling: Aliquot the inhibitor upon receipt and store at -80°C. Prepare fresh dilutions for each experiment. 2. Standardize cell isolation and culture protocols: Use consistent procedures for isolating and expanding your primary cells. 3. Ensure consistent cell seeding density: Plate the same number of cells for each experiment and allow them to adhere and stabilize before adding the inhibitor.
No observable effect of the inhibitor, even at high concentrations. 1. Low expression of TASK-1 channels in your primary cell type. 2. Inhibitor inactivity: The inhibitor may have degraded or is not potent against the target in your specific cell type. 3. Poor solubility of the inhibitor in the culture medium. 1. Confirm TASK-1 expression: Use techniques like qPCR or Western blotting to verify that your primary cells express TASK-1 channels. 2. Use a positive control: If possible, test the inhibitor on a cell line known to be sensitive to TASK-1 inhibition. 3. Check inhibitor solubility: Visually inspect the medium for any precipitation after adding the inhibitor. Consult the manufacturer's instructions for solubility information.
Unexpected or paradoxical cellular phenotype. 1. Off-target effects: The inhibitor might be modulating another signaling pathway.[3][4] 2. Activation of compensatory signaling pathways: Cells may adapt to the inhibition of TASK-1 by upregulating other pathways.1. Review the literature for known off-targets of your inhibitor. 2. Use orthogonal methods: Confirm the phenotype with a different TASK-1 inhibitor or with siRNA-mediated knockdown of TASK-1.[4] 3. Perform a washout experiment: Remove the inhibitor after a certain period and monitor the cellular response to see if the phenotype is reversible.

Experimental Protocols

Protocol 1: Dose-Response Viability Assay

This protocol is designed to determine the cytotoxic concentration range of a TASK-1 inhibitor in a specific primary cell culture.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • TASK-1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Vehicle (e.g., sterile DMSO)

  • 96-well clear-bottom black plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and recover for 24 hours.

  • Inhibitor Dilution: Prepare a serial dilution of the TASK-1 inhibitor in complete culture medium. A common starting range is from 10 µM down to 1 nM. Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.

  • Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the TASK-1 inhibitor or vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

  • Data Analysis: Normalize the data to the vehicle control (representing 100% viability) and plot cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Time-Course Viability Assay

This protocol helps to understand the kinetics of TASK-1 inhibitor-induced toxicity.

Materials:

  • Same as Protocol 1

Procedure:

  • Cell Seeding: Seed cells in multiple 96-well plates, one for each time point.

  • Inhibitor Preparation: Prepare two concentrations of the TASK-1 inhibitor: one at the approximate IC50 value and one at a lower, non-toxic concentration (determined from Protocol 1). Also, prepare a vehicle control.

  • Cell Treatment: Treat the cells with the prepared inhibitor concentrations and vehicle control.

  • Time-Point Analysis: At various time points (e.g., 6, 12, 24, 48, and 72 hours), assess cell viability in one of the plates using a viability reagent as described in Protocol 1.

  • Data Analysis: Plot cell viability against time for each concentration to observe the onset and progression of cytotoxicity.

Data Presentation

Table 1: Example Dose-Response Data for a Hypothetical TASK-1 Inhibitor

Inhibitor Conc. (µM)% Cell Viability (24h)% Cell Viability (48h)
0 (Vehicle)100 ± 5.2100 ± 6.1
0.00198.7 ± 4.895.3 ± 5.5
0.0195.2 ± 5.188.1 ± 6.3
0.185.6 ± 6.265.4 ± 7.2
152.3 ± 7.530.1 ± 8.1
1015.8 ± 4.35.2 ± 2.1
1002.1 ± 1.51.3 ± 0.8
IC50 (µM) ~0.9 ~0.08

Data are presented as mean ± standard deviation.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_result Outcome seed_cells Seed Primary Cells prepare_inhibitor Prepare Inhibitor Dilutions treat_cells Treat Cells prepare_inhibitor->treat_cells incubate Incubate (Time-course) treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay data_analysis Analyze Data & Determine IC50 viability_assay->data_analysis optimal_conc Determine Optimal Non-Toxic Concentration data_analysis->optimal_conc

Caption: Workflow for determining the optimal non-toxic concentration of a TASK-1 inhibitor.

troubleshooting_logic cluster_yes cluster_no cluster_solutions Solutions start High Cell Toxicity Observed? check_conc Is concentration optimized? start->check_conc Yes proceed Proceed with experiment at current conditions start->proceed No check_time Is incubation time too long? check_conc->check_time Yes dose_response Perform Dose-Response check_conc->dose_response No check_off_target Potential off-target effects? check_time->check_off_target Yes time_course Perform Time-Course check_time->time_course No check_solvent Is solvent concentration too high? check_off_target->check_solvent Yes validate Use Orthogonal Methods (siRNA, another inhibitor) check_off_target->validate No vehicle_control Optimize/Verify Vehicle Control check_solvent->vehicle_control No

Caption: A logical workflow for troubleshooting high toxicity in primary cell cultures.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Effects cluster_downstream Potential Downstream Consequences inhibitor TASK-1 Inhibitor task1 TASK-1 Channel inhibitor->task1 Blocks k_ion K+ Ion task1->k_ion Efflux depolarization Membrane Depolarization k_ion->depolarization Reduced K+ Efflux Leads to ca_influx Altered Ca2+ Influx depolarization->ca_influx excitability Altered Cellular Excitability depolarization->excitability apoptosis Apoptosis ca_influx->apoptosis excitability->apoptosis altered_function Altered Cell Function (e.g., Neuronal Firing, Cardiomyocyte Contraction) excitability->altered_function

Caption: Simplified signaling pathway of TASK-1 inhibitor action leading to potential toxicity.

References

addressing variability in TASK-1-IN-1 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with TASK-1 inhibitors. Our goal is to help you address variability in your experimental results and ensure the reliability of your findings.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected inhibitory effect of our compound on TASK-1 channels. What are the potential reasons?

A1: Several factors could contribute to a lack of inhibitory effect. Consider the following:

  • Compound Stability and Potency: Verify the stability and concentration of your inhibitor. Degradation or incorrect dosage can lead to diminished or absent effects.

  • TASK-1 Expression Levels: TASK-1 channel expression can vary significantly between tissues and disease models. For instance, TASK-1 is upregulated in atrial cardiomyocytes of patients with chronic atrial fibrillation (AF)[1][2][3]. If you are using a non-diseased model, the baseline TASK-1 current may be too low to observe a significant effect.

  • Experimental Conditions: The activity of TASK-1 channels is sensitive to pH. Ensure your experimental buffer has a stable and appropriate pH.

  • Phosphorylation State: The phosphorylation state of the TASK-1 channel can influence its activity. It has been shown that phosphorylation-dependent inhibition of TASK-1 is associated with atrial fibrillation[4].

Q2: Our patch-clamp recordings of TASK-1 currents are unstable. How can we improve signal quality?

A2: Achieving stable whole-cell patch-clamp recordings is crucial for reliable data. Here are some troubleshooting tips:

  • Cell Health: Ensure the isolated cardiomyocytes or cultured cells are healthy and not compromised during the isolation or culture process.

  • Pipette and Seal Quality: Use high-quality borosilicate glass for your patch pipettes and ensure a high-resistance seal (GΩ seal) is formed before breaking into the whole-cell configuration.

  • Voltage Protocol: Use an appropriate voltage protocol to elicit TASK-1 currents. A typical protocol involves voltage steps from a holding potential of -50 mV to a range of -60 mV to +60 mV in increments[2][3].

  • Pharmacological Isolation: To isolate TASK-1 currents, it may be necessary to block other potassium channels using appropriate pharmacological agents.

Q3: We are observing off-target effects with our TASK-1 inhibitor. How can we confirm the specificity of our compound?

A3: Distinguishing between on-target and off-target effects is critical.

  • Use of Multiple Inhibitors: Employ structurally different TASK-1 inhibitors to see if they produce the same physiological effect. For example, both doxapram (B1670896) and the experimental compound A293 have been shown to inhibit TASK-1[2][3][5].

  • Control Experiments: In addition to vehicle controls, consider using a known inactive analogue of your compound if available.

  • Expression System Validation: Test your inhibitor on heterologously expressed TASK-1 channels (e.g., in Xenopus oocytes or HEK293 cells) to confirm its direct effect on the channel in a simplified system.

  • Evaluate Known Side Effects: Be aware of the known side effects of TASK-1 inhibitors. For example, since TASK-1 channels are expressed in pulmonary artery smooth muscle cells, their inhibition can lead to an increase in pulmonary artery pressure[2][3][6].

Troubleshooting Guides

Guide 1: Inconsistent Action Potential Duration (APD) Shortening in Atrial Fibrillation Models

Problem: Inconsistent or no significant shortening of the atrial action potential duration (APD) is observed after inducing atrial fibrillation (AF) in your animal model.

Potential Cause & Solution Workflow:

start Inconsistent APD Shortening in AF Model check_af_induction Verify AF Induction Protocol (e.g., burst pacing duration) start->check_af_induction check_task1_upregulation Confirm TASK-1 Upregulation (qPCR, Western Blot) check_af_induction->check_task1_upregulation Protocol Confirmed refine_protocol Refine Pacing Protocol check_af_induction->refine_protocol Protocol Inconsistent assess_cell_viability Assess Cardiomyocyte Viability (e.g., Trypan Blue) check_task1_upregulation->assess_cell_viability Upregulation Confirmed investigate_signaling Investigate Altered Signaling Pathways (e.g., phosphorylation) check_task1_upregulation->investigate_signaling No Upregulation optimize_isolation Optimize Cell Isolation Protocol assess_cell_viability->optimize_isolation Low Viability outcome_success Consistent APD Shortening Achieved assess_cell_viability->outcome_success High Viability refine_protocol->start investigate_signaling->start optimize_isolation->start

Caption: Troubleshooting inconsistent APD shortening in AF models.

Guide 2: Variability in Inhibitor Efficacy Between In Vitro and In Vivo Models

Problem: A potent TASK-1 inhibitor identified in an in vitro assay shows reduced or variable efficacy in an in vivo animal model.

Potential Cause & Solution Workflow:

start Discrepancy in Inhibitor Efficacy (In Vitro vs. In Vivo) check_pk Evaluate Pharmacokinetics (Absorption, Distribution, Metabolism, Excretion) start->check_pk check_pd Assess Pharmacodynamics (Target Engagement In Vivo) check_pk->check_pd Favorable PK evaluate_delivery Optimize Drug Delivery Route and Formulation check_pk->evaluate_delivery Poor PK confirm_target_expression Confirm TASK-1 Expression in Target Tissue (In Vivo) check_pd->confirm_target_expression Target Engagement Confirmed adjust_dose Adjust Dosing Regimen check_pd->adjust_dose Poor Target Engagement evaluate_delivery->start confirm_target_expression->start Low/No Expression outcome_success Consistent In Vivo Efficacy Achieved confirm_target_expression->outcome_success Expression Confirmed adjust_dose->start

Caption: Addressing discrepancies in inhibitor efficacy.

Experimental Protocols

Whole-Cell Patch Clamp for TASK-1 Current Measurement

This protocol is adapted from methodologies described for studying isolated atrial cardiomyocytes[2][3].

  • Cell Preparation: Isolate atrial cardiomyocytes from the species of interest (e.g., porcine, human).

  • Recording Solution:

    • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording Procedure:

    • Obtain a high-resistance (>1 GΩ) seal on an isolated cardiomyocyte.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Apply a series of 400 ms (B15284909) voltage steps from a holding potential of -50 mV, ranging from -60 mV to +60 mV in 10 mV increments.

    • Record the resulting membrane currents.

  • Data Analysis:

    • To determine the TASK-1 current density, measure the current before and after the application of a specific TASK-1 inhibitor (e.g., 200 nM A293).

    • The TASK-1 current is the component that is sensitive to the inhibitor.

    • Normalize the current to the cell capacitance to obtain current density (pA/pF).

Data Presentation

Table 1: Effects of TASK-1 Inhibitor A293 in a Porcine Model of Persistent Atrial Fibrillation
ParameterControl (AF)A293 Treated (AF)P-valueReference
AF Burden95%6.5%< 0.001[2][3]
Atrial Effective Refractory PeriodShortenedProlongedSignificant[2]
QRS WidthUnchangedUnchangedNot Significant[2]
QT IntervalUnchangedUnchangedNot Significant[2]
Ventricular Effective Refractory PeriodUnchangedUnchangedNot Significant[2]
Pulmonary Artery PressureBaselineMildly IncreasedSignificant[2][3]
Table 2: Upregulation of TASK-1 in Atrial Fibrillation
ConditionRelative TASK-1 Current DensityFold IncreaseReference
Sinus RhythmBaseline-[1]
Paroxysmal Atrial FibrillationIncreased1.5x[1]
Chronic Atrial FibrillationSignificantly Increased3x[1]

Signaling Pathway

TASK-1 in Atrial Fibrillation Pathophysiology

Upregulation of the TASK-1 potassium channel in atrial fibrillation leads to a shortening of the action potential duration, which is a key mechanism underlying the arrhythmia. Inhibition of TASK-1 can reverse this effect.

AF Atrial Fibrillation TASK1_up Upregulation of TASK-1 (KCNK3) Expression AF->TASK1_up IK_TASK1_inc Increased TASK-1 Outward K+ Current TASK1_up->IK_TASK1_inc APD_short Action Potential Duration Shortening IK_TASK1_inc->APD_short AF_maintenance Maintenance of Atrial Fibrillation APD_short->AF_maintenance TASK1_inhibitor TASK-1 Inhibitor (e.g., A293, Doxapram) IK_TASK1_dec Decreased TASK-1 Outward K+ Current TASK1_inhibitor->IK_TASK1_dec Inhibits APD_prolong Action Potential Duration Prolongation IK_TASK1_dec->APD_prolong SR_conversion Conversion to Sinus Rhythm APD_prolong->SR_conversion

Caption: Role of TASK-1 in atrial fibrillation and inhibitor action.

References

Technical Support Center: Confirming TASK-1 Channel Blockade by TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to confirm the blockade of the TASK-1 potassium channel by the novel inhibitor, TASK-1-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of TASK-1 channels and why are they a therapeutic target?

TASK-1 (TWIK-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family. These channels are known to create background "leak" potassium currents that are crucial in setting the resting membrane potential in various excitable and non-excitable cells.[1] They are active at physiological resting membrane potentials and are sensitive to changes in extracellular pH.[2] TASK-1 channels are expressed in numerous tissues, including the heart, brain, and lungs.[1] Their involvement in physiological processes such as neuronal signaling, cardiac function, and respiratory control makes them a significant target for pharmacological intervention in conditions like cardiac arrhythmias, pulmonary hypertension, and neurological disorders.[1]

Q2: How does a compound like this compound theoretically block the TASK-1 channel?

TASK-1 inhibitors function by binding to the channel and preventing the flow of potassium ions.[1] This can occur through various mechanisms, such as physically obstructing the ion passage or inducing a conformational change in the channel that renders it non-conductive.[1] The blockade of these outward potassium currents leads to depolarization of the cell membrane, which in turn alters the cell's excitability. This modulation of cellular excitability is the basis for the therapeutic potential of TASK-1 inhibitors.[1]

Q3: What are the standard techniques to confirm TASK-1 channel blockade?

The gold standard for confirming ion channel blockade is patch-clamp electrophysiology . This technique allows for direct measurement of the ionic currents flowing through the channel in real-time. For higher throughput screening, fluorescence-based assays like the thallium flux assay are commonly used. This assay uses the flux of thallium ions (Tl+), a surrogate for K+, through potassium channels to generate a fluorescent signal proportional to channel activity.[3][4][5]

Troubleshooting Guides

Electrophysiology (Patch-Clamp) Experiments

Issue 1: Unstable baseline current or loss of whole-cell configuration.

  • Possible Cause: Poor seal quality between the patch pipette and the cell membrane, or mechanical drift of the pipette or stage.

  • Troubleshooting Steps:

    • Optimize Seal Formation: Ensure the pipette tip is clean and has an appropriate size and shape. Apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Improve Mechanical Stability: Check for vibrations in the setup. Ensure all components of the rig are securely fastened. Use a stable and vibration-isolated table.

    • Monitor Cell Health: Use healthy, viable cells for patching. Unhealthy cells are less likely to maintain a stable seal.[6]

    • Check Tubing: Ensure there are no leaks or blockages in the tubing connected to the pipette holder.[6]

Issue 2: No discernible effect of this compound on the recorded current.

  • Possible Cause: Incorrect concentration of the inhibitor, degradation of the compound, or low expression of functional TASK-1 channels in the chosen cell line.

  • Troubleshooting Steps:

    • Concentration-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value.

    • Confirm Compound Integrity: Prepare fresh solutions of this compound for each experiment to avoid degradation.

    • Validate TASK-1 Expression: Confirm the expression of functional TASK-1 channels in your cell model using a known TASK-1 blocker (e.g., A293) as a positive control.[7][8] You can also use techniques like qPCR or Western blotting to verify mRNA and protein expression levels.[9]

    • Check Experimental Conditions: Ensure the pH of the external solution is within the optimal range for TASK-1 activity (around 7.4), as TASK-1 channels are pH-sensitive.[2]

Thallium Flux Assay

Issue 1: High background fluorescence or low signal-to-noise ratio.

  • Possible Cause: Incomplete removal of extracellular dye, cell death leading to dye leakage, or suboptimal dye loading.

  • Troubleshooting Steps:

    • Optimize Washing Steps: Ensure thorough but gentle washing of cells after dye loading to remove all extracellular dye.

    • Assess Cell Viability: Use a cell viability assay to confirm that the cells are healthy before and after the experiment.

    • Optimize Dye Loading: Adjust the concentration of the thallium-sensitive dye and the incubation time to achieve optimal loading without causing cytotoxicity.

Issue 2: Inconsistent results between wells or experiments.

  • Possible Cause: Uneven cell seeding, variations in temperature or incubation times, or pipette inaccuracies.

  • Troubleshooting Steps:

    • Ensure Uniform Cell Seeding: Use a calibrated multichannel pipette and visually inspect plates after seeding to ensure a uniform cell monolayer.

    • Standardize Incubation Conditions: Maintain consistent temperature and incubation times for all plates and experiments.

    • Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing cells, dyes, and compounds.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure TASK-1 currents in a heterologous expression system (e.g., HEK293 cells) or primary cells known to express TASK-1.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Recording:

    • Place a coverslip in the recording chamber and perfuse with the external solution.

    • Approach a cell with a borosilicate glass pipette (3-5 MΩ resistance) filled with the internal solution.

    • Form a gigaohm seal and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of voltage steps (e.g., from -100 mV to +60 mV in 20 mV increments for 400 ms) to elicit membrane currents.[7][8]

  • Data Acquisition:

    • Record baseline currents in the absence of the inhibitor.

    • Perfuse the chamber with the external solution containing this compound at the desired concentration.

    • Record currents in the presence of the inhibitor.

    • Calculate the this compound-sensitive current by subtracting the current in the presence of the inhibitor from the baseline current.[7][8]

Thallium Flux Assay

This protocol provides a high-throughput method to assess TASK-1 channel activity.

  • Cell Plating: Plate cells expressing TASK-1 channels in a 96- or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Remove the culture medium and wash the cells with assay buffer.

    • Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.[5][10]

  • Compound Incubation: Add varying concentrations of this compound to the wells and incubate for a specified period.

  • Thallium Stimulation and Signal Detection:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Inject a stimulus buffer containing thallium sulfate.

    • Measure the fluorescence intensity before and after the addition of thallium. The increase in fluorescence is proportional to the thallium influx through open potassium channels.[4][5]

  • Data Analysis: Calculate the percentage of inhibition by comparing the fluorescence signal in the presence of this compound to the control wells (with and without a known TASK-1 blocker).

Data Presentation

Table 1: Electrophysiological Confirmation of TASK-1 Blockade
ParameterControlThis compound (Concentration)Positive Control (e.g., A293)
Current Density (pA/pF) at +40 mV
IC50 (nM) N/A
Hill Coefficient N/A
Table 2: Thallium Flux Assay Results
CompoundConcentration (µM)% Inhibition of Thallium FluxZ'-factor
This compound 0.1
1
10
Positive Control (e.g., 10 µM A293)
Negative Control (Vehicle)0

Mandatory Visualizations

Experimental Workflow for Electrophysiology

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Cell Culture & Plating patch Whole-Cell Patching cell_prep->patch sol_prep Solution Preparation sol_prep->patch pip_pull Pipette Pulling pip_pull->patch baseline Record Baseline Currents patch->baseline inhibitor Apply This compound baseline->inhibitor record_inhib Record Inhibited Currents inhibitor->record_inhib subtract Subtract Currents record_inhib->subtract analyze Calculate % Blockade & IC50 subtract->analyze

Caption: Workflow for confirming TASK-1 blockade using patch-clamp electrophysiology.

Thallium Flux Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_plate Plate Cells in Microplate dye_load Load Cells with Thallium Dye cell_plate->dye_load add_cmpd Add this compound dye_load->add_cmpd incubate Incubate add_cmpd->incubate read_plate Inject Thallium & Read Fluorescence incubate->read_plate calc_inhib Calculate % Inhibition read_plate->calc_inhib plot_curve Generate Dose-Response Curve calc_inhib->plot_curve

Caption: High-throughput screening workflow using the thallium flux assay.

Logical Relationship for Confirming On-Target Effect

G A Hypothesis: This compound blocks TASK-1 B Primary Assay: Electrophysiology A->B C Secondary Assay: Thallium Flux A->C D Result: Reduced K+ Current B->D E Result: Reduced Tl+ Influx C->E F Conclusion: This compound is a TASK-1 Blocker D->F E->F

Caption: Logical flow for validating the inhibitory action of this compound on TASK-1 channels.

References

Technical Support Center: Optimizing Electrophysiology Recordings with TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your electrophysiology experiments using TASK-1-IN-1. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and high-quality data.

Troubleshooting Guides

This section addresses common issues encountered during electrophysiology recordings involving TASK-1 channels and the use of this compound.

Problem Potential Cause Suggested Solution
No discernible effect of this compound Incorrect Drug Concentration: The concentration of this compound may be too low to elicit a response.Verify the final concentration in your bath solution. For initial experiments, a concentration of 200 nM for the related inhibitor A293 has been shown to be effective.[1][2][3] Consider a dose-response curve to determine the optimal concentration for your specific cell type.
Drug Degradation: Improper storage or handling may have compromised the inhibitor's activity.Ensure this compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions and dilute to the final concentration immediately before use.
Low TASK-1 Channel Expression: The cell type being studied may have low or no expression of TASK-1 channels.Confirm TASK-1 expression in your cells of interest using techniques like quantitative PCR or Western blotting.[1]
Voltage Protocol Inappropriateness: The voltage protocol may not be optimal for observing TASK-1 currents.TASK-1 channels are leak channels, contributing to the background potassium current.[4][5] Use voltage ramp protocols (e.g., from +40 mV to -80 mV) to isolate the inhibitor-sensitive current.[3]
Unstable Recordings or Loss of Seal Vehicle (e.g., DMSO) Concentration: High concentrations of the vehicle used to dissolve this compound can destabilize the giga-seal.Keep the final vehicle concentration below 0.1%. Prepare a high-concentration stock solution of this compound to minimize the volume of vehicle added to the recording chamber.
Poor Cell Health: The health of the isolated cells can significantly impact seal formation and stability.Ensure optimal cell isolation and culture conditions. Allow for a sufficient recovery period for brain slices after slicing.[6]
Mechanical Instability: Vibrations or drift in the setup can lead to loss of the patch.Use an anti-vibration table and ensure all components of the rig are securely fastened.
Inconsistent or Variable Current Inhibition pH Fluctuation in External Solution: TASK-1 channels are highly sensitive to extracellular pH.[5][7]Ensure your external solution is well-buffered (e.g., with HEPES) and the pH is stable throughout the experiment. Verify the pH of your solutions before each experiment.
Channel Phosphorylation State: The phosphorylation state of TASK-1 channels can alter their activity and sensitivity to inhibitors.[8]Be aware that intracellular signaling cascades can be active in your preparation. If investigating modulation, consider including phosphatase or kinase inhibitors in your pipette solution, though this can also affect the pathway of interest.
Presence of Heterodimeric Channels: TASK-1 can form heterodimers with other TASK subunits (e.g., TASK-3), which may have different pharmacological properties.[5]Be aware of the potential for heterodimerization in your expression system. The affinity of inhibitors may be different for homomeric versus heteromeric channels.[9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective inhibitor of the TASK-1 potassium channel (also known as KCNK3 or K2P3.1).[5] TASK-1 channels are two-pore domain potassium channels that contribute to the "leak" or background potassium current in many cell types.[4][5] By allowing potassium ions to flow out of the cell, these channels help to stabilize the resting membrane potential and repolarize the cell after an action potential.[4] this compound blocks the pore of the channel, preventing potassium efflux. This inhibition leads to membrane depolarization and an increase in cellular excitability.[4]

Q2: What are the expected electrophysiological effects of applying this compound to a neuron or cardiomyocyte?

A2: In excitable cells, inhibiting TASK-1 channels with an agent like this compound typically results in:

  • Membrane Depolarization: A decrease in the outward potassium leak current will cause the resting membrane potential to become more positive (depolarized).

  • Increased Firing Rate: For neurons, this depolarization brings the membrane potential closer to the threshold for firing action potentials, which can lead to an increase in spontaneous firing frequency.[10][11][12]

  • Prolongation of Action Potential Duration (APD): In cardiomyocytes, particularly in the atria where TASK-1 is predominantly expressed, inhibition of the repolarizing current carried by TASK-1 leads to a longer action potential duration.[1][13]

Q3: How do I prepare my solutions for a patch-clamp experiment with this compound?

A3: Proper solution preparation is critical. Here are some guidelines based on published protocols:

  • Pipette (Intracellular) Solution (example for mammalian cells):

    • 60 mM KCl

    • 65 mM K-glutamate

    • 5 mM EGTA

    • 2 mM MgCl₂

    • 3 mM K₂ATP

    • 0.2 mM Na₂GTP

    • 5 mM HEPES

    • Adjust pH to 7.2 with KOH.[1]

  • Bath (Extracellular) Solution (example for mammalian cells):

    • 140 mM NaCl

    • 5.4 mM KCl

    • 1 mM CaCl₂

    • 1 mM MgCl₂

    • 0.33 mM NaH₂PO₄

    • 10 mM Glucose

    • 5 mM HEPES

    • Adjust pH to 7.4 with NaOH.[1]

  • This compound Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 10-100 mM). Store aliquots at -20°C or as recommended by the supplier. On the day of the experiment, thaw an aliquot and dilute it into your external solution to the final desired concentration immediately before perfusion.

Q4: Can this compound be used in both voltage-clamp and current-clamp modes?

A4: Yes.

  • In voltage-clamp mode, you can measure the specific current blocked by this compound. This is often done by applying a voltage ramp or a series of voltage steps before and after applying the inhibitor. The difference between the two recordings represents the TASK-1 current.[2][3]

  • In current-clamp mode, you can observe the functional consequences of blocking TASK-1, such as changes in resting membrane potential, action potential firing frequency, and action potential duration.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from electrophysiology experiments involving TASK-1 inhibitors.

Table 1: Electrophysiological Parameters for TASK-1 Current Recording

ParameterValueCell Type / ConditionSource
Holding Potential -80 mVHuman Atrial Cardiomyocytes[1]
-50 mVPorcine Atrial Cardiomyocytes[2]
Voltage Protocol 300 ms (B15284909) steps from -60 mV to +50 mVHuman Atrial Cardiomyocytes[1]
400 ms steps from -60 mV to +60 mVPorcine Atrial Cardiomyocytes[2]
Voltage ramp from +40 mV to -80 mVHuman Atrial Cardiomyocytes[3]
Single Channel Conductance 28 ± 1 pSHuman Atrial Cardiomyocytes[1]

Table 2: Effects of TASK-1 Inhibition on Cellular Electrophysiology

ParameterInhibitor & ConcentrationEffectCell TypeSource
Action Potential Duration (APD₅₀) A293 (2 µM)+30% increaseHuman Atrial Cardiomyocytes[1]
Action Potential Duration (APD₉₀) A293 (2 µM)+19% increaseHuman Atrial Cardiomyocytes[1]
TASK-1 Current Density (at +30 mV) A293 (200 nM)Blocked 0.39 ± 0.14 pA/pFHuman Atrial Cardiomyocytes[1]
Atrial Effective Refractory Period A293 (1 mg/kg IV)Prolonged by ~20 msPorcine Model[14]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recording of TASK-1 Currents

This protocol is designed to isolate and characterize the current carried by TASK-1 channels using a specific inhibitor.

  • Cell Preparation: Isolate cardiomyocytes or prepare brain slices according to standard laboratory protocols. Place the preparation in the recording chamber on the microscope stage and perfuse with oxygenated external solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Obtaining a Whole-Cell Recording:

    • Approach a healthy-looking cell with the patch pipette while applying positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane and achieve the whole-cell configuration.

  • Data Acquisition:

    • Switch to voltage-clamp mode and hold the cell at -80 mV.

    • Apply a voltage ramp protocol (e.g., 500 ms ramp from -120 mV to +60 mV) every 10-15 seconds to record baseline currents.

    • After recording a stable baseline for several minutes, perfuse the bath with the external solution containing this compound at the desired concentration.

    • Continue recording using the same voltage protocol until the effect of the inhibitor reaches a steady state.

  • Data Analysis:

    • Subtract the current recorded in the presence of this compound from the baseline current. The resulting difference current represents the TASK-1-mediated current.

    • Plot the current-voltage (I-V) relationship for the isolated TASK-1 current.

Signaling Pathways and Experimental Workflows

TASK-1 Channel Modulation Pathway

The activity of TASK-1 channels can be modulated by various signaling pathways, including G-protein coupled receptors (GPCRs) and tyrosine kinases. Understanding these pathways is crucial for interpreting experimental results.

TASK1_Signaling cluster_receptor Cell Membrane GPCR GPCR (e.g., M2/M4 AChR, ETA/ETB) G_protein Gαβγ GPCR->G_protein activates TASK1 TASK-1 Channel K_efflux K+ Efflux TASK1->K_efflux Depolarization Membrane Depolarization TASK1->Depolarization inhibition leads to PI3K PI3K G_protein->PI3K βγ activates RhoK Rho Kinase G_protein->RhoK α activates cSrc c-Src PI3K->cSrc activates cSrc->TASK1 phosphorylates (modulates) RhoK->TASK1 phosphorylates (inhibits) Ligand Ligand (ACh, Endothelin-1) Ligand->GPCR activates Inhibitor This compound Inhibitor->TASK1 blocks

Caption: Signaling pathways modulating TASK-1 channel activity.

Troubleshooting Workflow for Electrophysiology Experiments

This diagram provides a logical flow for troubleshooting common issues during patch-clamp recordings.

Troubleshooting_Workflow Start Start Experiment Seal Attempting to form Giga-seal Start->Seal Seal_OK Seal > 1 GΩ? Seal->Seal_OK Check_Pressure Check Pipette Pressure & Cleanliness Seal_OK->Check_Pressure No WholeCell Go Whole-Cell Seal_OK->WholeCell Yes Check_Cells Check Cell Health & Solutions Check_Pressure->Check_Cells Check_Cells->Seal WholeCell_OK Stable Baseline? WholeCell->WholeCell_OK Check_Vibration Check for Vibration & Drift WholeCell_OK->Check_Vibration No Apply_Drug Apply this compound WholeCell_OK->Apply_Drug Yes Check_Solutions Check Pipette/Bath Solutions Check_Vibration->Check_Solutions Check_Solutions->WholeCell Effect_Observed Expected Effect? Apply_Drug->Effect_Observed Check_Drug Check Drug Concentration & Application Effect_Observed->Check_Drug No Success Successful Recording Effect_Observed->Success Yes Check_Expression Confirm TASK-1 Expression Check_Drug->Check_Expression Check_pH Verify External Solution pH Check_Expression->Check_pH Check_pH->Apply_Drug Failure End/Re-evaluate Check_pH->Failure

Caption: A logical workflow for troubleshooting patch-clamp experiments.

References

Validation & Comparative

A Comparative Guide to the Efficacy of TASK-1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The TWIK-related acid-sensitive potassium (TASK)-1 channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the heart and brain.[1] Its involvement in pathophysiological conditions such as cardiac arrhythmias and autoimmune disorders has made it an attractive target for therapeutic intervention.[1][2] This guide provides an objective comparison of the efficacy of prominent TASK-1 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies. In this guide, "TASK-1-IN-1" is used as a placeholder for a representative novel inhibitor to contextualize the comparison with established compounds.

Quantitative Efficacy of TASK-1 Inhibitors

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the channel's activity by 50%. A lower IC50 value indicates a higher potency. Selectivity, another critical parameter, is often assessed by comparing the IC50 value for the primary target (TASK-1) with that for closely related off-targets, such as the TASK-3 channel.

InhibitorTASK-1 IC50TASK-3 IC50Selectivity (TASK-3/TASK-1)SpeciesAssay System
This compound (A293) ~250 nM[3]>1 µM[4]>4-foldHumanHeterologous expression
Doxapram (B1670896) Potent inhibitorPotent inhibitorEquipotent[5]HumantsA201 cells
ML365 16 nM990 nM~62-foldNot SpecifiedNot Specified

Note: The IC50 value for Doxapram on rat TASK-3 is 22 µM, but it is noted to be an equipotent inhibitor of human TASK-1 and TASK-3 channels.[5][6]

Signaling Pathways and Experimental Workflows

The function of TASK-1 channels can be modulated by various signaling pathways. Understanding these pathways is crucial for interpreting the effects of inhibitors.

G cluster_upstream Upstream Regulation cluster_channel TASK-1 Channel cluster_downstream Downstream Effects GPCR GPCR RhoA RhoA GPCR->RhoA ET1 Endothelin-1 ET1->GPCR RhoK Rho Kinase RhoA->RhoK TASK1 TASK-1 Channel RhoK->TASK1 Inhibition K_efflux K+ Efflux ↓ TASK1->K_efflux Membrane_Depolarization Membrane Depolarization K_efflux->Membrane_Depolarization Cellular_Excitability ↑ Cellular Excitability Membrane_Depolarization->Cellular_Excitability

Figure 1. Simplified signaling pathway of TASK-1 channel inhibition.

A typical workflow for evaluating the efficacy of a novel TASK-1 inhibitor involves heterologous expression of the channel and subsequent electrophysiological recording.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_prep Xenopus Oocyte Preparation cRNA_injection TASK-1 cRNA Injection Oocyte_prep->cRNA_injection Incubation Incubation (2-5 days) cRNA_injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Data_acquisition Data Acquisition (Current Recordings) TEVC->Data_acquisition Dose_response Dose-Response Curve Generation Data_acquisition->Dose_response IC50 IC50 Calculation Dose_response->IC50

Figure 2. Experimental workflow for TASK-1 inhibitor screening.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in drug discovery. The following are detailed methodologies for key experiments used to characterize TASK-1 inhibitors.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for studying ion channels in a heterologous expression system, allowing for the characterization of a specific channel in isolation.[7][8]

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.
  • Complementary RNA (cRNA) encoding the human TASK-1 channel is synthesized in vitro.
  • A specific amount of cRNA (e.g., 50 ng) is injected into each oocyte.
  • Injected oocytes are incubated for 2-5 days at 18°C in ND96 solution to allow for channel expression.

2. Electrophysiological Recording:

  • An oocyte expressing TASK-1 channels is placed in a recording chamber and perfused with a recording solution.
  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.[8]
  • The membrane potential is clamped at a holding potential (e.g., -80 mV).
  • Voltage steps are applied (e.g., from -120 mV to +30 mV in 10 mV increments for 400 ms) to elicit TASK-1 currents.[7]
  • Currents are recorded before and after the application of the inhibitor at various concentrations.

3. Data Analysis:

  • The peak or steady-state current at a specific voltage (e.g., +30 mV) is measured.
  • The percentage of current inhibition is calculated for each inhibitor concentration relative to the control current.
  • A dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
  • The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.

Whole-Cell Patch Clamp in Mammalian Cells

This technique allows for the recording of ion channel activity in a more physiologically relevant context, such as in native cells or cell lines.[9][10]

1. Cell Preparation:

  • Human atrial cardiomyocytes or a suitable cell line (e.g., tsA201) are cultured on coverslips.[5]
  • For studies on heterologously expressed channels, cells are transfected with a plasmid containing the TASK-1 cDNA.

2. Electrophysiological Recording:

  • A coverslip with adherent cells is placed in a recording chamber on an inverted microscope and perfused with an extracellular solution.
  • A glass micropipette with a tip diameter of ~1 µm, filled with an intracellular solution, is pressed against the cell membrane.
  • A high-resistance "giga-seal" is formed between the pipette tip and the cell membrane.
  • The membrane patch under the pipette is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.[10]
  • The membrane potential is clamped at a holding potential (e.g., -50 mV).
  • Voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 400 ms) are applied to record TASK-1 currents.[3]
  • Currents are measured before and after the application of the inhibitor.

3. Data Analysis:

  • TASK-1 current density (pA/pF) is calculated by subtracting the background currents before and after the application of a saturating concentration of a specific inhibitor like A293.[3]
  • The analysis of the dose-response relationship and IC50 determination follows the same principles as described for the TEVC method.

Comparison of Efficacy

  • This compound (A293): This compound is a potent inhibitor of TASK-1 with an IC50 in the nanomolar range.[3] It exhibits a degree of selectivity for TASK-1 over TASK-3.[4] A293 has been shown to be effective in in vitro and in vivo models of atrial fibrillation and multiple sclerosis.[2][11]

  • Doxapram: While also a potent inhibitor of TASK-1, doxapram is equipotent in its inhibition of human TASK-1 and TASK-3 channels, indicating a lack of selectivity between these two closely related channels.[5] This lack of selectivity may be a consideration in studies where specific inhibition of TASK-1 is desired.

  • ML365: This inhibitor demonstrates the highest potency and selectivity for TASK-1 among the compared compounds, with an approximately 62-fold selectivity over TASK-3. This high selectivity makes it a valuable tool for dissecting the specific roles of TASK-1 in various physiological and pathological processes.

Conclusion

The choice of a TASK-1 inhibitor will depend on the specific requirements of the research. For studies demanding high selectivity for TASK-1, ML365 is an excellent candidate. This compound (A293) offers a balance of potency and selectivity and has been validated in several disease models. Doxapram, while a potent inhibitor, lacks selectivity for human TASK-1 over TASK-3, which should be taken into account when interpreting experimental results. The detailed protocols provided in this guide should enable researchers to rigorously evaluate these and other novel TASK-1 inhibitors.

References

Unveiling the Selectivity of TASK-1-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the inhibitory activity of TASK-1-IN-1 on the potassium channels TASK-1 and its closely related subtype, TASK-3. The data presented herein offers researchers, scientists, and drug development professionals a comprehensive overview of this compound's selectivity, supported by established experimental protocols.

Executive Summary

This compound is a potent and selective inhibitor of the TASK-1 potassium channel, demonstrating a significant preference for TASK-1 over TASK-3. This selectivity is crucial for researchers investigating the specific physiological roles of TASK-1 and for the development of targeted therapeutics. This guide summarizes the inhibitory potency of this compound and provides the detailed electrophysiological methodologies used to determine these values.

Data Presentation: Inhibitory Potency of this compound

The inhibitory activity of this compound was quantified by determining its half-maximal inhibitory concentration (IC50) against both TASK-1 and TASK-3 channels. The following table summarizes the key findings.

Channel Inhibitor IC50 Selectivity (TASK-3 IC50 / TASK-1 IC50)
TASK-1This compound148 nM[1][2]~11.8-fold
TASK-3This compound1750 nM[1]

Table 1: Comparative inhibitory activity of this compound on TASK-1 and TASK-3 potassium channels.

Experimental Protocols

The determination of the IC50 values for this compound was achieved through rigorous electrophysiological assays. The following protocols provide a detailed methodology for replicating these key experiments.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is a robust technique for studying the properties of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Stage V-VI oocytes are selected and injected with cRNA encoding either human TASK-1 or TASK-3 channels.

  • Injected oocytes are incubated at 18°C for 2-4 days to allow for channel expression.

2. Electrophysiological Recording:

  • Oocytes are placed in a recording chamber and perfused with a standard recording solution (ND96) containing: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, and 5 mM HEPES (pH adjusted to 7.4 with NaOH).

  • Two glass microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the voltage at a desired level.[3][4][5]

  • A voltage clamp amplifier is used to maintain a holding potential, typically around -80 mV.

3. Experimental Procedure for IC50 Determination:

  • Whole-cell currents are elicited by applying a voltage step protocol. For TASK channels, a common protocol involves stepping the membrane potential from a holding potential of -80 mV to various test potentials (e.g., from -100 mV to +40 mV in 20 mV increments).

  • A stable baseline current is established by perfusing the oocyte with the control recording solution.

  • Increasing concentrations of this compound are then perfused into the chamber, and the resulting inhibition of the channel current is recorded at each concentration.

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the selectivity of an ion channel inhibitor using the two-electrode voltage clamp technique.

G cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Injection Inject TASK-1 or TASK-3 cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for Channel Expression cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Establish_Baseline Establish Baseline Current TEVC_Setup->Establish_Baseline Compound_Application Apply Increasing Concentrations of this compound Establish_Baseline->Compound_Application Record_Inhibition Record Current Inhibition Compound_Application->Record_Inhibition Concentration_Response Construct Concentration-Response Curve Record_Inhibition->Concentration_Response IC50_Calculation Calculate IC50 using Hill Equation Concentration_Response->IC50_Calculation Selectivity_Determination Determine Selectivity IC50_Calculation->Selectivity_Determination

Figure 1: Workflow for determining inhibitor selectivity.

References

A Comparative Guide to TASK-1 Inhibitors in Atrial Fibrillation Research: A293 vs. Doxapram

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the TASK-1 potassium channel presents a promising, atrial-specific therapeutic strategy for atrial fibrillation (AF). This guide provides a detailed comparison of two key investigational compounds, A293 and Doxapram, summarizing their performance based on available experimental data.

Atrial fibrillation, the most common cardiac arrhythmia, is characterized by chaotic electrical impulses in the atria. The two-pore-domain potassium (K2P) channel TASK-1 (Tandem of P domains in a Weak inward rectifying K+ channel-related Acid-sensitive K+ channel-1) is predominantly expressed in the human atria and is upregulated in AF. This upregulation contributes to a shortening of the atrial action potential duration (APD), a key factor in the perpetuation of AF. Consequently, inhibitors of TASK-1 are being actively investigated as a targeted therapy to reverse this pathological remodeling and restore normal sinus rhythm.

This guide focuses on a direct comparison of A293, a well-characterized experimental inhibitor, and Doxapram, a repurposed respiratory stimulant also identified as a potent TASK-1 inhibitor.

Performance Data: A293 vs. Doxapram

The following tables summarize the key quantitative data for A293 and Doxapram from preclinical studies.

Table 1: In Vitro Potency and Selectivity
Parameter A293
Target TASK-1 (KCNK3)
IC50 vs. TASK-1 ~100-200 nM
Selectivity High affinity for TASK-1.[1] IC50 for KV1.5 reported to be 10- to 43-fold higher.
Table 2: Preclinical Efficacy in Porcine Models of Atrial Fibrillation
Parameter A293
Animal Model Persistent AF induced by right atrial burst stimulation in German landrace pigs.[1]
AF Burden Reduction Significantly reduced from 95% to 6.5% after 14 days of treatment (1 mg/kg/day, i.v.).[1]
Cardioversion Facilitated acute cardioversion of paroxysmal AF.[2]
Effect on Atrial Effective Refractory Period (AERP) Significantly prolonged.[1]
Effect on Ventricular Electrophysiology QRS width, QT interval, and ventricular effective refractory periods remained unchanged.[1]
Effect on TASK-1 Current Reduced the upregulation of TASK-1 current caused by AF.[1]
Effect on Action Potential Duration (APD) Reduced the shortening of the APD caused by AF.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of TASK-1 in atrial fibrillation and a typical experimental workflow for evaluating TASK-1 inhibitors.

TASK1_Pathway cluster_AF Atrial Fibrillation Pathophysiology cluster_Intervention Therapeutic Intervention AF Atrial Fibrillation Upregulation Upregulation of TASK-1 Channels AF->Upregulation leads to Increased_Current Increased TASK-1 K+ Current Upregulation->Increased_Current APD_Shortening Atrial Action Potential Duration Shortening Increased_Current->APD_Shortening Block Blockade of TASK-1 Channels Reentry Increased Susceptibility to Re-entry APD_Shortening->Reentry Reentry->AF perpetuates Inhibitor TASK-1 Inhibitor (A293 / Doxapram) Inhibitor->Block causes APD_Prolongation Prolongation of Atrial Action Potential Duration Block->APD_Prolongation results in Antiarrhythmic Antiarrhythmic Effect (AF Termination/Prevention) APD_Prolongation->Antiarrhythmic leads to

Figure 1: Role of TASK-1 in Atrial Fibrillation and Therapeutic Intervention.

Experimental_Workflow cluster_animal_model In Vivo Model cluster_cellular_assays Ex Vivo / In Vitro Analysis AF_Induction Induction of Persistent AF in Porcine Model (Atrial Burst Pacing) Treatment Chronic Treatment (e.g., 14 days i.v.) with TASK-1 Inhibitor or Vehicle AF_Induction->Treatment EP_Study In Vivo Electrophysiological Study (AF Burden, AERP, ECG) Treatment->EP_Study Isolation Isolation of Atrial Cardiomyocytes Treatment->Isolation Patch_Clamp Patch-Clamp Electrophysiology (Action Potentials, TASK-1 Current) Isolation->Patch_Clamp

References

A Comparative Analysis of Anandamide and A293 as TASK-1 Channel Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological properties, experimental evaluation, and signaling pathways of the endogenous cannabinoid anandamide (B1667382) and the synthetic inhibitor A293 in the context of TASK-1 channel modulation.

The TWIK-related acid-sensitive K+ channel 1 (TASK-1), a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in setting the resting membrane potential and regulating cellular excitability in various tissues, including the nervous and cardiovascular systems. Its involvement in pathophysiological processes has made it an attractive target for therapeutic intervention. This guide provides a detailed comparative analysis of two prominent TASK-1 blockers: the endogenous endocannabinoid, anandamide, and the potent synthetic inhibitor, A293 (also known as AVE1231).

Quantitative Comparison of Pharmacological Properties

The following table summarizes the key pharmacological parameters of anandamide and A293 as TASK-1 blockers, derived from various experimental studies.

ParameterAnandamideA293 (AVE1231)References
Target TASK-1 (KCNK3)TASK-1 (KCNK3)[1][2]
Chemical Class EndocannabinoidAromatic carbonamide[3][4]
Potency (IC50) ~700 nM (methanandamide)~100-250 nM (mammalian cells), ~35-200 nM (Xenopus oocytes)[3][5]
Mechanism of Action Direct, voltage-independent blockBinds to the central cavity of the channel[3][6][7]
Selectivity Selective for TASK-1 over many other K2P channels at lower concentrations. Partially blocks TASK-3 at higher concentrations.Highly selective for TASK-1. Shows some inhibition of TASK-3 at higher concentrations. IC50 for Kv1.5 is 10- to 43-fold higher than for TASK-1.[1][8]
Off-Target Effects Can interact with cannabinoid receptors (CB1 and CB2), although TASK-1 inhibition is independent of these receptors. Also affects other ion channels like T-type Ca2+ channels and Kv channels.Primarily targets TASK-1. Off-target effects on other channels like Kv1.5 are observed at significantly higher concentrations.[3][4][8][9]
Mode of Action Independent of G-proteins and intracellular messengers.Direct channel occlusion.[10]

Signaling Pathways and Regulation of TASK-1

TASK-1 channel activity is modulated by a variety of signaling pathways, providing multiple points for pharmacological intervention. The channel is notably sensitive to extracellular pH and can be inhibited by G-protein coupled receptor (GPCR) activation.

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular GPCR GPCR (e.g., M3 Muscarinic, Endothelin Receptors) PLC Phospholipase C (PLC) GPCR->PLC Activates RhoA RhoA GPCR->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates TASK1 TASK-1 Channel PKC->TASK1 Inhibits via Phosphorylation ROCK Rho Kinase (ROCK) RhoA->ROCK Activates ROCK->TASK1 Inhibits via Phosphorylation Phosphorylation Channel Phosphorylation Agonist Agonist (e.g., Acetylcholine, Endothelin-1) Agonist->GPCR Anandamide_ext Anandamide Anandamide_ext->TASK1 Direct Block A293_ext A293 A293_ext->TASK1 Direct Block cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis CellPrep Cell Preparation (Oocyte Injection or Cell Transfection) Approach Approach Cell CellPrep->Approach SolutionPrep Prepare Solutions (Intra/Extracellular) SolutionPrep->Approach PipettePrep Pull & Fill Pipette PipettePrep->Approach Seal Form Giga-Seal Approach->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell RecordBaseline Record Baseline Currents WholeCell->RecordBaseline ApplyDrug Apply Blocker (Anandamide or A293) RecordBaseline->ApplyDrug RecordEffect Record Inhibited Currents ApplyDrug->RecordEffect Washout Washout RecordEffect->Washout Analyze Analyze Current Traces (Amplitude, Kinetics) RecordEffect->Analyze RecordRecovery Record Recovered Currents Washout->RecordRecovery RecordRecovery->Analyze IC50 Calculate IC50 Analyze->IC50 cluster_anandamide Anandamide cluster_a293 A293 (AVE1231) Compound Select TASK-1 Blocker Anandamide_char Endogenous Ligand Physiological Relevance Compound->Anandamide_char Endogenous Modulator? A293_char Synthetic Inhibitor High Potency & Selectivity Compound->A293_char Potent & Selective Tool? Anandamide_pros Pros: - Naturally occurring - Well-characterized Anandamide_char->Anandamide_pros Anandamide_cons Cons: - Lower potency - Potential off-target effects  (CB receptors, other channels) Anandamide_char->Anandamide_cons A293_pros Pros: - High potency (nM range) - High selectivity for TASK-1 A293_char->A293_pros A293_cons Cons: - Synthetic compound - Less physiological context A293_char->A293_cons

References

Unveiling the Anticancer Potential of TASK-1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficacy of targeting the TASK-1 potassium channel in cancer therapy reveals a promising, yet nuanced, landscape. This guide provides a comprehensive comparison of the anticancer effects of the selective TASK-1 inhibitor, TASK-1-IN-1, against established chemotherapeutic agents, supported by available experimental data. The focus is on its performance in breast and non-small cell lung cancer cell lines, offering valuable insights for researchers, scientists, and drug development professionals.

The TWIK-related acid-sensitive potassium (TASK)-1 channel, encoded by the KCNK3 gene, has emerged as a potential therapeutic target in oncology. Its role in maintaining the resting membrane potential and regulating cellular excitability suggests its involvement in cancer cell proliferation and survival.[1][2] Inhibition of this channel is being explored as a novel strategy to combat cancer. This guide examines the available data on a specific TASK-1 inhibitor, this compound (also known as F3), and compares its anticancer effects with those of conventional chemotherapy drugs, doxorubicin (B1662922) and cisplatin (B142131).

Comparative Efficacy of this compound and Standard Chemotherapies

The anticancer activity of this compound has been primarily characterized in the MCF-7 breast cancer cell line. In contrast, the effects of targeting the TASK-1 channel in the A549 non-small cell lung cancer (NSCLC) cell line have been investigated through gene silencing (siRNA knockdown) rather than direct application of this compound. To provide a comparative framework, the cytotoxic activities of doxorubicin and cisplatin have been included for both cell lines.

CompoundCell LineCancer TypeIC50 (µM)Efficacy Metric
This compound (F3) MCF-7Breast Adenocarcinoma0.148Inhibition of Cell Proliferation/Viability[3]
TASK-1 KnockdownA549Lung AdenocarcinomaNot ApplicableEnhanced Apoptosis & Reduced Proliferation[4][5]
Doxorubicin MCF-7Breast Adenocarcinoma~0.1 - 2.0Cytotoxicity[1]
A549Lung Adenocarcinoma>20Cytotoxicity[1]
Cisplatin MCF-7Breast Adenocarcinoma~1.39 - 8.63Cytotoxicity
A549Lung Adenocarcinoma~6.14 - 36.94Cytotoxicity

Data Interpretation:

  • This compound in MCF-7 Cells: this compound demonstrates potent anticancer activity in the MCF-7 breast cancer cell line, with a half-maximal inhibitory concentration (IC50) of 148 nM.[3] Studies have shown that this compound effectively blocks cell proliferation and viability in these cells, and its effect is dependent on the presence of the TASK-1 channel, as it is ineffective in TASK-1 knockdown MCF-7 cells.[1][3]

  • TASK-1 Inhibition in A549 Cells: While direct data for this compound in A549 cells is not currently available, studies involving the silencing of the TASK-1 gene (siRNA knockdown) in this NSCLC cell line have shown significant anticancer effects.[4][6] Specifically, knockdown of TASK-1 leads to an enhancement of apoptosis (programmed cell death) and a reduction in cell proliferation.[4][5] This suggests that pharmacological inhibition of TASK-1 with an agent like this compound could be a viable therapeutic strategy for this cancer type.

  • Comparative Analysis with Doxorubicin and Cisplatin: Doxorubicin and cisplatin are well-established chemotherapeutic agents. In MCF-7 cells, the IC50 of doxorubicin ranges from approximately 0.1 to 2.0 µM, indicating that this compound is significantly more potent in this cell line.[1] In A549 cells, doxorubicin shows much lower efficacy, with an IC50 greater than 20 µM.[1] The IC50 for cisplatin varies more widely in both cell lines. These comparisons highlight the potential for TASK-1 inhibitors to offer a more targeted and potent therapeutic option for certain cancers.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability and Proliferation Assays (WST-8/CCK-8 Assay)

The WST-8 (Water Soluble Tetrazolium salt) or CCK-8 (Cell Counting Kit-8) assay is a colorimetric method used to determine the number of viable cells in a culture. It is based on the reduction of WST-8 by dehydrogenases in living cells to produce a yellow-colored formazan (B1609692) dye. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin, cisplatin) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • WST-8 Reagent Addition: Add WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells. In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label these early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence is directly proportional to the DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane and preserve the cellular structure.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Mechanisms of Action

To better understand the biological processes involved, the following diagrams illustrate the experimental workflows and the putative signaling pathway affected by TASK-1 inhibition.

experimental_workflow_viability cluster_prep Cell Preparation cluster_assay WST-8 Assay cluster_analysis Data Analysis Seed Cells Seed Cells Compound Treatment Compound Treatment Seed Cells->Compound Treatment Add WST-8 Add WST-8 Compound Treatment->Add WST-8 Incubate Incubate Add WST-8->Incubate Measure Absorbance Measure Absorbance Incubate->Measure Absorbance Calculate Viability Calculate Viability Measure Absorbance->Calculate Viability Determine IC50 Determine IC50 Calculate Viability->Determine IC50

Caption: Workflow for Cell Viability/Proliferation (WST-8) Assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis Treat Cells Treat Cells Harvest Cells Harvest Cells Treat Cells->Harvest Cells Annexin V & PI Stain Annexin V & PI Stain Harvest Cells->Annexin V & PI Stain Incubate Incubate Annexin V & PI Stain->Incubate Flow Cytometry Flow Cytometry Incubate->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis

Caption: Workflow for Apoptosis Assay (Annexin V/PI Staining).

signaling_pathway cluster_membrane Cell Membrane TASK1 TASK-1 Channel NutrientTransporter Na+-coupled Nutrient Transporter TASK1->NutrientTransporter Maintains gradient for Depolarization Membrane Depolarization TASK1->Depolarization K+ efflux inhibition TASK1_IN1 This compound TASK1_IN1->TASK1 Inhibition NutrientUptake Decreased Nutrient Uptake Depolarization->NutrientUptake Apoptosis Apoptosis Depolarization->Apoptosis AMPK AMPK Activation (Putative) NutrientUptake->AMPK CellCycleArrest Cell Cycle Arrest AMPK->CellCycleArrest AMPK->Apoptosis

Caption: Putative Signaling Pathway of TASK-1 Inhibition in Cancer.

Conclusion

The available evidence strongly suggests that the TASK-1 potassium channel is a promising target for anticancer therapy. The selective inhibitor this compound exhibits high potency in the MCF-7 breast cancer cell line. While direct pharmacological data in other cell lines like A549 is pending, genetic knockdown studies in these cells corroborate the pro-apoptotic and anti-proliferative effects of TASK-1 inhibition. Compared to standard chemotherapeutics, targeting TASK-1 may offer a more specific and potent approach for certain cancer types. Further research is warranted to expand the evaluation of this compound and other selective inhibitors across a broader range of cancer cell lines and in preclinical in vivo models to fully elucidate their therapeutic potential and mechanism of action. This will be crucial for the future development of novel and effective cancer treatments.

References

A Comparative Guide to TASK-1 Potassium Channel Inhibitors: A Cross-Validation of Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of several prominent TASK-1 (TWIK-related acid-sensitive K+ channel 1) inhibitors, with supporting experimental data from independent and foundational studies. TASK-1 channels, encoded by the KCNK3 gene, are members of the two-pore domain potassium (K2P) channel family and play a crucial role in setting the resting membrane potential in various excitable cells[1]. Their involvement in diverse physiological processes has made them a significant target for therapeutic intervention. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways to aid researchers in the evaluation and selection of appropriate chemical probes for their studies.

Comparative Analysis of TASK-1 Inhibitors

The following tables summarize the in vitro potency and selectivity of several widely studied TASK-1 inhibitors. The data is compiled from both initial discovery papers and subsequent independent validation studies to provide a cross-validated perspective on their activity.

InhibitorAssay TypeCell Line / SystemTASK-1 IC50TASK-3 IC50Selectivity (TASK-3/TASK-1)Reference
ML365 Thallium InfluxCHO4 nM->60-fold (vs. TASK-3)[2][3][4][5]
Automated Electrophysiology (QPatch)CHO16 nM990 nM~62-fold[2][4]
A1899 ElectrophysiologyCHO7 nM70 nM10-fold[6][7]
Two-Electrode Voltage ClampXenopus oocytes35.1 nM--[6]
Patch ClampNeonatal Rat Type-1 Cells~35% inhibition at 400 nM--[8]
A293 (AVE1231) Electrophysiology-~250 nM-10 to 43-fold (vs. KV1.5)[9]
Two-Electrode Voltage ClampXenopus oocytes---[10]
F3 (3-benzoylamino-N-(2-ethyl-phenyl)-benzamide) Electrophysiology-148 nMReduced inhibition-[1]

Table 1: Comparative in vitro potency and selectivity of selected TASK-1 inhibitors. Note that IC50 values can vary between different experimental setups and cell types.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the activity of TASK-1 inhibitors.

Thallium Influx Assay

This high-throughput screening method measures the influx of thallium ions (Tl+) through potassium channels as an indicator of channel activity.

  • Principle: Thallium ions can pass through open potassium channels and are detected by a Tl+-sensitive fluorescent dye within the cytoplasm. An increase in fluorescence indicates ion influx.

  • General Protocol:

    • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human TASK-1 channel are cultured in appropriate media.

    • Dye Loading: Cells are loaded with a thallium-sensitive fluorescent dye (e.g., from the FluxOR™ kit).

    • Compound Incubation: The cells are pre-incubated with the test compounds (e.g., ML365) for a defined period.

    • Stimulation and Detection: A stimulus solution containing thallium sulfate (B86663) is added to the cells. The resulting increase in intracellular fluorescence is measured over time using a fluorescence plate reader.

    • Data Analysis: The rate of fluorescence increase is used to determine the extent of channel inhibition. IC50 values are calculated from the dose-response curves[2][11][12].

Electrophysiology: Whole-Cell Patch-Clamp Recording

This "gold standard" technique provides a direct measure of ion channel currents and their modulation by inhibitors.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the control of the membrane potential (voltage-clamp) and the recording of ionic currents flowing through the channels.

  • General Protocol for K2P Channels:

    • Cell Preparation: Cells (e.g., HEK293 or CHO) expressing the target TASK-1 channels are grown on coverslips.

    • Pipette and Solutions: A glass micropipette with a small tip diameter is filled with an intracellular solution and positioned onto a single cell. The extracellular solution bathes the cells.

    • Whole-Cell Configuration: Gentle suction is applied to rupture the cell membrane under the pipette tip, establishing electrical access to the cell's interior.

    • Voltage Protocol: The membrane potential is held at a specific voltage (e.g., -80 mV) and then stepped to a series of depolarizing potentials to elicit outward potassium currents.

    • Inhibitor Application: The test compound is applied to the extracellular solution, and the resulting change in current is recorded.

    • Data Analysis: The degree of current inhibition at different compound concentrations is used to determine the IC50 value[13][14][15].

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is well-suited for studying the properties of heterologously expressed ion channels.

  • Principle: Two microelectrodes are inserted into a Xenopus laevis oocyte that has been injected with cRNA encoding the ion channel of interest. One electrode measures the membrane potential, while the other injects current to clamp the voltage at a desired level.

  • General Protocol:

    • Oocyte Preparation: Xenopus oocytes are harvested and injected with cRNA encoding the TASK-1 channel.

    • Recording: After a few days to allow for channel expression, an oocyte is placed in a recording chamber and impaled with two microelectrodes.

    • Data Acquisition: The membrane potential is clamped, and currents are recorded in response to a series of voltage steps.

    • Compound Application: Test compounds are added to the bathing solution, and the effect on the channel currents is measured[6][10].

Signaling Pathways and Experimental Workflows

The activity of TASK-1 channels is modulated by various intracellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of TASK-1 inhibitors and their physiological effects.

G-Protein-Coupled Receptor (GPCR) Signaling Modulating TASK-1

Several GPCRs have been shown to regulate TASK-1 activity. The diagram below illustrates a common pathway involving Gq-coupled receptors.

GPCR_TASK1 Ligand Ligand (e.g., Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binds G_Protein Gq Protein GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG TASK1 TASK-1 Channel (Inhibition) IP3->TASK1 Modulates via Ca2+ release DAG->TASK1 Inhibits Rho_TASK1 ET1 Endothelin-1 (ET-1) ET_Receptor Endothelin Receptor (ETA/ETB) ET1->ET_Receptor RhoA RhoA ET_Receptor->RhoA Activates ROCK Rho Kinase (ROCK) RhoA->ROCK Activates TASK1 TASK-1 Channel ROCK->TASK1 Phosphorylates Phosphorylation Phosphorylation of TASK-1 Inhibition Channel Inhibition Phosphorylation->Inhibition Inhibitor_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Selectivity Profiling cluster_3 Mechanism of Action HTS High-Throughput Screening (e.g., Thallium Influx Assay) Electrophysiology Automated Electrophysiology (e.g., QPatch) HTS->Electrophysiology Validate Hits Counterscreening Counterscreening against related channels (e.g., TASK-3) and off-targets (e.g., hERG) Electrophysiology->Counterscreening Assess Selectivity Patch_Clamp Manual Patch-Clamp (Detailed biophysical characterization) Counterscreening->Patch_Clamp Characterize Lead Compounds

References

Unveiling the Role of TASK-1 Channels: A Comparative Guide to Wild-Type vs. Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physiological and cellular effects observed in wild-type models treated with a TASK-1 inhibitor versus TASK-1 knockout models. By examining the outcomes of both pharmacological blockade and genetic deletion, we can gain a deeper understanding of the role of the TASK-1 potassium channel in various biological processes.

Introduction to TASK-1

TASK-1 (TWIK-related acid-sensitive K+ channel 1), encoded by the KCNK3 gene, is a member of the two-pore domain potassium (K2P) channel family.[1][2] These channels are constitutively active at physiological resting membrane potentials, playing a crucial role in setting the resting membrane potential and regulating cellular excitability in a variety of tissues, including the heart, brain, and lungs.[1][2] The activity of TASK-1 channels is modulated by a wide range of physiological and pharmacological stimuli, including extracellular pH, hypoxia, and signaling pathways.[1]

The Effects of TASK-1 Inhibition vs. Genetic Knockout: A Comparative Analysis

This section details the observed effects of inhibiting TASK-1 channels using a selective inhibitor, referred to here as TASK-1-IN-1 (represented by the well-characterized inhibitor A293 in the cited literature), in wild-type models compared to the phenotype of TASK-1 knockout (KO) mice.

Cardiovascular Effects

In the cardiovascular system, TASK-1 channels are predominantly expressed in the atria and pulmonary artery smooth muscle cells.[1] Their inhibition or absence leads to significant alterations in cardiac function and pulmonary artery pressure.

ParameterEffect of this compound in Wild-Type ModelsPhenotype of TASK-1 Knockout Models
Atrial Action Potential Duration ProlongedSignificantly prolonged action potential duration.[3]
Cardiac Function under Pressure Overload Not explicitly studied with this compound.Preserved cardiac systolic and diastolic function after transverse aortic constriction (TAC). Reduced cardiac hypertrophy compared to wild-type.[2][3][4]
Pulmonary Artery Pressure Mild but significant increase.[1]No significant difference in pulmonary artery and right ventricular pressure levels compared to wild-type littermates.[5]

Experimental Protocols:

  • Pressure-Volume Loop Analysis: To assess cardiac function in wild-type and TASK-1 KO mice, pressure-volume loop analyses are performed after transverse aortic constriction (TAC) or sham surgery. This allows for the measurement of parameters such as stroke volume, cardiac output, and stroke work.[2]

  • Pulmonary Artery Pressure Measurement: In wild-type animals treated with a TASK-1 inhibitor, pulmonary artery pressure is measured using a fluid-filled catheter inserted into the pulmonary artery.[1]

Respiratory Effects

TASK-1 channels are implicated in the control of breathing, particularly in response to hypoxia and hypercapnia.

ParameterEffect of this compound in Wild-Type ModelsPhenotype of TASK-1 Knockout Models
Ventilatory Response to Hypoxia Not explicitly detailed in the provided results.Neonatal TASK-1-/- mice show increased hypoxia-sensitivity with more frequent apnea. Adult male TASK-1-/- mice exhibit a reduced increase in respiratory frequency but a strongly enhanced tidal volume under acute hypoxia.[5]
Breathing Pattern Not explicitly detailed in the provided results.Adult male TASK-1-/- mice show a modified breathing pattern, while adult females are unaffected, suggesting sex-specific compensation.[5]

Experimental Protocols:

  • Whole-Body Plethysmography: The respiration of unrestrained adult and neonatal wild-type and TASK-1 knockout mice is investigated using a plethysmographic device to measure parameters like minute volume, respiratory frequency, and tidal volume under normoxic, hypoxic, and hypercapnic conditions.[5]

Cellular Effects: Proliferation and Apoptosis

Recent studies have suggested a role for TASK-1 channels in regulating cell proliferation and apoptosis, particularly in the context of cancer.

ParameterEffect of this compound in Wild-Type Cancer Cell LinesEffect of TASK-1 Knockdown in Cancer Cell Lines
Cell Proliferation Inhibition of TASK-1 can reduce cancer cell proliferation and viability.[6]Knockdown of TASK-1 by siRNA significantly reduced proliferation in a non-small cell lung cancer (NSCLC) cell line with high TASK-1 expression.[6]
Apoptosis Inhibition of TASK-1 has been suggested to circumvent apoptosis in some cancer cells.[6]Knockdown of TASK-1 by siRNA significantly enhanced apoptosis in a NSCLC cell line with high TASK-1 expression.[6]

Experimental Protocols:

  • Cell Proliferation Assay: To assess the effect of TASK-1 knockdown on cell proliferation, total cell numbers are counted on consecutive days after transfection with TASK-1 siRNA or a non-silencing control.[7]

  • Apoptosis Assay: The effect of TASK-1 knockdown on apoptosis is determined by methods such as Annexin V and propidium (B1200493) iodide staining followed by flow cytometry.[8]

Signaling Pathways Modulating TASK-1

The function of TASK-1 channels is tightly regulated by various intracellular signaling pathways. Understanding these pathways is crucial for developing targeted therapeutic strategies.

G-Protein Coupled Receptor (GPCR) Signaling

Several neurotransmitters and hormones that act through GPCRs can modulate TASK-1 activity.[9]

GPCR_Signaling GPCR Gq-coupled Receptor (e.g., M1 Muscarinic) PLC Phospholipase C (PLC) GPCR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes TASK1_inhibition TASK-1 Inhibition PLC->TASK1_inhibition Leads to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG

Caption: GPCR-mediated inhibition of TASK-1 channels.

Rho Kinase Signaling Pathway

The vasoconstrictor endothelin-1 (B181129) (ET-1) inhibits TASK-1 channels in human pulmonary artery smooth muscle cells through a Rho kinase-dependent pathway.

Rho_Kinase_Signaling ET1 Endothelin-1 (ET-1) ET_Receptor ET-A / ET-B Receptor ET1->ET_Receptor Binds to RhoA RhoA ET_Receptor->RhoA Activates Rho_Kinase Rho Kinase RhoA->Rho_Kinase Activates TASK1 TASK-1 Channel Rho_Kinase->TASK1 Phosphorylates TASK1_inhibition TASK-1 Inhibition TASK1->TASK1_inhibition

Caption: ET-1 inhibits TASK-1 via the Rho kinase pathway.

Experimental Workflow: Comparing Wild-Type and Knockout Models

The following diagram illustrates a typical experimental workflow for comparing the effects of a TASK-1 inhibitor in wild-type animals versus the phenotype of TASK-1 knockout animals.

Experimental_Workflow start Start wt_group Wild-Type (WT) Animal Cohort start->wt_group ko_group TASK-1 Knockout (KO) Animal Cohort start->ko_group treatment Administer This compound wt_group->treatment vehicle Administer Vehicle Control wt_group->vehicle phenotyping Phenotypic Analysis (e.g., Cardiovascular, Respiratory) ko_group->phenotyping treatment->phenotyping vehicle->phenotyping data_analysis Data Analysis and Comparison phenotyping->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Workflow for comparative analysis.

Conclusion

The comparison of wild-type models treated with a TASK-1 inhibitor and TASK-1 knockout models reveals both overlapping and distinct phenotypes. While pharmacological inhibition and genetic deletion both point to a critical role for TASK-1 in regulating cardiac electrophysiology and cellular processes like proliferation and apoptosis, there are notable differences, particularly in the context of pulmonary artery pressure. These discrepancies may arise from compensatory mechanisms that develop in the knockout animals over their lifetime, which are absent during acute pharmacological blockade. This comparative approach is invaluable for dissecting the precise functions of the TASK-1 channel and for the development of novel therapeutics targeting this important ion channel.

References

Head-to-Head Comparison of TASK-1-IN-1 and Other K2P Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of TASK-1-IN-1 with other prominent K2P channel blockers. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological and experimental processes to aid in the selection of appropriate pharmacological tools for K2P channel research.

Introduction to K2P Channels and TASK-1

Two-pore domain potassium (K2P) channels are crucial regulators of cellular excitability, contributing to the "leak" potassium currents that stabilize the resting membrane potential.[1][2] The TWIK-related acid-sensitive K+ (TASK) subfamily, particularly TASK-1 (KCNK3), is a key player in various physiological processes, including neuronal signaling, cardiac function, and respiratory control.[3] Consequently, TASK-1 has emerged as a significant therapeutic target for conditions such as cardiac arrhythmias, sleep apnea, and epilepsy.[3][4]

This compound is a potent and selective inhibitor of the TASK-1 channel.[2] This guide provides a head-to-head comparison of this compound with other well-characterized K2P channel blockers, focusing on their potency, selectivity, and mechanistic aspects.

Comparative Analysis of K2P Channel Blocker Potency

The inhibitory potency of this compound and other selected K2P channel blockers against TASK-1 and the closely related TASK-3 channel has been determined using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values, a standard measure of a drug's potency, are summarized in the table below. Lower IC50 values indicate greater potency.

CompoundTargetIC50 (nM)Expression SystemReference
This compound TASK-1148-[2]
TASK-31750-[2]
A1899 TASK-17CHO Cells[5]
TASK-135.1Xenopus Oocytes[5]
TASK-370CHO Cells[5]
ML365 TASK-14Thallium Influx Assay[6]
TASK-116Automated Electrophysiology[6]
TASK-3390-[6]
PK-THPP TASK-1300-[7]
TASK-335-[7]

Selectivity Profile and Off-Target Effects

A critical aspect of a pharmacological tool is its selectivity for the intended target. The following table summarizes the known selectivity of the compared blockers against other potassium channels, providing insight into their potential off-target effects.

CompoundOff-Target ChannelActivityReference
ML365 Kir2.1Little to no inhibition[6]
KCNQ2Little to no inhibition[6]
hERG (KV11.1)Little to no inhibition[6]
A293 (structurally related to A1899) KV1.510- to 43-fold lower affinity than for TASK-1[8]
TASK-3Significant inhibition at 1 µM[8]
IKr, IKACh, IL-CaOff-target effects in the 30-50 µM range[8]

Experimental Methodologies

The quantitative data presented in this guide were primarily generated using two key electrophysiological techniques: two-electrode voltage clamp (TEVC) on Xenopus oocytes and whole-cell patch clamp on mammalian cell lines.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels expressed in a heterologous system.

  • Principle: Two microelectrodes are inserted into a Xenopus oocyte that has been injected with cRNA encoding the ion channel of interest. One electrode measures the membrane potential, while the other injects the current required to "clamp" the membrane potential at a desired voltage. The recorded current reflects the activity of the expressed ion channels.[9][10][11]

  • Procedure:

    • Oocytes are harvested from female Xenopus laevis frogs and defolliculated.

    • cRNA encoding the target K2P channel is injected into the oocytes.

    • After a period of incubation to allow for channel expression, the oocytes are placed in a recording chamber perfused with a specific external solution.

    • Two microelectrodes filled with an internal solution (e.g., 3 M KCl) are impaled into the oocyte.

    • A voltage-clamp amplifier is used to control the membrane potential and record the resulting ionic currents in response to a series of voltage steps.

    • The effect of a blocker is determined by perfusing the oocyte with a solution containing the compound and measuring the reduction in current.

Whole-Cell Patch Clamp

This technique allows for the recording of ionic currents from the entire membrane of a single cell.

  • Principle: A glass micropipette with a very fine tip is brought into contact with the cell membrane. A tight seal (gigaohm seal) is formed between the pipette and the membrane. The membrane patch is then ruptured by applying a brief pulse of suction, providing electrical access to the entire cell. The voltage or current across the cell membrane can then be controlled and measured.[12][13][14]

  • Procedure:

    • Cells (e.g., Chinese Hamster Ovary - CHO cells) stably or transiently expressing the K2P channel of interest are cultured on coverslips.

    • A coverslip is placed in a recording chamber on a microscope stage and perfused with an external solution.

    • A glass micropipette filled with an internal solution is positioned over a single cell using a micromanipulator.

    • Positive pressure is applied to the pipette as it approaches the cell to keep the tip clean.

    • Once the pipette touches the cell, the positive pressure is released, and gentle suction is applied to form a gigaohm seal.

    • A further brief pulse of suction is applied to rupture the membrane patch and achieve the whole-cell configuration.

    • Currents are then recorded in response to specific voltage protocols before and after the application of the channel blocker.

Signaling Pathway and Experimental Workflow Visualizations

To further clarify the biological context and experimental procedures, the following diagrams have been generated using the DOT language for Graphviz.

G cluster_0 Cell Membrane GPCR GPCR (e.g., Endothelin Receptor) Gq Gq Protein GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates RhoA RhoA Gq->RhoA Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes DAG Diacylglycerol (DAG) PIP2->DAG IP3 IP3 PIP2->IP3 TASK1 TASK-1 Channel DAG->TASK1 Inhibits ROCK Rho Kinase (ROCK) RhoA->ROCK Activates ROCK->TASK1 Inhibits Ligand Ligand (e.g., Endothelin-1) Ligand->GPCR Binds

Caption: Signaling pathway of TASK-1 channel regulation by G-protein coupled receptors.

G cluster_0 Preparation cluster_1 Recording cluster_2 Analysis prep_cell Prepare Cell/Oocyte approach Approach Cell with Pipette prep_cell->approach prep_pipette Pull & Polish Pipette prep_pipette->approach prep_solutions Prepare Solutions (Internal/External) prep_solutions->approach seal Form Gigaohm Seal approach->seal rupture Rupture Membrane (Whole-Cell) seal->rupture record_base Record Baseline Current rupture->record_base apply_drug Apply Blocker record_base->apply_drug record_drug Record Current with Blocker apply_drug->record_drug analyze Analyze Data (Calculate % Inhibition, IC50) record_drug->analyze

References

Unlocking the Therapeutic Promise of TASK-1 Inhibition: A Preclinical Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the preclinical validation of TASK-1 channel inhibitors, offering a comparative analysis of their therapeutic potential in atrial fibrillation and breast cancer. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways.

The TWIK-related acid-sensitive potassium (TASK-1) channel, a member of the two-pore domain potassium (K2P) channel family, plays a crucial role in regulating the resting membrane potential of various cell types. Its involvement in pathophysiological processes has identified it as a promising therapeutic target for a range of diseases, including cardiac arrhythmias and cancer. This guide synthesizes preclinical data for investigational TASK-1 inhibitors and compares their performance against established therapeutic agents in relevant disease models. While the specific compound "TASK-1-IN-1" is not prominently featured in current scientific literature, this guide will focus on well-characterized TASK-1 inhibitors to validate the therapeutic concept.

TASK-1 Inhibition in Atrial Fibrillation: A Porcine Model Perspective

Atrial fibrillation (AF), the most common cardiac arrhythmia, is characterized by chaotic electrical activity in the atria. Upregulation of TASK-1 channels has been observed in patients with chronic AF, contributing to the shortening of the atrial action potential duration and creating a substrate for the arrhythmia. Preclinical studies in porcine models, which closely mimic human cardiac physiology, have demonstrated the potential of TASK-1 inhibitors to restore normal sinus rhythm.

Comparative Efficacy of TASK-1 Inhibitors vs. Standard of Care

The following table summarizes the preclinical efficacy of the selective TASK-1 inhibitors A293 and doxapram (B1670896) in a porcine model of persistent AF, compared to the standard antiarrhythmic drug, amiodarone (B1667116).

CompoundTherapeutic TargetPreclinical ModelKey Efficacy ParametersReference
A293 TASK-1 ChannelPorcine model of persistent AF- AF Burden Reduction: Significantly reduced from 95% to 6.5% after 14 days of treatment.- Cardioversion: Intravenous administration restored sinus rhythm within 177 ± 63 seconds in a model of paroxysmal AF.[1][2][3][1][2][3]
Doxapram TASK-1 ChannelPorcine model of persistent AF- AF Burden Reduction: Significantly reduced after 14 days of daily intravenous administration.- Cardioversion: Successfully cardioverted pigs with artificially induced AF.[4][5][6][4][5][6]
Amiodarone Multiple Ion ChannelsPorcine model of ventricular fibrillation- Ventricular Fibrillation Threshold (VFT): A 10 mg/kg dose significantly increased the VFT from 14.4 ± 3.6 mA to 23.8 ± 6.1 mA. A higher dose of 15 mg/kg further increased the VFT to 38.5 ± 15.9 mA.[7]
Experimental Protocols: Atrial Fibrillation Model

Induction of Persistent Atrial Fibrillation in a Porcine Model:

  • Animal Model: German landrace pigs of both sexes (30-40 kg bodyweight) are used.

  • Pacemaker Implantation: A pacemaker is implanted to induce and maintain AF.

  • AF Induction: Persistent AF is induced by intermittent right atrial burst stimulation using a biofeedback algorithm for a period of 14 days. This mimics the electrical remodeling seen in chronic human AF.[1][4][5][6]

  • Drug Administration: The investigational compound (e.g., A293, doxapram) or vehicle control is administered, typically intravenously, once daily for the treatment period.

  • Efficacy Assessment: AF burden is continuously monitored via the implanted pacemaker. Electrophysiological studies are performed to measure parameters like the atrial effective refractory period.

TASK-1 Inhibition in Breast Cancer: An In Vitro Analysis

Recent studies have implicated TASK-1 channels in the proliferation and viability of certain cancer cells. Inhibition of these channels presents a novel strategy for anticancer therapy.

Comparative Efficacy of a Novel TASK-1 Inhibitor in MCF-7 Cells

The following table outlines the in vitro efficacy of the novel TASK-1 inhibitor, F3, in the human breast cancer cell line MCF-7, compared to the standard chemotherapeutic agent, doxorubicin (B1662922).

CompoundTherapeutic TargetPreclinical ModelKey Efficacy ParametersReference
F3 TASK-1 ChannelHuman breast cancer cell line (MCF-7)- IC50 for TASK-1 inhibition: 148 nM.- Anti-proliferative effect: Blocks cell proliferation and viability in MCF-7 cells. This effect is not observed in TASK-1 knockdown MCF-7 cells.
Doxorubicin DNA Topoisomerase IIHuman breast cancer cell line (MCF-7)- IC50 for cell viability: 3.09 ± 0.03 µg/mL in doxorubicin-sensitive MCF-7 cells and 13.2 ± 0.2 µg/mL in doxorubicin-resistant MCF-7/ADR cells.[8]
Experimental Protocols: Cancer Cell Viability Assay

MTT Assay for Cell Viability:

  • Cell Culture: MCF-7 human breast cancer cells are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of the investigational compound (e.g., F3) or a standard chemotherapeutic agent (e.g., doxorubicin) for a specified duration (e.g., 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_pathway TASK-1 Channel Signaling Pathway GPCR GPCR (e.g., M2 Muscarinic Receptor) G_protein G-protein (Gi/o) GPCR->G_protein Agonist Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 TASK1 TASK-1 Channel PLC->TASK1 Inhibition DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Hydrolysis DAG_IP3->TASK1 Modulation K_efflux K+ Efflux (Hyperpolarization) TASK1->K_efflux Inhibition Inhibition

TASK-1 channel modulation by G-protein coupled receptors.

G cluster_workflow Preclinical Workflow for Atrial Fibrillation start Start: Pig Model pacemaker Pacemaker Implantation start->pacemaker af_induction AF Induction (14 days) pacemaker->af_induction treatment Drug/Vehicle Administration af_induction->treatment monitoring AF Burden Monitoring treatment->monitoring ep_study Electrophysiology Study monitoring->ep_study end End: Data Analysis ep_study->end G cluster_workflow_cancer In Vitro Cancer Cell Viability Workflow (MTT Assay) start_cancer Start: MCF-7 Cell Culture treatment_cancer Treatment with TASK-1 Inhibitor or Doxorubicin start_cancer->treatment_cancer incubation Incubation (e.g., 48 hours) treatment_cancer->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Formazan Crystal Formation mtt_addition->formazan_formation solubilization Solubilize Crystals (DMSO) formazan_formation->solubilization readout Measure Absorbance solubilization->readout end_cancer End: Determine Cell Viability readout->end_cancer

References

Independent Verification of TASK-1-IN-1's IC50 Value: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the independent verification of a compound's potency is a critical step in the validation of a potential therapeutic agent. This guide provides a comparative framework for assessing the half-maximal inhibitory concentration (IC50) of a novel TASK-1 inhibitor, provisionally named TASK-1-IN-1. By comparing its performance with established TASK-1 inhibitors and detailing the requisite experimental protocols, this document aims to facilitate a robust and objective evaluation.

The following sections present a summary of IC50 values for known TASK-1 inhibitors, detailed methodologies for key experimental assays, and visual representations of a generic IC50 determination workflow and the TASK-1 signaling pathway to provide a comprehensive resource for independent verification.

Comparative IC50 Values of Known TASK-1 Inhibitors

The potency of a novel TASK-1 inhibitor can be benchmarked against a panel of well-characterized compounds. The table below summarizes the IC50 values for several known TASK-1 inhibitors, highlighting the different experimental systems in which these values were determined. It is crucial to note that IC50 values are highly dependent on the specific assay conditions.

CompoundIC50 ValueAssay TypeCell SystemKey Experimental Parameters
A293 ~296 nMWhole-Cell Patch ClampCHO cells stably expressing hTASK-1Voltage ramp from -80 mV to +40 mV
ML365 16 nMAutomated Electrophysiology (QPatch)Not specifiedNot specified
ML365 66 nMThallium Influx AssayNot specifiedNot specified
A1899 35 nMTwo-Electrode Voltage Clamp (TEVC)Xenopus laevis oocytesNot specified
PK-THPP 300 nMNot specifiedHEK cellsNot specified

Detailed Experimental Protocols

Accurate and reproducible IC50 determination is contingent on meticulous adherence to established experimental protocols. The following sections provide detailed methodologies for three common assays used to assess TASK-1 channel inhibition.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the flow of ions through the TASK-1 channel in the membrane of a single cell, providing a precise measure of channel inhibition.

a. Cell Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing human TASK-1 (KCNK3) are cultured under standard conditions.

  • Cells are plated onto glass coverslips 24-48 hours prior to recording to achieve 50-70% confluency.

b. Recording Solutions:

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.

  • Intracellular Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 2 EGTA, 2 Mg-ATP, 0.3 Na-GTP. The pH is adjusted to 7.2 with KOH.

c. Electrophysiological Recording:

  • Whole-cell patch clamp recordings are performed at room temperature using an appropriate amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the intracellular solution.

  • A gigaohm seal is formed between the pipette and the cell membrane, followed by rupture of the membrane to achieve the whole-cell configuration.

  • Cells are held at a holding potential of -80 mV.

  • TASK-1 currents are elicited by a voltage ramp protocol from -80 mV to +40 mV over 500 ms, applied every 10 seconds.

  • After establishing a stable baseline current, the test compound (e.g., this compound) is applied at increasing concentrations via a perfusion system.

  • The steady-state current at +40 mV is measured for each concentration.

d. Data Analysis:

  • The percentage of current inhibition is calculated for each concentration relative to the baseline current.

  • The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Thallium Influx Assay

This is a high-throughput fluorescence-based assay that uses the flux of thallium ions (Tl+) through potassium channels as a surrogate for potassium ion (K+) flux.

a. Cell Preparation:

  • A suitable cell line stably expressing the TASK-1 channel is seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluency.

b. Dye Loading:

  • The cell culture medium is removed, and the cells are incubated with a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit) in a chloride-free buffer for 60-90 minutes at 37°C.

c. Compound Incubation:

  • The dye-loading solution is removed, and cells are washed with assay buffer.

  • Various concentrations of the test compound are added to the wells and incubated for a specified period (e.g., 10-30 minutes).

d. Thallium Flux Measurement:

  • The microplate is placed in a fluorescence plate reader equipped with an automated injector.

  • A stimulus buffer containing thallium sulfate (B86663) is injected into each well to initiate Tl+ influx.

  • The fluorescence intensity is measured kinetically over time.

e. Data Analysis:

  • The rate of fluorescence increase is proportional to the Tl+ influx and thus TASK-1 channel activity.

  • The percentage of inhibition is calculated for each compound concentration relative to the control wells (no inhibitor).

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This method is well-suited for studying ion channels that are heterologously expressed at high levels.

a. Oocyte Preparation:

  • Oocytes are surgically removed from female Xenopus laevis frogs.

  • The oocytes are defolliculated by enzymatic digestion (e.g., with collagenase).

  • cRNA encoding the human TASK-1 channel is injected into the oocytes.

  • The oocytes are incubated for 2-5 days to allow for channel expression.

b. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Two microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • A two-electrode voltage clamp amplifier is used to clamp the oocyte membrane potential at a holding potential of -80 mV.

  • Voltage steps or ramps are applied to elicit TASK-1 currents. For example, a step protocol from -100 mV to +60 mV in 20 mV increments.

  • After recording a stable baseline current, the test compound is applied at various concentrations through the perfusion system.

c. Data Analysis:

  • The steady-state current at a depolarized potential (e.g., +40 mV) is measured for each concentration.

  • The percentage of current inhibition is calculated, and the IC50 value is determined by fitting the concentration-response data to the Hill equation.

Visualizing the Process and Pathway

To further aid in the understanding of the experimental process and the biological context, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep Cell/Oocyte Preparation & Seeding dye_loading Dye Loading (Thallium Assay) compound_incubation Compound Incubation prep->compound_incubation dye_loading->compound_incubation If applicable measurement Measurement (Electrophysiology/Fluorescence) compound_incubation->measurement data_processing Data Processing & Normalization measurement->data_processing curve_fitting Concentration-Response Curve Fitting data_processing->curve_fitting ic50_determination IC50 Value Determination curve_fitting->ic50_determination task1_signaling_pathway cluster_receptor Receptor Activation cluster_transduction Signal Transduction cluster_effector Effector Channel cluster_inhibition Inhibition ACh Acetylcholine M2R M2/M4 Muscarinic Receptor ACh->M2R G_protein Gi/o Protein M2R->G_protein activates G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha_i Gαi G_protein->G_alpha_i PI3K PI3K G_beta_gamma->PI3K activates cSrc c-Src PI3K->cSrc activates TASK1 TASK-1 Channel cSrc->TASK1 phosphorylates Inhibitor TASK-1 Inhibitor Inhibitor->TASK1 blocks

Safety Operating Guide

Personal protective equipment for handling TASK-1-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper handling and disposal of TASK-1-IN-1. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Protection TypeRecommended SpecificationPurpose
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (Nitrile rubber, minimum thickness 0.11 mm).Prevents direct skin contact with the substance.
Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of dust or vapors.[1]

Operational Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of the laboratory environment.

Handling:

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not breathe dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[4]

  • Use only in a well-ventilated area or a chemical fume hood.[1][3]

Storage:

  • Keep container tightly closed and properly labeled.

  • Store in a cool, dry, and well-ventilated place away from direct sunlight and incompatible materials.

  • Containers that have been opened must be carefully resealed to prevent leakage.[3]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is required.

Emergency SituationProcedure
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. Seek medical attention if symptoms persist.[4]
Spill Evacuate the area. Wear appropriate PPE. Cover the spillage with a suitable absorbent material. Collect the material using non-sparking tools and place it in an appropriate container for disposal. Ventilate the area after cleanup is complete.[1]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Contaminated Materials: Used PPE, absorbent materials from spills, and empty containers should be collected in a designated and labeled hazardous waste container.

  • Unused Product: Dispose of unused this compound as hazardous waste. Do not allow the product to enter drains or waterways.[5]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling A Review Safety Data Sheet (SDS) B Don Appropriate Personal Protective Equipment (PPE) A->B C Work in a Well-Ventilated Area / Fume Hood B->C D Handle this compound C->D E Segregate Waste D->E F Dispose of in Labeled Hazardous Waste Container E->F G Decontaminate Work Area F->G H Remove and Dispose of PPE G->H I Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.